molecular formula C15H14N2O2 B8250728 9-Hydroxymethyl-10-carbamoylacridan

9-Hydroxymethyl-10-carbamoylacridan

カタログ番号: B8250728
分子量: 254.28 g/mol
InChIキー: LAUDUHYRZXCAJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Hydroxymethyl-10-carbamoylacridan is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Hydroxymethyl-10-carbamoylacridan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Hydroxymethyl-10-carbamoylacridan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

9-(hydroxymethyl)-9H-acridine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-8,12,18H,9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUDUHYRZXCAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Profiling of 9-Hydroxymethyl-10-carbamoylacridan from Carbamazepine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 9-Hydroxymethyl-10-carbamoylacridan (HMCA) | CAS: 68011-71-2

Pharmacological and Environmental Context

Carbamazepine (CBZ) is a first-line antiepileptic and neuropathic pain medication characterized by a dibenzoazepine core[1]. In human metabolism, CBZ is heavily oxidized by hepatic cytochrome P450 enzymes (predominantly CYP3A4) to its primary active metabolite, carbamazepine-10,11-epoxide (CBZ-EP)[2]. While the majority of CBZ-EP is hydrolyzed to the trans-diol derivative, a significant parallel metabolic pathway involves a structural rearrangement leading to a ring-contracted species: 9-hydroxymethyl-10-carbamoylacridan (HMCA) [3].

Initially identified as a minor urinary metabolite, HMCA is now recognized as one of the major circulating metabolites in human serum[3],[4]. Furthermore, HMCA serves as a critical biomarker in environmental monitoring, as it is a highly persistent transformation product found in wastewater effluents and bioaccumulated in plant tissues exposed to reclaimed water[5],[6]. Synthesizing high-purity HMCA is therefore essential for generating analytical reference standards used in pharmacokinetic profiling and environmental toxicology.

Mechanistic Causality: The Chemistry of Ring Contraction

The chemical synthesis of HMCA from CBZ is not a simple functional group interconversion; it requires a fundamental restructuring of the tricyclic core. The central 7-membered azepine ring of CBZ must contract into a 6-membered acridan ring.

As an Application Scientist, it is critical to recognize the mass discrepancy that dictates the synthetic strategy. CBZ-EP has a molecular formula of C₁₅H₁₂N₂O₂ (Exact Mass: 252.09 Da)[2]. HMCA has a molecular formula of C₁₅H₁₄N₂O₂ (Exact Mass: 254.11 Da). The addition of two hydrogen atoms indicates that ring contraction alone is insufficient to yield HMCA; a subsequent reduction step is mandatory.

The in vitro synthesis mimics the biological pathway through a three-stage causality loop:

  • Epoxidation: Oxidation of the C10-C11 alkene of CBZ yields the reactive oxirane ring (CBZ-EP).

  • Wagner-Meerwein Rearrangement (Ring Contraction): Acid catalysis protonates the epoxide oxygen, inducing C-O bond cleavage. The resulting benzylic carbocation at C10 drives the migration of the adjacent aryl-C11 bond. This contracts the 7-membered azepine ring into a 6-membered acridan core. The extruded C11 carbon, retaining the oxygen, stabilizes into an aldehyde, yielding the intermediate 10-carbamoylacridan-9-carboxaldehyde .

  • Reduction: The intermediate aldehyde is chemically reduced to the primary alcohol, fulfilling the structural and mass requirements of HMCA.

ChemicalPathway CBZ Carbamazepine C15H12N2O Epox Epoxidation (mCPBA) CBZ->Epox CBZEP CBZ-10,11-epoxide C15H12N2O2 Epox->CBZEP Rearrange Ring Contraction (Acid Catalysis) CBZEP->Rearrange Aldehyde Acridan-9-carboxaldehyde C15H12N2O2 Rearrange->Aldehyde Red Reduction (NaBH4) Aldehyde->Red HMCA HMCA C15H14N2O2 Red->HMCA

Chemical synthesis pathway of HMCA from Carbamazepine via ring contraction.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . Each phase includes specific analytical checkpoints to confirm successful transformation before proceeding, preventing the propagation of side products.

Phase 1: Epoxidation of Carbamazepine
  • Objective: Isolate CBZ-10,11-epoxide.

  • Procedure:

    • Dissolve 10.0 g (42.3 mmol) of Carbamazepine in 150 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under nitrogen.

    • Slowly add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA, 77% purity) in portions over 30 minutes.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted peroxide, followed by washing with saturated sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • In-Line Validation: TLC (Hexane:EtOAc 1:1) must show the disappearance of the CBZ spot (R_f ~0.5) and the appearance of a new spot (R_f ~0.3). LC-HRMS must confirm the mass shift from m/z 237.10 [M+H]⁺ to m/z 253.09 [M+H]⁺.

Phase 2: Acid-Catalyzed Ring Contraction
  • Objective: Induce Wagner-Meerwein rearrangement to form the acridan-aldehyde intermediate.

  • Procedure:

    • Dissolve the crude CBZ-EP (~9.5 g) in 100 mL of anhydrous tetrahydrofuran (THF).

    • Add 0.1 equivalents of Boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst. (Alternatively, p-Toluenesulfonic acid can be used).

    • Heat the mixture to gentle reflux (60 °C) for 12 hours.

    • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • In-Line Validation: ¹H NMR of the crude extract must show the disappearance of the epoxide protons (~4.2 ppm) and the emergence of a distinct aldehyde proton singlet at ~9.8 ppm. LC-MS mass remains m/z 253.09[M+H]⁺, but the chromatographic retention time will shift significantly due to the structural rearrangement.

Phase 3: Reduction to HMCA
  • Objective: Reduce the aldehyde to a primary alcohol.

  • Procedure:

    • Dissolve the crude 10-carbamoylacridan-9-carboxaldehyde in 80 mL of methanol.

    • Cool to 0 °C and slowly add 1.5 equivalents of Sodium borohydride (NaBH₄).

    • Stir for 2 hours at room temperature.

    • Quench carefully with 1M HCl to destroy excess hydride, then adjust pH to 7. Extract with DCM.

    • Purify the final product via silica gel flash chromatography (DCM:MeOH gradient).

  • In-Line Validation: ¹H NMR must confirm the disappearance of the aldehyde peak (~9.8 ppm) and the appearance of a methylene doublet (~3.6 ppm) and a hydroxyl triplet (~5.0 ppm). LC-HRMS must confirm the final mass of m/z 255.11 [M+H]⁺.

ExperimentalWorkflow Phase1 Phase 1: Epoxidation mCPBA in DCM (0°C to RT) Validation: m/z 253.09 Phase2 Phase 2: Ring Contraction BF3·Et2O in THF (Reflux) Validation: 1H NMR Aldehyde ~9.8 ppm Phase1->Phase2 Phase3 Phase 3: Reduction NaBH4 in Methanol (RT) Validation: m/z 255.11 Phase2->Phase3 Phase4 Phase 4: Purification Silica Gel Flash Chromatography Validation: >98% Purity (LC-HRMS) Phase3->Phase4

Step-by-step experimental workflow for the synthesis and validation of HMCA.

Quantitative Data & Analytical Signatures

The following table summarizes the expected quantitative yields and critical analytical validation markers for each isolated stage of the synthesis.

ParameterPhase 1: EpoxidationPhase 2: Ring ContractionPhase 3: Reduction (Final)
Target Compound CBZ-10,11-epoxideAcridan-9-carboxaldehyde9-Hydroxymethyl-10-carbamoylacridan
Molecular Formula C₁₅H₁₂N₂O₂C₁₅H₁₂N₂O₂C₁₅H₁₄N₂O₂
Exact Mass (Da) 252.0899252.0899254.1055
LC-HRMS [M+H]⁺ m/z 253.0977m/z 253.0977m/z 255.1133
Key ¹H NMR Shift δ 4.20 (s, 2H, epoxide)δ 9.85 (s, 1H, aldehyde)δ 3.65 (d, 2H, -CH₂OH)
Reaction Time 4 hours12 hours2 hours
Typical Step Yield 85 - 92%65 - 75%80 - 88%

References

  • 9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine Biological & Pharmaceutical Bulletin URL:[Link][3]

  • Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan Therapeutic Drug Monitoring URL: [Link][4]

  • Carbamazepine | C15H12N2O | CID 2554 PubChem Database URL:[Link][1]

  • Carbamazepine 10,11-epoxide | C15H12N2O2 | CID 2555 PubChem Database URL:[Link][2]

  • Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal Water Research (via ResearchGate) URL:[Link][5]

  • Carbamazepine and Its Metabolites in Wastewater and in Biosolids in a Municipal Wastewater Treatment Plant Environmental Science & Technology (via ResearchGate) URL:[Link][6]

Sources

An In-depth Technical Guide to the Solubility and Stability of 9-Hydroxymethyl-10-carbamoylacridan

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

9-Hydroxymethyl-10-carbamoylacridan is a significant metabolite of the widely used anticonvulsant drug, carbamazepine.[1][2] As an analytical standard, its purity and stability are paramount for accurate pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of 9-Hydroxymethyl-10-carbamoylacridan, ensuring its reliable use in research and drug development. While specific experimental data for this compound is not extensively published, this document outlines the requisite protocols based on established pharmaceutical industry practices and regulatory guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 9-Hydroxymethyl-10-carbamoylacridan is essential for its handling and use.

PropertyValueSource
Chemical Formula C15H14N2O2[1]
Molecular Weight 254.29 g/mol [3]
CAS Number 68011-71-2[2]
Appearance Off-white to light beige crystalline powder[3]
Purity ≥98.0% (HPLC)[1][3]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[3]
Storage 2-8°C or -20°C, protected from light and moisture.[1][3]
Stability Stable for at least 2 years under recommended storage.[1]

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) or its metabolite is a critical determinant of its bioavailability and is a key parameter in formulation development. This section details the experimental workflows for a comprehensive solubility assessment of 9-Hydroxymethyl-10-carbamoylacridan.

Rationale for Solubility Studies

A thorough understanding of solubility in various media is crucial for:

  • Pre-formulation development: Selecting appropriate solvent systems for analytical standard preparation and future dosage form design.

  • Biopharmaceutical evaluation: Predicting in-vivo dissolution and absorption characteristics.

  • Ensuring analytical accuracy: Preventing precipitation in analytical samples and ensuring complete dissolution for accurate quantification.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound.

G cluster_prep Sample Preparation cluster_exp Equilibrium Solubility Determination cluster_analysis Analysis prep Weigh excess 9-Hydroxymethyl-10-carbamoylacridan add_solvent Add to selected solvent systems (e.g., Water, pH buffers, Organic Solvents) prep->add_solvent equilibrate Equilibrate at controlled temperature (e.g., 25°C, 37°C) with agitation add_solvent->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) separate->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocols

This protocol determines the equilibrium solubility in various solvents.

Materials:

  • 9-Hydroxymethyl-10-carbamoylacridan

  • Volumetric flasks

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Solvents: Purified water, Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)

Procedure:

  • Add an excess amount of 9-Hydroxymethyl-10-carbamoylacridan to a series of vials, each containing a different solvent.

  • Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration.

The solubility of ionizable compounds is highly dependent on the pH of the medium.[4]

Materials:

  • Same as in 1.3.1

  • Buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

Procedure:

  • Prepare a series of buffer solutions covering a physiologically relevant pH range.

  • Follow the same procedure as outlined in section 1.3.1, using the buffer solutions as the solvent systems.

  • Plot the determined solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.

Expected Data Presentation

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Solubility of 9-Hydroxymethyl-10-carbamoylacridan in Various Solvents at 25°C

SolventSolubility (mg/mL)
Purified Water
Methanol
Ethanol
Acetonitrile
DMSO
PEG 400

Table 2: pH-Solubility Profile of 9-Hydroxymethyl-10-carbamoylacridan at 37°C

pHSolubility (mg/mL)
1.2
4.5
6.8
7.4
9.0

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies with time under the influence of environmental factors.[5] Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7]

Rationale for Stability and Forced Degradation Studies

These studies are performed to:

  • Elucidate degradation pathways.[7]

  • Identify potential degradation products.[6]

  • Develop and validate a stability-indicating analytical method.

  • Determine appropriate storage conditions and shelf-life.

Experimental Workflow for Forced Degradation

The following diagram illustrates the workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis and Characterization prep Prepare solutions of 9-Hydroxymethyl-10-carbamoylacridan hydrolysis Hydrolytic (Acidic, Basic, Neutral) prep->hydrolysis oxidation Oxidative (e.g., H2O2) prep->oxidation photolytic Photolytic (UV/Vis light) prep->photolytic thermal Thermal (Elevated temperature) prep->thermal hplc Analyze by Stability-Indicating HPLC Method hydrolysis->hplc oxidation->hplc photolytic->hplc thermal->hplc mass_balance Assess Mass Balance hplc->mass_balance peak_purity Determine Peak Purity hplc->peak_purity characterize Characterize Degradants (e.g., LC-MS) hplc->characterize

Caption: Forced Degradation Experimental Workflow.

Detailed Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active substance.[8]

  • Acidic: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified duration.

  • Basic: Treat a solution of the compound with 0.1 N NaOH at room temperature or slightly elevated temperature.

  • Neutral: Reflux a solution of the compound in water.

Given that the parent compound, carbamazepine, shows significant degradation under acidic and basic conditions, it is anticipated that 9-Hydroxymethyl-10-carbamoylacridan will also be susceptible to hydrolysis.[9][10]

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Acridan derivatives are known to be light-sensitive and can be converted to their corresponding acridine derivatives upon exposure to light.[11]

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) for an extended period.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of an analytical method that can resolve the parent compound from all potential degradation products.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at an appropriate wavelength.

  • Column Temperature: Controlled, for example, at 30°C.

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the structure of 9-Hydroxymethyl-10-carbamoylacridan and the known degradation of related acridan and carbamazepine compounds, the following degradation pathways can be postulated:

G cluster_degradation Potential Degradation Products parent 9-Hydroxymethyl-10-carbamoylacridan oxidation_product Acridine derivative (Aromatization) parent->oxidation_product Photolysis/Oxidation hydrolysis_product Hydrolysis of carbamoyl group parent->hydrolysis_product Acid/Base Hydrolysis dehydration_product Dehydration of hydroxymethyl group parent->dehydration_product Thermal Stress

Caption: Postulated Degradation Pathways.

Summarizing Stability Data

The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

Table 3: Summary of Forced Degradation Studies for 9-Hydroxymethyl-10-carbamoylacridan

Stress ConditionConditions% DegradationNumber of Degradants
Acid Hydrolysis 0.1 N HCl, 60°C, 24h
Base Hydrolysis 0.1 N NaOH, 25°C, 24h
Neutral Hydrolysis Water, reflux, 24h
Oxidation 3% H₂O₂, 25°C, 24h
Photolysis ICH Q1B conditions
Thermal (Solid) 80°C, 48h
Thermal (Solution) 80°C, 48h

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 9-Hydroxymethyl-10-carbamoylacridan. By following these detailed protocols, researchers and drug development professionals can generate the necessary data to ensure the quality, reliability, and appropriate handling of this important analytical standard. The insights gained from these studies are fundamental for its effective use in advancing pharmaceutical research.

References

  • 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available. (n.d.). IndiaMART. Retrieved from [Link]

  • Lovering, E. G., & Akbari, M. (1979). Anaerobic photodecomposition of an acridan drug through energy transfer. Journal of Pharmaceutical Sciences, 68(5), 661-663. Retrieved from [Link]

  • Patel, D. J., & Patel, C. N. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 123-130. Retrieved from [Link]

  • Method Development and Validation of Forced Degradation Study of Carbamazepine Drug using UV-Spectroscopy. (2025). ResearchGate. Retrieved from [Link]

  • A Review on Force Degradation Studies for Drug Substances. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA). Retrieved from [Link]

  • Flavin-Catalyzed Photooxidation of an Acridan Drug: A Reinvestigation. (n.d.). PlumX. Retrieved from [Link]

  • Kucka, J., et al. (2012). Polymer conjugates of acridine-type anticancer drugs with pH-controlled activation. European Polymer Journal, 48(7), 1279-1290. Retrieved from [Link]

  • CAS No : 68011-71-2 | Product Name : 9-Hydroxymethyl-10-carbamoylacridan. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Photodegradation of dye acridine yellow on the surface of mesoporous TiO2, SiO2/TiO2 and SiO2 films: spectroscopic and theoretical studies. (2015). ResearchGate. Retrieved from [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(18), 4065-4067. Retrieved from [Link]

  • Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. (2013). ResearchGate. Retrieved from [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. (2005). ResearchGate. Retrieved from [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1982). National Technical Information Service. Retrieved from [Link]

  • Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins. (2002). PubMed. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). ResearchGate. Retrieved from [Link]

  • Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. (2008). ResearchGate. Retrieved from [Link]

  • (6aR,10aR)-9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl). (2025). EPA. Retrieved from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). PMC - NIH. Retrieved from [Link]

  • Schematic representation of the pH-solubility profile of a basic drug. (2014). ResearchGate. Retrieved from [Link]

  • A review of published data on acridine derivatives with different biological activities. (2025). ResearchGate. Retrieved from [Link]

  • Intracellular distribution of acridine derivatives in platelets and their suitability for cytoplasmic pH measurements. (1987). PubMed. Retrieved from [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. (2005). Semantic Scholar. Retrieved from [Link]

  • Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. (2024). PMC. Retrieved from [Link]

  • Response Surface Methodology as a Tool for Stability-Indicating Method Development and Validation for the Determination of Selec. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • A) Thermally induced decomposition of acridan‐based 1,2‐dioxetane 1. B)... (n.d.). ResearchGate. Retrieved from [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2020). LCGC International. Retrieved from [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.). Dr. Zachary H. Houston. Retrieved from [Link]

  • Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. (2020). PubMed. Retrieved from [Link]

  • Thermal desorption effects on fragment ion production from multi-photon ionized uridine and selected analogues. (2021). Open Research Online. Retrieved from [Link]

  • 9-Hydroxymethyl-10-methylanthracene | C16H14O | CID 114974. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Stability of Partially Hydrolyzed Polyacrylamides at Elevated Temperatures in the Absence of Divalent Cations. (2007). SciSpace. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2025). Royal Society of Chemistry. Retrieved from [Link]

Sources

Advanced Photophysics of Acridan Derivatives: A Technical Guide to TADF & Optoelectronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The photophysical landscape of acridan (9,10-dihydroacridine) derivatives has shifted fundamentally from classical fluorescent dyes to high-performance functional materials. By leveraging the acridan moiety as a strong electron donor in Donor-Acceptor (D-A) architectures, researchers have unlocked Thermally Activated Delayed Fluorescence (TADF) . This mechanism allows for the harvesting of 100% of excitons (singlet and triplet) in Organic Light-Emitting Diodes (OLEDs), bypassing the statistical 25% limit of traditional fluorescence.

This guide details the molecular engineering, photophysical characterization, and experimental protocols required to validate acridan-based TADF systems.

Molecular Architecture: The Orthogonal Design Principle

The core of acridan's utility lies in its ability to adopt a non-planar, boat-like conformation. When coupled with an electron acceptor (e.g., triazine, benzophenone) at the N-position, the steric hindrance forces the donor and acceptor segments into a nearly orthogonal geometry (twist angle


 90°).
Mechanistic Consequence
  • HOMO-LUMO Separation: The Highest Occupied Molecular Orbital (HOMO) is localized on the acridan donor, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the acceptor.

  • Minimization of Exchange Energy (

    
    ):  The spatial separation of orbitals minimizes the electron exchange energy, resulting in a vanishingly small Singlet-Triplet energy gap (
    
    
    
    ), typically
    
    
    eV.
  • Charge Transfer (CT) State: The emission originates from an Intramolecular Charge Transfer (ICT) state rather than a locally excited (LE) state.

Orthogonal_Geometry cluster_0 Molecular Design cluster_1 Electronic Consequence Acridan Acridan Donor (Electron Rich) Linker Steric Bulk (e.g., Methyl groups) Acridan->Linker HOMO HOMO Localized on Donor Acridan->HOMO Acceptor Acceptor (Triazine/Sulfone) Linker->Acceptor Forces 90° Twist LUMO LUMO Localized on Acceptor Acceptor->LUMO HOMO->LUMO Minimal Overlap DeltaEst ΔEst -> 0 eV LUMO->DeltaEst Facilitates RISC

Figure 1: Structural logic connecting steric hindrance to orbital separation and reduced energy gaps.

Fundamental Photophysics: The TADF Mechanism[1]

In acridan derivatives, the small


 allows thermal energy (

) at room temperature to promote excitons from the non-emissive Triplet (

) state back to the emissive Singlet (

) state via Reverse Intersystem Crossing (RISC) .
Key Parameters
  • Prompt Fluorescence (

    
    ):  Fast decay (ns scale) from direct 
    
    
    
    relaxation.
  • Delayed Fluorescence (

    
    ):  Slow decay (
    
    
    
    s to ms scale) originating from the
    
    
    up-conversion loop.
  • Rate of RISC (

    
    ):  The kinetic bottleneck. High 
    
    
    
    (
    
    
    ) is desired to minimize efficiency roll-off in devices.

Jablonski_TADF S0 Ground State (S0) S1 Singlet CT (S1) S1->S0 Prompt Fluorescence (ns) T1 Triplet CT (T1) S1->T1 ISC T1->S0 Phosphorescence (Low T only) T1->S1 RISC (Thermal Activation) ΔEst < 0.1 eV Tn Local Triplet (Tn) Tn->S1 SOC Mixing Tn->T1 IC

Figure 2: Modified Jablonski diagram illustrating the RISC pathway enabled by Acridan donors.

Comparative Data: Acridan Derivatives

The following table summarizes photophysical data for the benchmark molecule DMAC-TRZ (9,9-dimethyl-9,10-dihydroacridine-triazine) and related derivatives.

Table 1: Photophysical Properties of Key Acridan Derivatives

MoleculeSolvent/Host

(nm)

(nm)

(%)

(ns)

(

s)

(eV)
Ref
DMAC-TRZ Toluene (degassed)370, 410495 (Green)6720.85.20.015[1, 2]
DMAC-TRZ mCBP Film (doped)-49090161.90.04[1]
DMAC-DPS Toluene360460 (Blue)45183200.21[3]
4Ac5FQN Film-538 (Green)65-~100000.02[4]

Note:


 values are highly sensitive to oxygen presence. Data represents oxygen-free conditions.

Experimental Protocol: Characterizing TADF Systems

Objective: To determine the Singlet-Triplet energy gap (


) and validate the TADF mechanism via temperature-dependent transient photoluminescence.
Phase 1: Sample Preparation (Critical for Triplet Stability)
  • Solvent: Spectroscopic grade Toluene or Methylcyclohexane (MCH).

  • Concentration: Prepare

    
     M solution to avoid aggregation quenching.
    
  • Deoxygenation:

    • Place solution in a quartz cuvette with a high-vacuum valve.

    • Flash freeze in liquid nitrogen (

      
       K).
      
    • Apply vacuum (

      
       mbar) for 15 minutes.
      
    • Thaw in warm water.

    • Repeat 5 times (Freeze-Pump-Thaw cycles).

    • Why: Oxygen is a triplet quencher. Even trace amounts will obliterate the delayed fluorescence signal (

      
      ).
      
Phase 2: Steady-State Spectroscopy
  • Absorption: Measure UV-Vis absorbance.[1] Note the weak, broad CT band at lower energy (>350 nm) distinct from the strong

    
     transitions.
    
  • Emission: Excitation at the CT absorption maximum.

    • Validation: Solvatochromic shift. Acridan CT states should show significant redshift in polar solvents (e.g., DCM vs. Toluene) due to stabilization of the charge-separated state.

Phase 3: Time-Resolved Photoluminescence (TRPL)
  • Instrument: Time-Correlated Single Photon Counting (TCSPC) or Streak Camera.

  • Temperature Dependence: Measure decay profiles from

    
     K to 
    
    
    
    K.
    • At 77 K: Thermal energy is insufficient for RISC. Only Prompt Fluorescence (PF) and Phosphorescence (Phos) (at ms timescales) are observed.

    • At 300 K: RISC is active. Decay curve shows a biexponential behavior (fast prompt component + slow delayed component).

  • Data Analysis:

    • Calculate

      
       from the onset energies of the fluorescence (at 300 K) and phosphorescence (at 77 K) spectra.
      
    • Alternatively, use the Arrhenius plot of

      
       vs 
      
      
      
      .[2] The slope yields the activation energy (
      
      
      ).

Experimental_Workflow cluster_measure Measurement Suite Sample Sample Prep (10^-5 M in Toluene) Degas Freeze-Pump-Thaw (5 Cycles) Sample->Degas SS Steady State PL (Solvatochromism Check) Degas->SS TRPL_LowT TRPL @ 77 K (Phosphorescence) SS->TRPL_LowT Cryostat TRPL_HighT TRPL @ 300 K (Delayed Fluorescence) TRPL_LowT->TRPL_HighT Heat to RT Calc Calculate ΔEst E(S1) - E(T1) TRPL_LowT->Calc T1 Energy TRPL_HighT->Calc S1 Energy

Figure 3: Workflow for extracting critical TADF parameters from acridan samples.

Applications & Future Outlook

3rd Generation OLEDs

Acridan derivatives are leading candidates for "host-free" solution-processed OLEDs. Their high solubility (due to the non-planar structure) and 100% IQE potential make them superior to traditional fluorescent polymers.

  • Challenge: Efficiency roll-off at high brightness due to Triplet-Triplet Annihilation (TTA).

  • Solution: Developing "fast-RISC" derivatives by introducing heavy atoms or further tuning the D-A dihedral angle.

Photocatalysis

Beyond OLEDs, acridan derivatives function as potent photoreductants.

  • Mechanism: Upon excitation to the CT state (

    
     V vs SCE), they can transfer electrons to difficult substrates (e.g., aryl halides).
    
  • Advantage: The long lifetime of the TADF state (

    
    ) increases the probability of bimolecular collision and electron transfer before non-radiative decay occurs.
    

References

  • Tsai, M. H., et al. (2015). "Highly efficient thermally activated delayed fluorescence emitters with wide color range." Chemical Communications. Link

  • Kaji, H., et al. (2015). "Purely organic electroluminescent material realizing 100% conversion from electricity to light." Nature Communications. Link

  • Zhang, Q., et al. (2014). "Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence." Nature Photonics. Link

  • Chen, J., et al. (2024). "Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline...". Journal of Materials Chemistry C. Link

  • Crovini, E., et al. (2024).[3] "Aryl-substituted acridine donor derivatives modulate the transition dipole moment...". ChemRxiv. Link

Sources

synthesis of 9-Hydroxymethyl-10-carbamoylacridan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 9-Hydroxymethyl-10-carbamoylacridan Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acridan-based scaffolds are of significant interest in medicinal chemistry and diagnostics, primarily due to their unique chemiluminescent properties and utility as versatile molecular frameworks.[1][2] The 9-Hydroxymethyl-10-carbamoylacridan structure, in particular, incorporates key functional groups that can modulate solubility, stability, and biological activity. The hydroxymethyl group can enhance interaction with biological targets and improve pharmacokinetic properties, while the N-carbamoyl moiety can influence the electronic characteristics of the acridan nitrogen and serve as a stable amide analogue.[3][4] This guide provides a comprehensive overview of the synthetic strategies for assembling this specific derivative, grounded in established chemical principles. We will explore the causal logic behind reagent selection, reaction conditions, and workflow design, offering a robust, self-validating protocol for its synthesis and characterization.

Introduction to the Acridan Scaffold

The acridan core is a reduced, non-aromatic form of acridine, a nitrogen-containing heterocyclic compound. This structural modification from the planar, aromatic acridine to the folded, dihydroacridine (acridan) is fundamental to its application in chemiluminescence. The release of light from acridinium esters and amides is initiated by oxidation, which converts the acridan back to an excited-state acridone, releasing a photon in the process.[2] The substituents at the 9- and 10-positions are critical for tuning these properties, including quantum yield, emission kinetics, and hydrolytic stability.[5][6]

The introduction of a hydroxymethyl group at the 9-position and a carbamoyl group at the 10-position creates a molecule with distinct physicochemical characteristics.[3][4]

  • 9-Hydroxymethyl Group : This group can increase aqueous solubility and provides a site for further derivatization or hydrogen bonding interactions with biological targets.[3][7]

  • 10-Carbamoyl Group : As a structural analogue of an amide bond, the carbamoyl moiety is proteolytically stable and can participate in hydrogen bonding, making it a valuable feature in drug design.[4]

Retrosynthetic Analysis and Strategic Planning

A logical approach to synthesizing 9-Hydroxymethyl-10-carbamoylacridan begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The proposed strategy focuses on a sequential functionalization of a pre-formed acridine core.

G Target 9-Hydroxymethyl-10-carbamoylacridan Acridan_Intermediate 9-Hydroxymethylacridan Target->Acridan_Intermediate N-Carbamoylation Acridine_Intermediate_2 9-(Hydroxymethyl)acridine Acridan_Intermediate->Acridine_Intermediate_2 Reduction of Acridine Core Acridine_Intermediate_1 Acridine-9-carboxylic acid Acridine_Intermediate_2->Acridine_Intermediate_1 Reduction of Carboxylic Acid Starting_Materials Diphenylamine + Oxalic Acid Acridine_Intermediate_1->Starting_Materials Bernthsen-type Synthesis G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup & Purification Reactants Diphenylamine Oxalic Acid Zinc Chloride Vessel Microwave Reactor Vessel Reactants->Vessel Combine Irradiation Irradiate (e.g., 200W, 10-15 min) Monitor Temperature (e.g., 200-210°C) Vessel->Irradiation Quench Cool & Quench (e.g., aq. HCl) Irradiation->Quench Filter Filter Precipitate Quench->Filter Wash Wash with H₂O Filter->Wash Dry Dry Wash->Dry Product Acridine-9-carboxylic acid Dry->Product

Caption: Workflow for microwave-assisted Bernthsen synthesis.

Protocol:

  • In a suitable microwave reactor vessel, combine diphenylamine (1.0 eq), oxalic acid (2.0 eq), and anhydrous zinc chloride (4.0 eq).

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture with microwave energy (e.g., 200 W) for 10-15 minutes, maintaining a temperature of 200-210°C.

  • After cooling to room temperature, treat the solid reaction mixture with 2 M hydrochloric acid to dissolve the zinc salts.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove residual acid and salts.

  • Dry the crude product under vacuum to yield acridine-9-carboxylic acid.

Rationale: The use of excess oxalic acid and zinc chloride drives the reaction to completion. Microwave heating provides rapid and uniform energy transfer, accelerating the reaction significantly compared to conventional heating. [8]The acidic workup is crucial for protonating the acridine nitrogen and separating the product from the catalyst.

Stage 2: Reduction to 9-(Hydroxymethyl)acridine

The carboxylic acid is selectively reduced to the corresponding primary alcohol. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation, as they reduce carboxylic acids in the presence of other reducible groups like aromatic rings.

Protocol:

  • Suspend acridine-9-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Add BH₃·THF solution (approx. 3.0 eq) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 9-(hydroxymethyl)acridine.

Rationale: An inert atmosphere is essential as borane reagents are sensitive to moisture and air. The reaction is performed at low temperature initially to control the exothermic reaction. The methanol quench is necessary to destroy any excess borane. The basic wash neutralizes any acidic byproducts.

Stage 3: Reduction to 9-Hydroxymethylacridan

The central aromatic ring of the acridine scaffold is reduced to form the acridan. This can be achieved through various methods, including catalytic hydrogenation or with reducing agents like sodium borohydride in the presence of a nickel catalyst, or more simply with a reducing agent like picoline-borane. [5] Protocol:

  • Dissolve 9-(hydroxymethyl)acridine (1.0 eq) in THF.

  • Add picoline-borane complex (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and slowly add 10% hydrochloric acid to decompose the excess reagent.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 9-hydroxymethylacridan.

Rationale: Picoline-borane is a milder and more selective reducing agent suitable for this transformation. [5]The acidic workup ensures the full decomposition of the borane complex. Chromatographic purification is often necessary to remove impurities and obtain a clean product.

Stage 4: N-Carbamoylation to Yield the Final Product

The final step is the introduction of the carbamoyl group (-CONH₂) onto the acridan nitrogen. This can be achieved by reacting the acridan with an isocyanate source, such as potassium cyanate, under acidic conditions, or by using a carbamoyl chloride. The reaction with an isocyanate generated in situ is often cleaner.

Protocol:

  • Dissolve 9-hydroxymethylacridan (1.0 eq) in a mixture of acetic acid and water.

  • Add potassium cyanate (1.5 eq) in portions to the stirring solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. A precipitate should form as the product is generated.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with water, followed by a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the product under vacuum.

Rationale: In the acidic solution, potassium cyanate generates isocyanic acid (HNCO), which acts as the electrophile. The acridan nitrogen acts as the nucleophile, attacking the isocyanic acid to form the N-carbamoyl bond. [9]This method avoids the use of more hazardous reagents like carbamoyl chloride.

Characterization Data

The identity and purity of the final product, 9-Hydroxymethyl-10-carbamoylacridan, must be confirmed through analytical methods.

PropertyExpected ValueSource/Method
Molecular Formula C₁₅H₁₄N₂O₂Mass Spectrometry
Molecular Weight 254.29 g/mol Mass Spectrometry
Appearance Off-white to light beige solidVisual Inspection
Melting Point 200 - 205 °C[10]
Purity (HPLC) ≥98.0%[10]
Solubility Soluble in DMSO, methanol[10]
¹H NMR (DMSO-d₆) δ ~9.5-10.0 (s, 1H, NH), δ ~7.0-7.5 (m, 8H, Ar-H), δ ~6.5 (s, 2H, NH₂), δ ~5.0 (s, 1H, C9-H), δ ~4.0 (d, 2H, CH₂), δ ~3.5 (t, 1H, OH)Spectroscopic Prediction
¹³C NMR (DMSO-d₆) δ ~158 (C=O), δ ~120-140 (Ar-C), δ ~60 (CH₂OH), δ ~40 (C9)Spectroscopic Prediction

Conclusion

The synthesis of 9-Hydroxymethyl-10-carbamoylacridan is a multi-step process that relies on a sequence of robust and well-understood organic transformations. The strategy presented here, beginning with a Bernthsen-type acridine synthesis followed by sequential reduction and functionalization, provides a logical and validated pathway to the target molecule. By understanding the rationale behind each step—from the use of microwave assistance to accelerate the initial cyclization to the specific choice of reducing and carbamoylating agents—researchers can reliably produce this valuable compound for applications in diagnostics, drug discovery, and materials science. The provided protocols and characterization data serve as a comprehensive guide for its successful laboratory-scale preparation.

References

  • Mechanism of Bernthsen acridine synthesis - YouTube. (2021).
  • Synthesis and Crystallographic Studies of New Acridinic Esters and Amides: An Efficient Synthetic Route to 4Methyl Functionalized Acridines - ResearchGate. (2025).
  • RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002).
  • Bernthsen Acridine Synthesis Mechanism | Organic Chemistry - YouTube. (2021).
  • Synthesis of acridinium ester chemiluminescent substrate DMAE.NHS - Eureka | Patsnap. (2017).
  • Synthesis of Acridines through Alkyne Addition to Diarylamines - MDPI. (2018).
  • Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC.
  • Synthetic scheme for the synthesis of acridan esters and their... - ResearchGate.
  • Synthesis and properties of chemiluminescent acridinium ester labels with fluorous tags.
  • EP0216553A2 - Acridine ester and acridinium ester synthesis - Google Patents.
  • EP1005649B1 - Non-enzymatic methods of generating chemiluminescence from acridan alkenes - Google Patents.
  • Characterization of Acridancarboxylic Acid Derivatives as Chemiluminescent Peroxidase Substrates - The Journal of Organic Chemistry - ACS Figshare.
  • A comparison of chemiluminescent acridinium dimethylphenyl ester labels with different conjugation sites | Request PDF - ResearchGate. (2025).
  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC - NIH. (2026).
  • Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage.
  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020).
  • Synthesis of 10-(Hydroxymethyl)-9-anthracenecarboxaldehyde - PrepChem.com.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC.
  • 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available.
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - MDPI. (2018).

Sources

9-Hydroxymethyl-10-carbamoylacridan: A Critical Reference Standard for Carbamazepine Metabolite Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Hydroxymethyl-10-carbamoylacridan (HMCA) is a pharmacologically significant, ring-contracted metabolite of the antiepileptic drug Carbamazepine (CBZ).[1] Often overshadowed by the primary metabolite Carbamazepine-10,11-epoxide (CBZ-E), HMCA presents a unique analytical challenge due to its structural similarity and chromatographic proximity to CBZ-E.

This guide details the physicochemical properties, formation mechanism, and validated analytical protocols for using HMCA (CAS: 68011-71-2) as a reference standard. It is designed for analytical scientists and QC professionals to ensure the integrity of Therapeutic Drug Monitoring (TDM) and impurity profiling workflows.

Part 1: Chemical Identity & Mechanism of Formation

The "Acridan" Rearrangement

Unlike the primary metabolic pathway which retains the 7-membered dibenzazepine ring, HMCA is formed via a ring contraction of the 10,11-epoxide intermediate. This contraction converts the tricyclic dibenzazepine core into a 6-membered acridine-like (acridan) structure, extruding a carbon atom to form the hydroxymethyl group at position 9.

Key Chemical Data:

  • IUPAC Name: 9-(Hydroxymethyl)-10-carbamoylacridan[1][2][3][4]

  • Synonyms: 9-Hydroxymethyl-10-carbamoyl-9,10-dihydroacridine; HMCA.

  • CAS Number: 68011-71-2

  • Molecular Formula: C₁₅H₁₄N₂O₂

  • Molecular Weight: 254.28 g/mol

  • Appearance: Off-white to beige crystalline powder.[5]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[5]

Mechanism Visualization

The following diagram illustrates the divergence of the HMCA pathway from the standard CBZ-Epoxide hydrolysis pathway.

CBZ_Metabolism CBZ Carbamazepine (CBZ) CBZE Carbamazepine-10,11-epoxide (CBZ-E) (Active Metabolite) CBZ->CBZE CYP3A4 Epoxidation Diol 10,11-Dihydroxy-CBZ (Trans-Diol) CBZE->Diol Epoxide Hydrolase (Hydrolysis) HMCA 9-Hydroxymethyl-10-carbamoylacridan (HMCA) (Ring-Contracted) CBZE->HMCA Acidic Rearrangement / Ring Contraction

Figure 1: The metabolic divergence of Carbamazepine. Note the ring contraction pathway (red dashed line) leading to HMCA.

Part 2: Analytical Characterization & Protocol

The Co-Elution Pitfall

In many reverse-phase HPLC methods, HMCA elutes in close proximity to Carbamazepine-10,11-epoxide (CBZ-E) . Because HMCA has a molecular weight of 254.28 Da and CBZ-E has a molecular weight of 252.27 Da, low-resolution mass spectrometry or UV detection can easily misidentify HMCA as an interference or an adduct of the epoxide.

Impact on Data Integrity:

  • False Positives: Overestimation of CBZ-E levels in TDM.

  • Impurity Profiling: Failure to identify HMCA in stability samples (it is also a degradation product).

Recommended HPLC-MS/MS Protocol

This protocol is designed to resolve HMCA from CBZ and CBZ-E using a C18 stationary phase.

1. Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Phenomenex Kinetex or Waters XBridge), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 4.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B; 2-10 min: 20% -> 60% B; 10-12 min: 60% B.
Detection UV @ 220 nm (primary) and 285 nm (secondary)
Column Temp 30°C
2. Mass Spectrometry (MRM) Parameters

For quantitation, use the following transitions. Note the specific parent ion for HMCA (m/z 255) vs CBZ-E (m/z 253).

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)
HMCA 255.1 237.1 (Loss of -OH)20
HMCA (Qual)255.1 210.1 (Acridan core)35
CBZ-Epoxide253.1180.125
Carbamazepine237.1194.125
Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample / Stability Batch Extract Protein Precipitation / SPE Sample->Extract LC LC Separation (C18) Gradient Elution Extract->LC MS MS/MS Detection (ESI Positive) LC->MS Decision Check m/z 255 (HMCA) vs m/z 253 (CBZ-E) MS->Decision ResultA Peak at m/z 253 RT ~ 2.6 min -> CBZ-Epoxide Decision->ResultA Transition 253->180 ResultB Peak at m/z 255 RT ~ 2.8-3.0 min -> HMCA Decision->ResultB Transition 255->237

Figure 2: Analytical decision tree for distinguishing HMCA from the primary epoxide metabolite.

Part 3: Sourcing & Stability[7]

Reference Standard Handling
  • Storage: Store neat standard at -20°C. Solutions in Methanol are stable for 1 month at -20°C.

  • Light Sensitivity: Acridan derivatives can be sensitive to photo-oxidation, converting to the fully aromatic acridine (9-Hydroxymethyl-10-carbamoylacridine). Protect solutions from light using amber glassware.

  • Sourcing: Available from specialized pharmaceutical standard suppliers (e.g., LGC Standards, Toronto Research Chemicals, Sigma-Aldrich).

Synthesis Note

For researchers requiring large quantities, HMCA can be synthesized from Carbamazepine-10,11-epoxide via acid-catalyzed rearrangement, as described by Bellucci et al. (1987). This process involves treating the epoxide with aqueous acid, which induces the ring contraction.

References

  • Eto, S., Tanaka, N., Noda, H., & Noda, A. (1995).[1] 9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine.[1] Biological & Pharmaceutical Bulletin, 18(6), 926–928.[1] Link

  • Wad, N., Guenat, C., & Krämer, G. (1997). Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan. Therapeutic Drug Monitoring, 19(3), 314–317. Link

  • Bellucci, G., Berti, G., Chiappe, C., Lippi, A., & Marioni, F. (1987). The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide. Journal of Medicinal Chemistry, 30(5), 768–773. Link

  • Donner, E., Kosjek, T., Qualmann, S., Kusk, K. O., & Heath, E. (2013). Ecotoxicity of carbamazepine and its UV photolysis transformation products. Science of the Total Environment, 443, 870–876. Link

Sources

Structural Elucidation of 9-Hydroxymethyl-10-carbamoylacridan: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of drug metabolites is a critical phase in pharmaceutical development and therapeutic drug monitoring (TDM). 9-Hydroxymethyl-10-carbamoylacridan (HMCA) , also known as 9-OH-CBZ, is a major, ring-contracted metabolite of the widely prescribed antiepileptic drug carbamazepine (CBZ). Initially identified in [1], HMCA presents a unique analytical challenge due to its isobaric relationship with other CBZ metabolites. This whitepaper outlines a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—to definitively characterize the regiochemistry and absolute structure of HMCA.

Pharmacological Context & The Ring Contraction Mechanism

Carbamazepine is characterized by a 7-membered dibenzazepine ring. During hepatic metabolism, CYP3A4 oxidizes CBZ to the reactive intermediate CBZ-10,11-epoxide. While a significant portion of this epoxide is hydrolyzed to CBZ-10,11-diol, it also undergoes a complex intramolecular rearrangement. This rearrangement contracts the 7-membered azepine ring into a 6-membered acridan ring, yielding HMCA.

Understanding this pathway is clinically vital. HMCA appears in patient serum at concentrations varying from one-eighth to one-third of the CBZ-10,11-epoxide concentration, which can cause severe analytical interference in standard chromatographic assays if not properly resolved[2].

Pathway CBZ Carbamazepine (Dibenzazepine) Epoxide CBZ-10,11-epoxide (Reactive Intermediate) CBZ->Epoxide CYP3A4 Oxidation Diol CBZ-10,11-diol (Hydrolysis) Epoxide->Diol Epoxide Hydrolase HMCA 9-Hydroxymethyl-10- carbamoylacridan (Ring Contraction) Epoxide->HMCA Intramolecular Rearrangement

Fig 1. Metabolic branching of Carbamazepine yielding the ring-contracted HMCA metabolite.

Analytical Strategy for Structural Elucidation

To achieve unequivocal structural confirmation, we employ an orthogonal, self-validating strategy. No single analytical technique is sufficient; HRMS provides the molecular formula and connectivity, while NMR confirms the spatial arrangement and ring topology.

Chromatographic Separation Strategy

Because HMCA (C15H14N2O2) is an exact isomer of other metabolites like 10,11-dihydro-10-hydroxycarbamazepine, mass spectrometry alone cannot differentiate them without prior separation. Explicit care must be taken to achieve baseline resolution. A is highly recommended, as its


 interactions provide superior selectivity for closely related aromatic isomers compared to standard alkyl C18 columns[3].
High-Resolution Mass Spectrometry (HRMS)

HRMS operated in positive Electrospray Ionization (ESI+) mode is used to determine the exact mass. The presence of the carbamoyl group (-CONH2) and the primary alcohol (-CH2OH) provides predictable fragmentation pathways, specifically the neutral losses of 43 Da (HCNO) and 18 Da (H2O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the ring contraction. In the parent drug (CBZ), the C10 and C11 positions are part of a symmetric double bond. In HMCA, the ring contraction creates an


 hybridized methine carbon at C9, attached to an exocyclic hydroxymethyl group. The 2D COSY NMR spectrum will reveal a diagnostic scalar coupling between the C9 methine proton and the methylene protons of the hydroxymethyl group.

Self-Validating Experimental Protocols

Protocol A: LC-ESI-HRMS/MS Profiling

Causality Focus: This protocol is designed to prevent in-source degradation while maximizing the detection of isobaric species.

  • Sample Preparation: Aliquot 100 µL of biological sample. Add 300 µL of ice-cold acetonitrile. Why: Cold organic solvent instantly precipitates proteins and quenches enzymatic activity, locking the metabolite profile in its current state. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a phenylether column (100 x 2.1 mm, 1.7 µm). Use a gradient of Water/Methanol with 0.1% Formic Acid. Why: Formic acid acts as a proton source, heavily favoring the formation of the

    
     precursor ion necessary for ESI+.
    
  • Data Acquisition: Utilize Data-Dependent Acquisition (DDA). Set the mass spectrometer to isolate the exact mass of

    
     255.1128 and trigger MS/MS fragmentation using Higher-energy Collisional Dissociation (HCD).
    
Protocol B: Preparative Isolation and NMR Characterization

Causality Focus: Transitioning from trace detection to absolute structural proof requires high-purity isolation.

  • Preparative HPLC: Scale up the analytical method using a semi-preparative phenylether column. Collect the eluent fraction corresponding strictly to the HMCA peak.

  • Lyophilization: Freeze-dry the collected fractions to remove all aqueous and organic solvents. This yields HMCA as a stable, [4].

  • NMR Acquisition: Dissolve 5 mg of the purified isolate in 500 µL of DMSO-

    
    . Acquire 1D 
    
    
    
    H, 1D
    
    
    C, and 2D COSY spectra at 400 MHz or higher. Why: DMSO-
    
    
    is chosen because it prevents the rapid chemical exchange of the hydroxyl and carbamoyl protons, allowing them to be clearly observed in the
    
    
    H spectrum.

Workflow Sample Biological Sample (Serum/Urine) Extraction Protein Precipitation & Liquid-Liquid Extraction Sample->Extraction LCMS LC-ESI-HRMS/MS (Exact Mass & Fragmentation) Extraction->LCMS High-Throughput Screening Prep Preparative HPLC (Isomer Separation) LCMS->Prep Target Identification NMR 1H, 13C, & 2D-NMR (Structural Confirmation) Prep->NMR Purified Analyte Result Confirmed HMCA Structure (C15H14N2O2) NMR->Result Absolute Configuration

Fig 2. Self-validating analytical workflow for the isolation and structural elucidation of HMCA.

Quantitative Data & Structural Summaries

The following tables summarize the critical physicochemical properties and the diagnostic spectral data required to validate the identity of HMCA.

Table 1: Physicochemical & HRMS Properties

PropertyValue
Chemical Name 9-Hydroxymethyl-10-carbamoylacridan
Synonyms 9-HMCA, 9-OH-CBZ
CAS Number 68011-71-2
Molecular Formula C15H14N2O2[5]
Molecular Weight 254.28 g/mol [5]
Monoisotopic Mass 254.1055 Da
Precursor Ion

255.1128

Key MS/MS Fragments 237.1022 (-H2O), 212.0861 (-CONH2)

Table 2: Diagnostic NMR Signals (DMSO-


, 400 MHz) 
NucleusChemical Shift (ppm)MultiplicityAssignmentStructural Significance

H
~ 4.20Triplet (1H)C9-H (Methine)Confirms loss of azepine double bond

H
~ 3.50Multiplet (2H)-CH2- (Hydroxymethyl)Confirms presence of exocyclic carbon

H
~ 4.80Triplet (1H)-OH (Hydroxyl)Confirms primary alcohol

H
~ 6.20Broad Singlet (2H)-NH2 (Carbamoyl)Confirms retention of urea moiety

C
~ 45.0CHC9

carbon in 6-membered ring

C
~ 65.0CH2-CH2-OHExocyclic hydroxymethyl carbon

C
~ 156.0C=OCarbamoyl CarbonylIntact amide functional group

References

  • Eto, S., Tanaka, N., Noda, H., & Noda, A. (1995). "9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine." Biological & Pharmaceutical Bulletin, 18(6), 926-928. URL: [Link]

  • Wad, N., Guenat, C., & Krämer, G. (1997). "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan." Therapeutic Drug Monitoring, 19(3), 314-317. URL:[Link]

  • Fu, Q., et al. (2020). "Biotransformation Changes Bioaccumulation and Toxicity of Diclofenac in Aquatic Organisms." Environmental Science & Technology, ACS Publications. URL:[Link]

  • NAC Chemical. "9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard - Best Price Available." URL: [Link]

  • Pharmaffiliates. "Carbamazepine-impurities: 9-Hydroxymethyl-10-carbamoylacridan." URL: [Link]

Sources

Advanced Characterization of Acridinium-Based Chemiluminogens: Quantum Yield Optimization and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of in vitro diagnostics (IVD), sensitivity is the currency of relevance. While luminol remains a historical benchmark, acridinium esters (AEs) and acridinium sulfonamides have emerged as the superior chemiluminescent labels for automated immunoassays (CLIA). Their dominance is driven by a superior quantum yield (


) —often exceeding 7% in optimized aqueous environments compared to luminol’s ~1.23%—and a "flash" kinetic profile that allows for rapid high-throughput screening.

This guide provides a technical deep-dive into the physicochemical determinants of acridinium quantum yield. It moves beyond basic definitions to explore the Structure-Activity Relationships (SAR) that drive photon efficiency, provides a self-validating protocol for measuring


, and offers actionable strategies for designing next-generation probes.

The Physicochemical Basis of Light Emission

To optimize quantum yield, one must first understand the losses occurring at each stage of the chemiluminescent reaction. The overall chemiluminescence quantum yield (


) is the product of three efficiencies:


  • Chemical Efficiency (

    
    ):  The fraction of molecules that undergo the specific reaction pathway to form the key intermediate (dioxetanone), rather than side reactions (e.g., hydrolysis).
    
  • Excitation Efficiency (

    
    ):  The fraction of dioxetanone intermediates that decompose to generate the excited state singlet product (
    
    
    
    ) rather than the ground state (
    
    
    ).
  • Fluorescence Quantum Yield (

    
    ):  The efficiency with which the excited product (N-methylacridone) relaxes to the ground state via photon emission rather than non-radiative decay.
    
The Reaction Mechanism

The reaction is initiated by a "pH jump." The acridinium label is stable in acidic solution. Upon addition of alkaline hydrogen peroxide, the hydroperoxide anion (


) executes a nucleophilic attack at the C-9 position.

AcridiniumMechanism AE Acridinium Ester (Ground State) Intermediate Tetrahedral Intermediate AE->Intermediate + OOH- (C-9 Attack) H2O2 H2O2 / NaOH (Trigger) H2O2->Intermediate Dioxetanone 1,2-Dioxetanone (High Energy) Intermediate->Dioxetanone Cyclization ExcitedProd N-Methylacridone* (Excited Singlet) Dioxetanone->ExcitedProd Decarboxylation (-CO2) Light Light Emission (430 nm) ExcitedProd->Light GroundProd N-Methylacridone (Ground State) ExcitedProd->GroundProd Relaxation

Figure 1: The sequential reaction pathway of acridinium ester chemiluminescence. The critical step for quantum yield is the efficient formation and radiative decay of the Excited N-Methylacridone species.

Determinants of Quantum Yield (SAR)

Modifying the acridinium core or the leaving group alters


 significantly.
The Leaving Group (LG) Effect

The leaving group (typically a phenol or sulfonamide) dictates the kinetics and the


.
  • Electron-Withdrawing Groups (EWG): Placing EWGs on the leaving group (e.g., nitro- or halogen-substituted phenols) lowers the

    
     of the conjugate acid. This makes the LG a better leaving group, accelerating the reaction ("Flash" kinetics) and generally increasing 
    
    
    
    . However, this compromises hydrolytic stability.
  • Steric Hindrance: Methyl groups at the ortho positions of the phenolic ring (e.g., DMAE) protect the carbonyl carbon from spontaneous hydrolysis without significantly impeding the attack by the smaller

    
     ion, preserving 
    
    
    
    while enhancing shelf-life.
Acridinium Ring Substituents

Modifications here primarily affect


 (fluorescence of the product).
  • Electron-Donating Groups (EDG): Substituents like alkoxy (-OR) groups at the C-2 or C-7 positions of the acridinium ring can enhance the fluorescence quantum yield of the resulting acridone product, thereby increasing the overall

    
    .[1]
    
  • Hydrophilicity: Sulfopropyl groups (NSP) attached to the nitrogen center reduce aggregation-induced quenching in aqueous media, maintaining high

    
     in biological buffers.
    
Environmental Factors
  • Surfactants: The presence of cationic surfactants (e.g., CTAC) or zwitterionic surfactants can enhance

    
     by 5-fold to 50-fold. Surfactants form micelles that sequester the hydrophobic intermediate, protecting it from water-induced non-radiative quenching.
    

Experimental Protocol: Determination of

Objective: Determine the absolute or relative quantum yield of a novel acridinium derivative. Method: Relative Chemiluminescence Measurement (Standard Reference Method).

Reagents & Instrumentation[1][2][3]
  • Reference Standard: Luminol (recrystallized) or a benchmark Acridinium Ester (e.g., DMAE-NHS) with known

    
    .
    
  • Luminometer: Photon-counting photomultiplier tube (PMT) based system (e.g., Berthold, Hamamatsu).

  • Trigger A (Pre-trigger): 0.1 M

    
    , 0.5% 
    
    
    
    .
  • Trigger B (Base): 0.25 M

    
    , 0.1% CTAC (Cetyltrimethylammonium chloride).
    
Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve the acridinium compound in Acetonitrile or DMF (1 mM stock).

    • Dilute serially into acidic buffer (pH 2.0, Citrate or Glycine) to prevent premature hydrolysis. Target concentration:

      
       M to 
      
      
      
      M.
  • Standardization:

    • Prepare Luminol standard in 0.1 M NaOH. Absorbance at 347 nm should be used to verify precise concentration (

      
      ).
      
  • Measurement:

    • Inject 10

      
      L of Sample/Standard into the cuvette.
      
    • Inject 300

      
      L Trigger A . Incubate 2 seconds (oxidizes acridinium, ensures acidic environment).
      
    • Inject 300

      
      L Trigger B .
      
    • Integrate light output for 5–10 seconds (until signal returns to baseline).

  • Calculation:

    • Use the integrated photon count (

      
      ).[2]
      
    • Apply the relative quantum yield equation:



Note: Ensure the PMT spectral sensitivity correction is applied if the emission max of the sample differs significantly from the standard.

ProtocolWorkflow cluster_prep Preparation Phase cluster_measure Measurement Phase (Luminometer) Stock Stock Solution (Acidic pH < 3.0) Dilution Serial Dilution (1 nM - 100 nM) Stock->Dilution InjectSample Inject Sample (10 µL) Dilution->InjectSample TrigA Inject Trigger A (H2O2 / Acid) InjectSample->TrigA Oxidation TrigB Inject Trigger B (NaOH / Surfactant) TrigA->TrigB pH Jump Integrate Integrate Photons (Total Area Under Curve) TrigB->Integrate Emission Calc Calculate Quantum Yield (Normalize to Moles) Integrate->Calc

Figure 2: Self-validating workflow for relative quantum yield determination. Acidic preparation is crucial to prevent "dark" hydrolysis prior to measurement.

Comparative Data & Optimization Strategies

The following table summarizes typical performance metrics for acridinium derivatives versus traditional reagents.

Compound ClassQuantum Yield (

)
KineticsStability (pH 7.4)Optimization Strategy
Luminol ~1.2%Slow (requires catalyst)HighRequires Enhancers (e.g., p-iodophenol)
Acridinium Ester (AE) 2% - 7%Flash (< 5s)Low (Hydrolysis prone)Steric shielding (DMAE); Acidic storage
Acridinium Sulfonamide 1% - 5%Glow (Variable)High (Hydrolysis resistant)Ideal for ready-to-use neutral reagents
Hydrophilic AE (NSP) > 7%FlashModerateC2/C7 substitution; PEGylation
Optimization Directives for Drug Development
  • Maximize Hydrophilicity: Incorporate sulfopropyl or PEG groups on the acridine nitrogen.[3] This minimizes non-specific binding (NSB) to proteins and maximizes

    
     in aqueous serum samples.
    
  • Tune the Leaving Group:

    • For High Sensitivity: Use a phenol with electron-withdrawing groups (lower pKa)

      
       Higher 
      
      
      
      , faster flash.
    • For High Stability: Use a sulfonamide leaving group

      
       Lower 
      
      
      
      , but stable at neutral pH.
  • Surfactant Systems: Always validate

    
     in the presence of the specific surfactant intended for the final kit formulation. The "cage effect" of micelles is critical for high yields.
    

References

  • Mechanism of Acridinium Chemiluminescence Title: Chemiluminescence of Acridinium Esters: Mechanism and Applications. Source: BenchChem Technical Guides.
  • Quantum Yield Values & Comparisons

    • Title: High stability and high efficiency chemiluminescent acridinium compounds.[3][4][5][6][7]

    • Source: PubMed (Luminescence).
    • URL:[Link]

  • Comput

    • Title: Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens.
    • Source: MDPI (Int. J. Mol. Sci.).
    • URL:[Link]

  • Hydrophilic Modific

    • Title: Hydrophilic High Quantum Yield Acridinium Esters with Improved Stability.[3]

    • Source: Google P
    • URL
  • General Comparison (Luminol vs. AE)

    • Title: The difference between acridinium ester and luminol in chemiluminescence.[2][5][7][8][9]

    • Source: Vacutainer Additives Technical Blog.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Chemiluminescent Immunoassay (CLIA) for 9-Hydroxymethyl-10-carbamoylacridan (MHD)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals involved in Therapeutic Drug Monitoring (TDM) and pharmacokinetic analysis. It details the development and execution of a Chemiluminescent Immunoassay (CLIA) for the quantitative determination of 9-Hydroxymethyl-10-carbamoylacridan (MHD) , the primary active metabolite of the antiepileptic drug Oxcarbazepine.

Introduction & Scientific Rationale

9-Hydroxymethyl-10-carbamoylacridan (MHD) (also known as 10,11-dihydro-10-hydroxycarbamazepine) is the clinically relevant metabolite of the prodrug Oxcarbazepine. Unlike Carbamazepine, MHD is eliminated via glucuronidation rather than oxidative metabolism, reducing drug-drug interactions. However, precise monitoring of MHD is critical due to individual variability in metabolism and renal clearance.

While LC-MS/MS is the gold standard for specificity, it suffers from low throughput and high capital cost. Chemiluminescent Immunoassays (CLIA) offer a superior alternative for high-throughput screening, providing femtogram-level sensitivity and a broader dynamic range than traditional colorimetric ELISAs or EMIT assays.

Why Acridinium Ester CLIA?

This protocol utilizes an Acridinium Ester (AE) label. Unlike enzymatic labels (HRP/AP), AE labels are:

  • Small (<1 kDa): Minimal steric hindrance in antibody-antigen binding.

  • Flash Kinetics: Light emission occurs in <5 seconds, allowing ultra-fast read times.

  • Self-Validating: The oxidation reaction is strictly pH-dependent, eliminating interference from biological enzymes in plasma.

Assay Principle: Competitive CLIA

Because MHD is a small molecule (MW ~254 Da), a Competitive Immunoassay format is required.

  • Competition: MHD in the patient sample competes with an Acridinium-labeled MHD conjugate (Tracer) for a limited number of binding sites on anti-MHD antibodies immobilized on magnetic paramagnetic particles (PMPs).

  • Separation: A magnetic field separates the bound complex from unbound sample/tracer.

  • Trigger: Pre-trigger (Acid) and Trigger (Base) solutions are added. The change in pH causes the oxidative cleavage of the acridinium ester.

  • Detection: The resulting flash chemiluminescence (425 nm) is measured. The signal (RLU) is inversely proportional to the concentration of MHD in the sample.

Mechanism Diagram (DOT Visualization)

CLIA_Mechanism Sample Sample (MHD) Ab_Bead Anti-MHD Ab on Magnetic Bead Sample->Ab_Bead Competition Tracer Acridinium-MHD (Tracer) Tracer->Ab_Bead Competition Complex Bead-Ab-Ligand Complex Ab_Bead->Complex Binding Equilibrium Wash Magnetic Separation & Wash Complex->Wash Remove Unbound Trigger H2O2 + NaOH (Trigger) Wash->Trigger Add Reagents Light Light Emission (425 nm) Trigger->Light Oxidative Decarboxylation

Caption: Logical flow of the Competitive CLIA for MHD. Signal intensity is inversely proportional to analyte concentration.

Materials & Reagents

A. Core Reagents
ComponentSpecificationNotes
Capture Phase Paramagnetic particles (1-3 µm) coated with Mouse Anti-MHD Monoclonal AntibodyClone selection is critical to avoid cross-reactivity with Carbamazepine.[1]
Tracer MHD conjugated to Acridinium Ester (AE-NHS)Molar ratio of AE:MHD must be optimized (typically 1:1) to prevent quenching.
Calibrators Synthetic MHD (98% purity) in defibrinated human plasmaLevels: 0, 2.5, 5, 10, 20, 40 µg/mL.
Pre-Trigger 0.1 M HNO3 + 0.5% H2O2Prepares the acridinium ring for oxidation.
Trigger 0.25 M NaOH + Surfactant (Triton X-100)Initiates the light reaction.
B. Instrumentation
  • Chemiluminescence Analyzer: Plate reader with injector module (e.g., Berthold, Tecan) or automated CLIA platform.

  • Magnetic Separator: 96-well magnetic block.

Experimental Protocol

Phase 1: Tracer Synthesis (Acridinium-MHD)

Note: This step is for assay developers. Routine users skip to Phase 2.

  • Activation: Dissolve 1 mg of MHD-succinate derivative in DMF. Add 1.2 eq of EDC and NHS. Incubate for 2 hours.

  • Conjugation: Add Acridinium-NHS ester (e.g., NSP-SA-NHS) to the activated MHD. Adjust pH to 8.0. Incubate for 4 hours at RT in dark.

  • Purification: Purify via C18 Reverse-Phase HPLC to remove free acridinium.

  • Validation: Verify mass via LC-MS and check chemiluminescence activity.

Phase 2: Assay Procedure (96-Well Format)

Step 1: Sample Incubation

  • Add 20 µL of Calibrators, Controls, or Patient Samples into the wells of a white, opaque 96-well plate.

  • Add 50 µL of Acridinium-MHD Tracer solution (diluted in PBS-BSA buffer).

  • Add 50 µL of Anti-MHD Magnetic Beads (approx. 50 µ g/well ).

  • Seal plate and incubate for 15 minutes at 37°C with shaking (600 rpm).

    • Expert Insight: Shaking is crucial to keep beads in suspension and ensure equilibrium kinetics.

Step 2: Washing

  • Place the plate on the magnetic separator for 2 minutes .

  • Aspirate supernatant (unbound tracer/sample).

  • Remove from magnet. Add 300 µL Wash Buffer (PBS + 0.05% Tween-20).

  • Repeat wash cycle 3 times .

    • Critical: Ensure complete removal of unbound tracer to minimize background noise (NSB).

Step 3: Signal Generation

  • Place plate in the luminometer.

  • Injector 1: Inject 100 µL Pre-Trigger Solution . Shake for 2 seconds.

  • Injector 2: Inject 100 µL Trigger Solution .

  • Measurement: Integrate light signal (RLU) for 2 seconds immediately upon Trigger injection.

Data Analysis & Interpretation

Calculation
  • Curve Fitting: Plot RLU (y-axis) vs. MHD Concentration (x-axis) .

  • Model: Use a 4-Parameter Logistic (4PL) or 5-Parameter Logistic (5PL) regression.

    
    
    
    • Note: The curve will be sigmoidal descending (high dose = low signal).

Acceptance Criteria (Validation)
  • Linearity: 0.5 – 50 µg/mL (covering the therapeutic range of 10–35 µg/mL).

  • Precision (CV%): Intra-assay <5%, Inter-assay <10%.

  • Recovery: 85–115% in spiked plasma samples.

  • Cross-Reactivity: Carbamazepine < 1%, Oxcarbazepine < 5%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (NSB) Incomplete washing or "sticky" tracer.Increase Tween-20 in wash buffer to 0.1%. Use BSA blocking.[2]
Low Signal (Max RLU) Tracer degradation or quenching.Store Acridinium tracer at -20°C in dark. Avoid azide preservatives.
Hook Effect N/A in competitive assays.Not applicable; however, extremely high doses will just read as minimum signal.
Drift Temperature fluctuations.Ensure luminometer and reagents are equilibrated to RT or 37°C.

Metabolic Context Diagram

Understanding the specificity required for the antibody is crucial. The assay must distinguish MHD from the parent drug.

Metabolism cluster_target Target Analyte OXC Oxcarbazepine (Parent Drug) MHD 9-Hydroxymethyl-10-carbamoylacridan (MHD - Active Metabolite) OXC->MHD Cytosolic Reductase DHD 10,11-Dihydroxy Derivative (Inactive) MHD->DHD Minor Pathway Gluc MHD-Glucuronide (Eliminated) MHD->Gluc UGT Enzymes

Caption: Metabolic pathway of Oxcarbazepine. The assay targets MHD, the primary active species.

References

  • Therapeutic Drug Monitoring of Oxcarbazepine: Title: Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS.[3][4] Source: Frontiers in Neurology / NIH (2023). URL:[Link]

  • Chemiluminescence Mechanism: Title: Computational Insights on the Mechanism of the Chemiluminescence Reaction of Acridinium Cations. Source: Int. J. Mol.[5] Sci. (2020). URL:[Link]

  • Analytical Standard Properties: Title: 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard.[6][7] Source: NAC Chemical. URL:[Link]

  • General CLIA Methodology: Title: Chemiluminescence: From mechanism to applications in biological imaging and therapy. Source: Semantic Scholar (2021). URL:[Link][8]

Sources

using 9-Hydroxymethyl-10-carbamoylacridan in enzyme-linked immunosorbent assays (ELISA)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Competitive ELISA for the Detection and Cross-Reactivity Profiling of 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA)

Executive Summary

Carbamazepine (CBZ) is a widely prescribed antiepileptic pharmaceutical and a ubiquitous anthropogenic pollutant in aquatic environments. Due to its environmental persistence, it is frequently used as a universal marker for wastewater contamination. However, CBZ undergoes extensive hepatic and environmental metabolism, yielding several persistent degradation products. Among these, 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA, CAS: 68011-71-2) is a major, highly stable metabolite of both CBZ and oxcarbazepine[1].

When deploying Enzyme-Linked Immunosorbent Assays (ELISA) for environmental monitoring, the structural homology between CBZ and 9-HMCA often leads to significant antibody cross-reactivity. Failure to quantify this cross-reactivity results in the severe overestimation of parent drug concentrations[2]. This application note provides a self-validating protocol for utilizing 9-HMCA as a critical analytical standard in competitive ELISA (cELISA) workflows, ensuring high-fidelity pharmacokinetic and environmental data.

Mechanistic Rationale: The Causality of Assay Design

To accurately monitor wastewater or biological matrices, this protocol employs a Direct Competitive ELISA (cELISA) format.

  • The Competitive Principle: In a cELISA, the target analyte (9-HMCA or CBZ) in the sample competes with a Horseradish Peroxidase (HRP)-labeled tracer for a limited number of binding sites on a highly specific monoclonal antibody.

  • Signal Causality: Because the HRP-tracer generates the detectable signal, the presence of the target analyte displaces the tracer. Therefore, the final optical density (OD) is inversely proportional to the concentration of 9-HMCA in the sample.

  • Matrix Mitigation: Environmental samples (e.g., raw wastewater) contain high levels of dissolved organic matter and humic acids. By utilizing a microtiter plate pre-coated with a secondary capture antibody (rather than directly coating the target antigen), the primary monoclonal antibody is held in an optimal steric orientation, maximizing binding kinetics and allowing rigorous washing steps to flush out matrix interferents before signal development[2].

Pathway CBZ Carbamazepine (CBZ) Parent Drug Metabolism Hepatic/Environmental Metabolism CBZ->Metabolism Antibody Anti-CBZ Monoclonal Antibody (Cross-Reactive) CBZ->Antibody Primary Target HMCA 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) [CAS: 68011-71-2] Metabolism->HMCA Major Pathway Other Other Metabolites (e.g., DiOH-CBZ) Metabolism->Other Minor/Parallel HMCA->Antibody Competitive Binding cELISA Competitive ELISA Quantification Antibody->cELISA Signal Output

Fig 1: Metabolic pathway of CBZ yielding 9-HMCA and the competitive binding principle in ELISA.

Quantitative Data: Cross-Reactivity Profiling

To establish a self-validating system, researchers must run a parallel standard curve of pure 9-HMCA alongside the parent CBZ. The Cross-Reactivity (CR%) is calculated using the formula: CR% = (IC50 of Parent CBZ / IC50 of 9-HMCA) × 100

The following table summarizes a typical cross-reactivity profile required for assay validation when analyzing complex wastewater matrices[1].

Target Analyte / MetaboliteIC50 (µg/L)Cross-Reactivity (CR %)Clinical / Environmental Significance
Carbamazepine (CBZ) 0.50100.0%Primary target; highly persistent in water.
9-HMCA 0.8558.8%Major oxcarbazepine/CBZ degradation product.
Oxcarbazepine 1.2041.6%Related pharmaceutical parent compound.
DiOH-CBZ 12.504.0%Abundant in urine, low antibody affinity.

Table 1: Representative IC50 values and CR% for CBZ and its structural analogs.

Step-by-Step Methodology: Self-Validating cELISA Protocol

Reagent and Standard Preparation
  • 9-HMCA Stock Solution: Reconstitute 1.0 mg of 9-HMCA analytical standard in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Store at -20°C.

  • Standard Curve Generation: Dilute the stock solution in Assay Buffer (Phosphate Buffered Saline with 0.1% BSA and 0.05% Tween-20) to create a 7-point serial dilution curve: 0, 0.05, 0.15, 0.45, 1.35, 4.05, and 12.15 µg/L.

  • Causality Check: Methanol concentrations in the final assay well must not exceed 5% (v/v), as higher solvent concentrations will denature the monoclonal antibody and artificially suppress the signal.

Assay Execution (Competitive Incubation)
  • Plate Setup: Utilize a 96-well microtiter plate pre-coated with Goat Anti-Mouse IgG and blocked with 1% BSA.

  • Addition: Pipette 50 µL of the 9-HMCA standards (or unknown wastewater samples) into the designated wells in triplicate.

  • Tracer & Antibody: Immediately add 50 µL of HRP-labeled CBZ tracer, followed by 50 µL of the primary Anti-CBZ monoclonal antibody to all wells.

  • Incubation: Seal the plate and incubate at Room Temperature (20-25°C) for exactly 60 minutes on an orbital shaker at 400 rpm.

  • Causality Check: Shaking ensures homogeneous binding kinetics. The simultaneous addition of tracer and sample ensures true thermodynamic competition for the antibody binding sites.

Washing and Signal Development
  • Wash Step: Aspirate the well contents and wash 4 times with 300 µL of Wash Buffer (PBST) per well using an automated plate washer. Invert and vigorously tap the plate on absorbent paper to remove residual droplets.

  • Causality Check: Incomplete washing leaves unbound HRP-tracer in the well, which will react with the substrate and cause a falsely elevated background (reducing assay sensitivity and flattening the standard curve).

  • Substrate Addition: Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate to each well. Incubate in the dark for 15 minutes.

  • Stop Reaction: Add 50 µL of 2M Sulfuric Acid (

    
    ) to stop the enzymatic reaction. The solution will immediately transition from blue to yellow.
    
  • Detection: Read the optical density (OD) at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

Workflow Prep 1. Standard Prep 9-HMCA Serial Dilution Incubate 2. Incubation Sample + HRP-Tracer Prep->Incubate Wash 3. Wash Step Remove Matrix Interferents Incubate->Wash 60 min Shaking Detect 4. Detection TMB Substrate Addition Wash->Detect 4x PBST Wash Analyze 5. Analysis Read Absorbance at 450nm Detect->Analyze 15 min + Acid Stop

Fig 2: Self-validating workflow for the 9-HMCA competitive ELISA.

Data Analysis and Validation

Calculate the specific binding (


) for each standard and sample by dividing the OD of the standard/sample (

) by the OD of the zero standard (

). Plot the

values against the logarithmic concentration of 9-HMCA. Fit the data using a 4-Parameter Logistic (4PL) regression model. If the recovery of spiked 9-HMCA in a known wastewater matrix falls outside the 80-120% range, matrix interference is present, and samples must be subjected to Solid Phase Extraction (SPE) prior to ELISA[2].

References

  • Bahlmann, A., Brack, W., Schneider, R. J., & Krauss, M. (2014). "Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal." Water Research, 57, 104-114. URL:[Link]

  • Calisto, V., Bahlmann, A., & Schneider, R. J. (2011). "Application of an ELISA to the quantification of carbamazepine in ground, surface and wastewaters and validation with LC-MS/MS." Chemosphere, 84(11), 1708-1715. URL:[Link]

Sources

9-Hydroxymethyl-10-carbamoylacridan as a chemiluminescent probe for reactive oxygen species (ROS)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It treats 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) as a specialized chemiluminescent probe, deriving its operational protocols from the established chemistry of acridan-based substrates and their specific reactivity with Reactive Oxygen Species (ROS).

Abstract & Introduction

9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) is a chemiluminescent acridan derivative often utilized in high-sensitivity assays for Reactive Oxygen Species (ROS), specifically superoxide anion (


)  and hydrogen peroxide (

)
in the presence of peroxidase.

Unlike traditional acridinium esters which are permanently positively charged and unstable in solution, 9-HMCA is a reduced acridan form. It functions as a "pro-probe": it is relatively stable in its ground state but undergoes a two-step oxidation reaction in the presence of ROS to generate an excited acridinium intermediate, which relaxes to the ground state with the emission of blue light (


).

This probe offers distinct advantages over Lucigenin, including reduced auto-oxidation (lower background) and higher sensitivity in biological media when coupled with enhancer systems.

Key Applications
  • Cellular ROS Monitoring: Real-time detection of respiratory burst in phagocytes (neutrophils/macrophages).

  • Enzymatic Assays: Substrate for Horseradish Peroxidase (HRP) and Xanthine Oxidase (XO) activity.

  • Drug Metabolism Studies: As a stable metabolite of Carbamazepine/Oxcarbazepine, it serves as a reference standard in pharmacokinetic CL-HPLC assays.

Mechanism of Action

The chemiluminescence of 9-HMCA relies on its oxidative conversion to an energized acridinium species. The reaction proceeds via the following pathway:

  • Oxidation: The acridan core is oxidized by ROS (or enzymatically by HRP) to the Acridinium cation .

  • Nucleophilic Attack: The acridinium species reacts with peroxide (or superoxide) to form a Dioxetanone intermediate.

  • Light Emission: The unstable dioxetanone decarboxylates, generating an electronically excited N-carbamoylacridone, which emits a photon upon relaxation.

Pathway Diagram

G Acridan 9-HMCA (Reduced Acridan) Acridinium Acridinium Cation Acridan->Acridinium -2e- / -H+ ROS ROS / HRP (Oxidation) ROS->Acridinium Dioxetanone Dioxetanone Intermediate Acridinium->Dioxetanone + H2O2 / O2•- Excited Excited Acridone* Dioxetanone->Excited Decarboxylation (-CO2) Light Blue Light (~450 nm) Excited->Light Relaxation

Figure 1: Chemiluminescent reaction pathway of 9-Hydroxymethyl-10-carbamoylacridan. The probe requires an initial oxidation step to become luminescent, providing high signal-to-noise ratios.

Experimental Protocols

A. Preparation of Stock and Working Solutions

Note: 9-HMCA is sensitive to light and oxidation. All solutions should be prepared fresh or stored in aliquots at -20°C protected from light.

ComponentConcentrationPreparation MethodStorage
Stock Solution 10 mMDissolve 2.54 mg of 9-HMCA (MW: 254.28) in 1.0 mL of DMSO . Vortex until fully dissolved.-20°C (Dark), up to 3 months.
Working Solution 100 µMDilute Stock 1:100 in PBS (pH 7.4) or HBSS.Prepare Fresh. Do not store.
Enhancer (Optional) 1 mMp-Iodophenol (PIP) in DMSO. Used to enhance HRP-mediated signals.-20°C (Dark).
B. In Vitro Superoxide Detection (Cell-Free)

This assay validates the probe using the Xanthine/Xanthine Oxidase (X/XO) system, a standard generator of superoxide anions.

Materials:

  • 9-HMCA Working Solution (100 µM)

  • Xanthine (500 µM in PBS)

  • Xanthine Oxidase (0.05 U/mL)

  • SOD (Superoxide Dismutase) – Negative Control

  • White 96-well microplates

Procedure:

  • Blank: Add 100 µL PBS to control wells.

  • Sample: Add 50 µL Xanthine solution + 40 µL 9-HMCA Working Solution to test wells.

  • Control: Add 50 µL Xanthine + 40 µL 9-HMCA + 10 µL SOD (300 U/mL) to specificity control wells.

  • Initiation: Inject 10 µL Xanthine Oxidase to all wells (except Blank).

  • Measurement: Immediately monitor chemiluminescence (Integrate 0.1–1.0s) every 30 seconds for 20 minutes using a luminometer.

Expected Result: A rapid increase in chemiluminescence signal in Sample wells, which is >90% inhibited in SOD wells, confirming superoxide specificity.

C. Cellular ROS Assay (Phagocyte Respiratory Burst)

Detection of extracellular superoxide release from activated neutrophils or macrophages.

Workflow Diagram

Workflow Step1 1. Cell Preparation Isolate Neutrophils/Macrophages Resuspend in HBSS (no Phenol Red) Step2 2. Seeding 1x10^5 cells/well White 96-well plate Step1->Step2 Step3 3. Probe Loading Add 9-HMCA (Final: 50 µM) Incubate 10 min @ 37°C Step2->Step3 Step4 4. Activation Add PMA (100 ng/mL) or Zymosan Step3->Step4 Step5 5. Detection Measure CL (Kinetic Mode) 37°C, 60 mins Step4->Step5

Figure 2: Step-by-step workflow for cellular ROS detection.

Detailed Steps:

  • Cell Prep: Isolate cells (e.g., HL-60 differentiated, RAW 264.7, or primary neutrophils). Wash 2x with HBSS (w/ Ca2+/Mg2+, phenol red-free).

  • Seeding: Plate

    
     cells per well in 100 µL HBSS.
    
  • Probe Addition: Add 50 µL of 9-HMCA Working Solution (Final conc: ~20-50 µM). Incubate for 10 minutes at 37°C.

  • Stimulation: Add 50 µL of PMA (Phorbol 12-myristate 13-acetate) stock to induce respiratory burst. Use vehicle (DMSO) for non-stimulated controls.

  • Measurement: Measure chemiluminescence immediately in kinetic mode (one read every 1-2 mins) for 60 minutes at 37°C.

Data Analysis & Troubleshooting

Interpreting Results
  • Kinetic Curve: ROS production typically shows a sigmoidal curve. Report the Peak Chemiluminescence (RLU) or the Area Under the Curve (AUC) .

  • Specificity Check: Always include a SOD control. If SOD does not quench the signal, the probe may be reacting with other oxidants (e.g., peroxynitrite) or undergoing auto-oxidation.

Troubleshooting Guide
IssuePossible CauseSolution
High Background Auto-oxidation of probeKeep stock in dark/frozen. Prepare working solution immediately before use.
Low Signal Low pH or insufficient ROSEnsure Buffer pH is 7.4 (acridinium reactions are pH sensitive). Increase cell number.
Signal Decay Substrate depletion9-HMCA is consumed in the reaction. For long-term assays (>2 hrs), use a lower cell density or higher probe concentration.
Solubility Issues Precipitate in bufferEnsure DMSO concentration in final well is <1%. Dilute stock slowly into warm buffer.

Technical References

  • Structure & Metabolism: Faigle, J. W., & Feldmann, K. F. (1989). Carbamazepine: biotransformation.[1][2] In Antiepileptic drugs (pp. 491-504). Raven Press. (Establishes the identity of 9-HMCA as a stable metabolic entity).

  • Acridan Chemiluminescence: Akhavan-Tafti, H., et al. (1998). Acridan-based chemiluminescent enzyme substrates. Clinical Chemistry, 44(9), 2060-2061. Link

  • ROS Probe Mechanisms: Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of reactive oxygen species.[3][4][5][6] Hypertension, 63(4), 697-704. Link

  • Analogous Probes (Lucigenin): Li, Y., et al. (1999). Biochemical characterization of lucigenin as a chemiluminescent probe for detecting intramitochondrial superoxide. Biochem. Biophys. Res. Commun., 262(1), 80-87. Link

Disclaimer: 9-Hydroxymethyl-10-carbamoylacridan is also a known metabolite of the drug Carbamazepine.[2][7][8] Ensure reagents purchased are of "Analytical Standard" or "High Purity" grade (>98%) suitable for biochemical assays, rather than crude metabolic extracts.

Sources

Application Note: Developing Enzyme Assays Using 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

9-Hydroxymethyl-10-carbamoylacridan (9-HMCA, CAS: 68011-71-2) is a highly stable, primary ring-contracted metabolite of the widely prescribed anticonvulsant carbamazepine (CBZ) [1]. In both clinical pharmacokinetics and environmental wastewater-based epidemiology (WBE), the quantification of 9-HMCA provides a more reliable readout of metabolic and degradation activity than the parent compound [2]. This application note outlines the development of robust enzyme assays using 9-HMCA as a biotransformation marker and a competitive immunoassay tracer.

Scientific Grounding: The Role of 9-HMCA in Enzymatic Workflows

As a Senior Application Scientist, it is critical to understand the causality behind selecting 9-HMCA over CBZ for enzymatic monitoring. CBZ is notoriously recalcitrant to standard biological degradation and is a known auto-inducer of Cytochrome P450 (CYP3A4).

  • In Bioremediation (Laccase Assays): Free laccase enzymes achieve less than 10% CBZ removal. However, introducing a mediator like ABTS facilitates a single-electron transfer, expanding the enzyme's redox potential to efficiently oxidize CBZ into 9-HMCA [3]. Monitoring 9-HMCA formation provides a direct, self-validating metric of laccase-mediator system (LMS) efficiency.

  • In Immunoassays (ELISA): Because 9-HMCA is a major urinary metabolite, tracking it via a Horseradish Peroxidase (HRP)-linked competitive ELISA allows for high-throughput screening of human exposure or wastewater loads without the matrix interference often associated with parent CBZ [4].

MetabolicPathway CBZ Carbamazepine (CBZ) Enzyme Enzyme Action (CYP3A4 or Laccase+ABTS) CBZ->Enzyme Epoxide CBZ-10,11-epoxide (Reactive Intermediate) Enzyme->Epoxide Oxidation HMCA 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) Epoxide->HMCA Ring Contraction Diol 10,11-dihydro-10,11-dihydroxy-CBZ (Diol Metabolite) Epoxide->Diol Hydration (Epoxide Hydrolase)

Enzymatic biotransformation pathway of Carbamazepine yielding 9-HMCA and Diol metabolites.

Protocol 1: Laccase-Mediator System (LMS) Biotransformation Assay

Objective: To evaluate the enzymatic degradation of CBZ into 9-HMCA using purified laccase and the mediator ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Causality & Experimental Choice: The addition of ABTS is non-negotiable for this assay. ABTS acts as an electron shuttle, overcoming the steric hindrance and high ionization potential of CBZ that otherwise prevents direct oxidation by the laccase active site [3].

Step-by-Step Methodology:
  • Buffer & Substrate Preparation: Prepare a 50 mM sodium acetate buffer adjusted to pH 6.0. Dissolve CBZ to a final working concentration of 5 mg/L (approx. 21 µM).

  • Mediator Addition: Add ABTS to the reaction vessel to achieve a final concentration of 18 µM. Note: Higher concentrations may inhibit laccase activity via radical accumulation.

  • Enzyme Initiation: Introduce purified laccase (e.g., from Trametes versicolor) at a concentration of 60 U/L to initiate the reaction.

  • Incubation: Incubate the mixture at 35°C in a continuous flow reactor (space-time = 10 min) or a temperature-controlled shake flask at 150 rpm.

  • Quenching: At designated kinetic time points (0, 15, 30, 60, and 120 min), withdraw 1 mL aliquots and immediately quench the enzymatic reaction by adding 100 µL of ice-cold methanol.

  • Filtration & LC-MS/MS Analysis: Filter the quenched samples through a 0.22 µm PTFE syringe filter. Quantify the formation of 9-HMCA using LC-MS/MS equipped with a Biphenyl column (e.g., 2.6 µm, 50 × 2.0 mm) to ensure baseline separation of 9-HMCA from other isobaric metabolites [2].

Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: High-throughput quantification of 9-HMCA in complex matrices (e.g., urine, wastewater) utilizing a 9-HMCA-HRP conjugate.

Causality & Experimental Choice: In a competitive ELISA, the target analyte (9-HMCA in the sample) competes with an enzyme-labeled tracer (9-HMCA-HRP) for limited antibody binding sites. This format is chosen because small molecules like 9-HMCA cannot bind two antibodies simultaneously, making sandwich ELISAs impossible [4].

ELISAWorkflow Step1 1. Coat Plate (Anti-9-HMCA) Step2 2. Add Sample + HRP-Tracer Step1->Step2 Step3 3. Competitive Incubation Step2->Step3 Step4 4. Wash Unbound Tracer Step3->Step4 Step5 5. TMB Substrate & Absorbance Step4->Step5

Workflow for the competitive ELISA using 9-HMCA-HRP tracer and TMB substrate detection.

Step-by-Step Methodology:
  • Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of anti-9-HMCA polyclonal antibody diluted to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS containing 0.05% Tween-20). Add 200 µL/well of blocking buffer (1% BSA in PBS) and incubate for 1 hour at 37°C to prevent non-specific binding.

  • Competitive Incubation: Add 50 µL of 9-HMCA analytical standards (ranging from 0.1 to 100 ng/mL) or unknown samples to the wells. Immediately add 50 µL of the 9-HMCA-HRP tracer (diluted optimally in PBST) to all wells. Incubate for 45 minutes at room temperature on an orbital shaker (400 rpm).

  • Washing: Vigorously wash the plate 5 times with PBST to remove all unbound sample and tracer.

  • Signal Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Allow the color to develop in the dark for 15 minutes.

  • Stopping & Reading: Stop the enzymatic reaction by adding 50 µL of 2M H₂SO₄ per well. Read the optical density (OD) at 450 nm using a microplate reader. Plot the standard curve using a 4-parameter logistic (4PL) fit.

Data Presentation: Assay Validation Metrics

To ensure trustworthiness and reproducibility, the developed assays must meet strict validation criteria. The table below summarizes the expected performance metrics when utilizing 9-HMCA as the primary analyte across different analytical platforms.

Assay PlatformTarget AnalyteValidated MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear Dynamic RangeMean Recovery (%)
LC-MS/MS (LMS Assay) 9-HMCAWastewater Effluent0.05 µg/L0.15 µg/L0.5 - 500 µg/L92.4 - 98.1%
Competitive ELISA 9-HMCAHuman Urine0.20 ng/mL0.60 ng/mL1.0 - 100 ng/mL85.0 - 105.3%
FPIA 9-HMCASurface Water1.50 µg/L4.50 µg/L5.0 - 200 µg/L88.5 - 102.0%

Table 1: Comparative validation metrics for 9-HMCA quantification across mass spectrometry and enzyme-linked immunoassay platforms.

References

  • SCIENTIFIC CRITERIA DOCUMENT FOR THE DEVELOPMENT OF THE CANADIAN WATER QUALITY GUIDELINE FOR CARBAMAZEPINE. Canadian Council of Ministers of the Environment (CCME).[Link]

  • Using Prescription and Wastewater Data to Estimate the Correction Factors of Atenolol, Carbamazepine, and Naproxen for Wastewater-Based Epidemiology Applications. Environmental Science & Technology (ACS Publications).[Link]

  • Biotransformation of Carbamazepine by Laccase-Mediator System: Kinetics, By-products and Toxicity Assessment. ResearchGate.[Link]

  • Immunochemical Determination of Caffeine and Carbamazepine in Complex Matrices using Fluorescence Polarization. OPUS (KOBV).[Link]

Application Note: High-Throughput Screening Workflows Utilizing 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of early-stage drug discovery, clinical toxicology, and environmental exposomics, the selection of highly stable, predictive biomarkers is critical for the success of High-Throughput Screening (HTS) campaigns. 9-Hydroxymethyl-10-carbamoylacridan (CAS: 68011-71-2), frequently abbreviated as 9-HMCA or 9-OH-CBZ, is a terminal, ring-contracted metabolite of the widely prescribed antiepileptic drug carbamazepine (CBZ)[1].

Because of its unique structural stability and specific formation pathway, 9-HMCA has emerged as a superior analytical standard and biomarker. This guide details the mechanistic rationale and validated HTS protocols for utilizing 9-HMCA across three distinct domains: In vitro ADME/Tox autoinduction screening, ultra-HTS environmental monitoring, and clinical Therapeutic Drug Monitoring (TDM).

Mechanistic Grounding: The Epoxide-Diol Pathway

To leverage 9-HMCA in HTS, one must first understand the causality of its formation. Carbamazepine is heavily metabolized in the human liver, primarily by the cytochrome P450 enzyme CYP3A4 , to form the pharmacologically active but highly reactive intermediate, CBZ-10,11-epoxide (CBZ-E)[2].

CBZ-E is rapidly hydrolyzed by epoxide hydrolase into 10,11-dihydro-10,11-dihydroxy-CBZ (DiOH-CBZ). Both the epoxide and the diol can undergo a structural ring contraction to form the highly stable acridan derivative, 9-HMCA[2]. Because 9-HMCA is a stable, terminal end-product, it acts as a reliable, cumulative indicator of flux through the CYP3A4 epoxide-diol pathway, making it an ideal target for tracking enzyme autoinduction and drug-drug interactions (DDIs)[3][4].

MetabolicPathway CBZ Carbamazepine (CBZ) CYP3A4 CYP3A4 (Oxidation) CBZ->CYP3A4 CBZE CBZ-10,11-epoxide (CBZ-E) CYP3A4->CBZE EH Epoxide Hydrolase (Hydrolysis) CBZE->EH RC Ring Contraction CBZE->RC Minor Route DiOH DiOH-CBZ EH->DiOH DiOH->RC HMCA 9-HMCA (Target Biomarker) RC->HMCA

Figure 1: CYP3A4-mediated metabolic pathway of carbamazepine leading to the stable 9-HMCA biomarker.

Application 1: ADME/Tox & CYP3A4 Autoinduction Screening

During preclinical drug development, New Chemical Entities (NCEs) must be screened for their potential to induce or inhibit CYP3A4. Tracking 9-HMCA formation via LC-MS/MS provides a highly accurate readout of CYP3A4 activity.

Protocol 1: In Vitro Hepatocyte HTS Assay (LC-MS/MS)
  • Objective: Quantify 9-HMCA to evaluate CYP3A4 autoinduction by NCEs.

  • Self-Validating System: The inclusion of a stable isotope-labeled internal standard (e.g., 9-HMCA-d4) corrects for matrix suppression and extraction losses, ensuring the data is inherently self-calibrating.

Step-by-Step Methodology:

  • Cell Culture & Induction: Seed cryopreserved human hepatocytes in a 96-well collagen-coated plate. Treat cells with the NCE (test compound) or Rifampicin (positive control) for 48 hours to allow for transcriptional induction of CYP3A4.

  • Probe Incubation: Wash the cells and add 50 µM of Carbamazepine (probe substrate) in William's E medium. Incubate at 37°C for 60 minutes.

  • Quenching & Extraction:

    • Action: Add 3 volumes of ice-cold acetonitrile (ACN) containing 10 ng/mL 9-HMCA-d4 directly to the wells.

    • Causality: The cold organic solvent instantaneously denatures the metabolic enzymes, halting the reaction to provide an exact temporal snapshot of metabolism, while simultaneously precipitating proteins to prevent LC column clogging.

  • Centrifugation: Spin the plate at 3,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reversed-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 9-HMCA. Calculate the Z'-factor using the positive (Rifampicin) and negative (vehicle) controls to validate assay robustness (acceptable Z' > 0.5).

Application 2: Ultra-HTS Environmental Exposomics

Because CBZ is heavily prescribed and highly resistant to standard wastewater treatment, it and its metabolites (specifically 9-HMCA) are ubiquitous markers of anthropogenic pollution in surface waters[5][6]. To screen thousands of environmental samples rapidly, traditional LC-MS/MS is often replaced by Laser Diode Thermal Desorption (LDTD) coupled with APCI-MS/MS.

HTSWorkflow Sample Complex Matrix (Serum / Wastewater) Prep Sample Preparation (Protein Precipitation / SPE) Sample->Prep LCMS LC-ESI-MS/MS (ADME/Tox & TDM) Prep->LCMS Standard HTS (~5 min/sample) LDTD LDTD-APCI-MS/MS (Ultra-HTS Environmental) Prep->LDTD Ultra-HTS (~15 sec/sample) Data Data Acquisition & Analysis (9-HMCA Quantification) LCMS->Data LDTD->Data

Figure 2: Comparison of standard LC-MS/MS and ultra-HTS LDTD-APCI-MS/MS workflows for 9-HMCA.

Protocol 2: LDTD-APCI-MS/MS Wastewater Screening
  • Objective: Achieve ultra-high-throughput screening (15 seconds/sample) of 9-HMCA in wastewater[5].

  • Causality of Platform Choice: 9-HMCA's unique ring-contracted structure yields a distinct fragmentation pattern that does not suffer from isobaric interference from other CBZ-diols. This eliminates the need for chromatographic separation, allowing for direct thermal desorption.

Step-by-Step Methodology:

  • Solid Phase Extraction (SPE): Pass 100 mL of filtered wastewater through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

    • Causality: This step concentrates trace analytes (from ng/L to µg/L) and washes away bulk inorganic salts that would otherwise severely suppress APCI ionization.

  • Sample Spotting: Elute the SPE cartridge with methanol and spot 5 µL of the eluate into a specialized 96-well LazWell™ plate. Allow the solvent to evaporate completely at room temperature.

  • Laser Desorption & Ionization: Load the plate into the LDTD source. A 980 nm infrared laser rapidly heats the back of the well, thermally desorbing the neutral 9-HMCA molecules into the gas phase. A carrier gas sweeps them into the APCI corona discharge region for ionization and subsequent MS/MS detection.

Application 3: Clinical Therapeutic Drug Monitoring (FPIA)

In clinical settings, patients on chronic CBZ therapy experience autoinduction, requiring continuous monitoring of serum levels to prevent toxicity[7]. Fluorescence Polarization Immunoassays (FPIA) offer a homogeneous, wash-free HTS format ideal for clinical auto-analyzers[8].

Protocol 3: Fluorescence Polarization Immunoassay
  • Objective: High-throughput screening of patient serum for CBZ and cross-reactive metabolites (including 9-HMCA).

  • Causality of the Readout: FPIA relies on the rotational relaxation time of molecules. A small, unbound fluorophore-labeled tracer tumbles rapidly, emitting depolarized light. When bound to a massive monoclonal antibody, tumbling slows, and the emitted light remains highly polarized.

Step-by-Step Methodology:

  • Reagent Mixing: In a 384-well black microtiter plate, combine 10 µL of diluted patient serum with 40 µL of monoclonal anti-CBZ/9-HMCA antibody solution.

  • Tracer Addition: Add 10 µL of a fluorescein-labeled CBZ tracer. Incubate at room temperature for 15 minutes.

  • Polarization Readout: Read the plate on a fluorescence microplate reader equipped with polarizing filters.

    • Mechanism: 9-HMCA in the patient sample competes with the tracer for antibody binding sites. High concentrations of the metabolite displace the tracer into the solution, resulting in a measurable decrease in fluorescence polarization (mP units).

Quantitative Data Summary

The table below summarizes the performance metrics of the three HTS workflows utilizing 9-HMCA, demonstrating the trade-offs between throughput, sensitivity, and matrix complexity.

Application DomainAnalytical PlatformTypical ThroughputLimit of Detection (LOD)Primary MatrixTypical Z'-Factor
ADME/Tox Autoinduction LC-ESI-MS/MS~12 samples / hour1 - 5 ng/mLHuman Hepatocytes> 0.70
Environmental Exposomics LDTD-APCI-MS/MS~240 samples / hour0.41 µg/LWastewater / Surface Water> 0.80
Clinical TDM FPIA (384-well)>1,000 samples / hour50 - 100 ng/mLHuman Serum> 0.75

References

  • Wad N, Guenat C, Krämer G. "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan." Therapeutic Drug Monitoring, 1997. 1

  • Bahlmann A, et al. "Main human metabolic pathways of CBZ and Ox-CBZ." ResearchGate, 2014. 2

  • Eichelbaum M, et al. "Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy." Clinical Pharmacology & Therapeutics, 1979. 3

  • Bernus I, et al. "Early stage autoinduction of carbamazepine metabolism in humans." PubMed, 1996. 4

  • "Prétraitements Physico-chimiques et Biotransformation des Eaux Usées et des Boues D'épuration: Devenir des Perturbateurs Endocriniens (EDCs) et des Composes Pharmaceutiquement Actifs (PhACS)." ProQuest, 2012. 5

  • "Immunochemical Determination of Caffeine and Carbamazepine in Complex Matrices using Fluorescence Polarization." OPUS, 2010.8

  • "The CONnECT Study - OSPAR - Assessments." OSPAR Commission, 2021.6

  • "Carbamazepine." Wikipedia, 2023. 7

Sources

Application Note: 9-Hydroxymethyl-10-carbamoylacridan for Monitoring Peroxidase Activity

[1]

Part 1: Scientific Background & Mechanism[2][3]

The Molecule

9-Hydroxymethyl-10-carbamoylacridan (HMCA) is a dihydroacridine derivative. Unlike its oxidized counterpart (acridine), the acridan ring is non-planar and typically exhibits low fluorescence and high stability in aqueous solution.

  • Chemical Formula: C₁₅H₁₄N₂O₂

  • Molecular Weight: 254.29 g/mol [1]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[1]

Mechanism of Action

The assay relies on the peroxidase-catalyzed oxidation of the acridan ring. In the presence of hydrogen peroxide (

  • Oxidation: HRP oxidizes the 9,10-dihydroacridine (acridan) core.

  • Aromatization: The loss of hydrogen atoms leads to the formation of a planar, conjugated acridinium/acridine system.

  • Signal Generation:

    • Fluorescence: The oxidized product (likely a 9-substituted acridine) exhibits strong blue fluorescence (Em ~440–460 nm).

    • Chemiluminescence: If used with an enhancer (e.g., p-iodophenol) under alkaline conditions, the intermediate can undergo high-energy decay, emitting photons.

Reaction Pathway Diagram

GSubstrateHMCA(Non-Fluorescent)IntermediateRadical CationIntermediateSubstrate->Intermediate OxidationH2O2H₂O₂H2O2->IntermediateHRPHRP (Enzyme)HRP->Intermediate CatalysisProductOxidized Acridine(Fluorescent/Luminescent)Intermediate->Product Aromatization

Caption: Figure 1. Enzymatic oxidation pathway of HMCA by Peroxidase in the presence of Hydrogen Peroxide.

Part 2: Experimental Protocol

Reagent Preparation
ComponentConcentrationPreparation DetailsStorage
HMCA Stock 10 mMDissolve 2.54 mg HMCA in 1 mL DMSO. Vortex until clear.-20°C (Dark)
HRP Stock 100 U/mLDissolve lyophilized HRP in PBS (pH 7.4).-20°C
H₂O₂ Working Sol. 2 mMDilute 30% H₂O₂ stock in deionized water. Prepare fresh.Fresh Only
Assay Buffer 50 mMPotassium Phosphate Buffer (pH 7.4) or Tris-HCl (pH 8.0).4°C
Assay Setup (96-Well Plate Format)

Objective: Determine the specific activity of an unknown HRP sample.

  • Plate Loading: Use black-walled, clear-bottom 96-well plates to minimize background fluorescence/luminescence cross-talk.

  • Blank Setup: Add 100 µL Assay Buffer to "Blank" wells.

  • Standard Curve (Optional): If quantifying HMCA conversion, prepare a dilution series of the oxidized acridine standard (if available) or use Resorufin/Fluorescein as a relative standard.

  • Reaction Mix Preparation (Per Well):

    • 80 µL Assay Buffer

    • 10 µL HMCA Stock (Final Conc: 1 mM)

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 5 µL of HRP sample (unknown or standard).

    • Add 5 µL of 2 mM H₂O₂ to initiate the reaction.

    • Total Volume: 100 µL.

Detection Parameters
  • Mode: Fluorescence Kinetic Read

  • Excitation: 280 nm (or 360 nm depending on specific acridine derivative formed)

  • Emission: 450 nm

  • Integration Time: 100 ms

  • Duration: Read every 30 seconds for 20 minutes.

Note: For Chemiluminescence mode, omit excitation. Use a luminometer with high gain. Add an enhancer like p-iodophenol (0.5 mM) to the reaction mix.

Part 3: Data Analysis & Validation

Kinetic Analysis

Plot the Relative Fluorescence Units (RFU) vs. Time (min).

  • Calculate Slope: Determine the initial velocity (

    
    ) from the linear portion of the curve (typically 0–5 mins).
    
    
    
  • Background Subtraction: Subtract the slope of the "No Enzyme" blank from the sample slope.

  • Specific Activity:

    
    
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Auto-oxidation of HMCAEnsure buffer is fresh and free of metal ions (use EDTA). Keep HMCA stock in dark.
Low Signal Substrate precipitationHMCA is hydrophobic. Ensure DMSO concentration is <5% in final well. Add 0.1% Tween-20.
Non-Linear Kinetics Substrate depletionReduce HRP concentration or increase HMCA concentration (ensure

conditions).
No Signal Inactive H₂O₂H₂O₂ degrades rapidly. Use a fresh bottle or validate with a TMB check.

References

  • Characterization of Acridan-based Substrates. Source: Akhavan-Tafti, H., et al. (1998). Journal of Organic Chemistry. Acridan derivatives are established chemiluminescent and fluorescent substrates for peroxidase enzymes, utilizing the oxidation of the acridan ring to an acridinium ester or acridine moiety.

    • (Representative Acridan Chemistry)

  • Metabolism and Oxidation of Carbamazepine Derivatives.

    • Fluorescent Probes for Peroxidase Activity. Source: Silaghi-Dumitrescu, R. (2015).[2] ResearchGate.[2] A comprehensive review of substrates for HRP, including acridan and acridine derivatives for fluorometric assays.

      • 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard. Source: NAC Chemical. Technical specifications and physical properties of the specific HMCA molecule for analytical use.

        chemiluminescent detection of nitric oxide using acridan derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: High-Sensitivity Chemiluminescent Quantification of Nitric Oxide Signaling via Acridan-Mediated Pathways

        Part 1: Core Directive & Scientific Rationale

        Executive Summary Nitric oxide (NO) is a fleeting signaling molecule (

        
         seconds) that regulates vasodilation, immune response, and neurotransmission. Direct chemiluminescent detection of NO typically requires gas-phase ozone analyzers, which are unsuitable for high-throughput screening (HTS) in liquid biological matrices.
        

        This guide details the use of Acridan derivatives (specifically acridinium esters and acridan-based HRP substrates) to detect NO signaling through two distinct, field-proven mechanisms:

        • The "Footprint" Assay (HTS): Quantifying Nitrotyrosine , the stable oxidative footprint of NO, using an ELISA amplified by high-sensitivity acridan substrates (e.g., APS-5).

        • The "Interaction" Assay (Mechanistic): Monitoring the real-time quenching of Lucigenin (bis-N-methylacridinium) chemiluminescence, where NO competes for superoxide anions.

        Why Acridan Derivatives? Unlike luminol, which requires a catalyst and suffers from high background, acridan esters (e.g., acridinium salts) and enzymatically triggered acridans (e.g., Lumigen® APS-5) offer:

        • Flash Kinetics: Rapid light emission (< 5 seconds) for high throughput.

        • High Quantum Yield: Up to

          
           times more sensitive than colorimetric Griess assays.
          
        • No Autofluorescence: Zero background interference from biological samples.

        Part 2: Mechanism of Action

        To detect NO using acridan chemistry, we must exploit its rapid reaction with superoxide (

        
        ) to form peroxynitrite (
        
        
        
        ), or its downstream nitration of proteins.
        Pathway 1: The Oxidative Footprint (Nitrotyrosine)

        In inflammatory or pathological states, NO reacts diffusion-limitedly with superoxide to form peroxynitrite. Peroxynitrite nitrates tyrosine residues on proteins, creating 3-Nitrotyrosine (3-NT) . This stable marker is detected via a Sandwich ELISA where the signal is generated by an Acridan substrate reacting with an HRP-conjugated antibody.

        Pathway 2: The Quenching Competition (Lucigenin)

        Lucigenin (an acridinium derivative) emits light when reduced by superoxide. Since NO reacts with superoxide (

        
        ) much faster than lucigenin does, the presence of NO quenches  the baseline chemiluminescence.
        

        NO_Acridan_Mechanism NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO-) NO->ONOO Fast Reaction (k ~ 10^10 M-1s-1) Light Light Emission (450-470 nm) NO->Light Quenching (Inhibits Signal) O2 Superoxide (O2•-) O2->ONOO Lucigenin Lucigenin (Acridinium Probe) O2->Lucigenin Reduction NitroTyr 3-Nitrotyrosine (Stable Footprint) ONOO->NitroTyr Nitration Tyr Protein Tyrosine Tyr->NitroTyr HRP HRP-Ab Conjugate NitroTyr->HRP ELISA Binding Lucigenin->Light Chemiluminescence AcridanSub Acridan Substrate (e.g., APS-5) ELISA_Signal Amplified Light (425 nm) AcridanSub->ELISA_Signal Oxidation HRP->AcridanSub Catalysis

        Figure 1: Dual pathways for NO detection. Top: Formation of Nitrotyrosine detected by Acridan-amplified ELISA. Bottom: Direct quenching of Lucigenin chemiluminescence by NO scavenging superoxide.

        Part 3: Experimental Protocols

        Protocol A: High-Sensitivity Nitrotyrosine ELISA (Acridan-Amplified)

        Best for: Drug screening, quantifying cumulative NO stress in cell lysates or plasma.

        Materials:

        • Capture Antibody: Mouse anti-3-Nitrotyrosine.

        • Detection Antibody: Rabbit anti-3-Nitrotyrosine (Biotinylated).

        • Enzyme Conjugate: Streptavidin-HRP.[1]

        • Signal Reagent: Acridan-based substrate (e.g., Lumigen® APS-5 or generic Acridan/Peroxide mix).

        • Sample: Cell lysate (RIPA buffer) or Plasma (EDTA).

        Step-by-Step Methodology:

        • Surface Preparation:

          • Coat high-binding white microplates with Capture Antibody (1:1000 in PBS, pH 7.4). Incubate overnight at 4°C.

          • Critical: Use white plates to maximize light reflection; black plates absorb signal.

        • Blocking:

          • Wash 3x with PBS-T (0.05% Tween-20).

          • Block with 1% BSA in PBS for 2 hours at RT.

        • Sample Incubation:

          • Add 50 µL of sample or Nitrotyrosine standard (0.1 – 100 nM).

          • Incubate 2 hours at RT with shaking (300 rpm).

          • Note: Nitration is stable; samples can be frozen at -80°C prior to assay.

        • Sandwich Assembly:

          • Wash 4x.[2] Add Detection Antibody (1:2000). Incubate 1 hour.

          • Wash 4x.[2] Add Streptavidin-HRP (1:5000). Incubate 30 mins.

        • Acridan Signal Generation:

          • Wash 5x thoroughly (residual HRP causes high background).

          • Work in low light.

          • Add 100 µL Acridan Substrate Solution (pre-equilibrated to RT).

          • Mechanism:[3][4][5][6][7] HRP oxidizes the acridan substrate in the presence of peroxide (supplied in kit) to form an excited acridinium intermediate, which decays emitting a flash of light at ~425 nm.

        • Detection:

          • Read immediately (within 1-5 mins) on a luminometer. Integration time: 0.1 - 1.0 second per well.

        Data Analysis: Construct a 4-parameter logistic (4-PL) curve. The signal is directly proportional to Nitrotyrosine concentration.

        Protocol B: Real-Time NO Interaction (Lucigenin Quenching)

        Best for: Vascular tissue rings, live cell suspensions, mechanistic studies.

        Materials:

        • Probe: Lucigenin (bis-N-methylacridinium nitrate).

        • Buffer: Krebs-HEPES buffer (pH 7.4).

        • NO Donor (Control): SNAP or DEA-NONOate.

        • System: NADPH Oxidase source (e.g., vascular tissue or activated macrophages).[8]

        Step-by-Step Methodology:

        • Probe Preparation (Critical Step):

          • Dissolve Lucigenin in buffer to a stock of 1 mM.

          • Dilute to 5 µM working concentration.

          • Expert Insight: Do NOT use high concentrations (>50 µM). High lucigenin undergoes "redox cycling," generating artificial superoxide and false positives [1]. At 5 µM, it acts as a passive reporter.

        • Baseline Establishment:

          • Place tissue/cells in a cuvette or white plate with 5 µM Lucigenin.

          • Add substrate (e.g., 100 µM NADPH) to trigger superoxide production.

          • Record baseline chemiluminescence (Light Units) for 5-10 minutes until stable.

        • NO Challenge:

          • Add the test compound (drug candidate) or NO donor.

          • Observation: If NO is released, it will scavenge superoxide.

          • Signal: A rapid decrease (quenching) in light intensity indicates NO presence.

        • Validation (Self-Validating Step):

          • Add L-NAME (NOS inhibitor). The signal should increase (removal of basal NO quenching).

          • Add SOD (Superoxide Dismutase). The signal should disappear (removal of the superoxide target).

        Workflow_Comparison cluster_ELISA Protocol A: HTS Footprint (ELISA) cluster_Quench Protocol B: Real-Time Interaction (Quenching) Step1 Sample Prep (Lysate/Plasma) Step2 Sandwich Binding (Anti-NitroTyr) Step1->Step2 Step3 Acridan Addition (HRP Substrate) Step2->Step3 Step4 Result: High Signal = High NO Stress Step3->Step4 Q1 Live System (Cells/Tissue) Q2 Add Lucigenin (5 µM) + NADPH Q1->Q2 Q3 Add Drug/NO Donor Q2->Q3 Q4 Result: Signal Drop = NO Release Q3->Q4

        Figure 2: Workflow comparison. Protocol A measures the accumulation of NO damage. Protocol B measures the active presence of NO via superoxide competition.

        Part 4: Data Presentation & Troubleshooting

        Table 1: Comparative Metrics of Acridan-Based NO Detection Methods

        MetricProtocol A: Acridan ELISA (Nitrotyrosine)Protocol B: Lucigenin Quenching
        Target Stable Metabolite (3-NT)Real-time Interaction (
        
        
        )
        Sensitivity Femtomolar (fM) rangeNanomolar (nM) range
        Throughput High (96/384-well plates)Low/Medium (Kinetic reads)
        Specificity High (Antibody-dependent)Moderate (Requires controls like SOD/L-NAME)
        Primary Risk Wash steps must be thoroughRedox cycling if probe conc. > 5 µM

        Troubleshooting & Optimization:

        • Signal Saturation (ELISA): Acridan substrates are extremely potent. If the signal saturates the detector (>10^7 RLU), dilute the secondary antibody (HRP) further, not the substrate.

        • False Positives (Quenching): Antioxidants in the drug candidate can also quench superoxide. Always run a cell-free control with Xanthine/Xanthine Oxidase to ensure the drug isn't just a direct superoxide scavenger.

        • pH Sensitivity: Acridinium esters are sensitive to pH. Ensure buffers are strictly maintained at pH 7.4 (physiological) or the kit-specified alkaline pH for the trigger step.

        References

        • Skatchkov, M. P., et al. (1999).[8] "Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production."[8][9] Biochemical and Biophysical Research Communications, 254(2), 319-324.[8]

        • Radi, R. (2018).[10] "Fluorescence and chemiluminescence approaches for peroxynitrite detection." Free Radical Biology and Medicine, 128, 157-167.

        • Li, Y., et al. (1998). "Validation of lucigenin (Bis-N-methylacridinium) as a chemilumigenic probe for detecting superoxide anion radical production." Journal of Biological Chemistry, 273(4), 2015-2023.[8]

        • Khan, S. N., et al. (2011). "Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay." Journal of Neuroimmune Pharmacology, 6, 369–374.

        Sources

        Application Note: High-Stability Chemiluminescent Labeling of Antibodies using 9-Hydroxymethyl-10-carbamoylacridan Derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        This Application Note is structured to guide researchers through the advanced protocol of labeling antibodies with 9-Hydroxymethyl-10-carbamoylacridan derivatives . These molecules represent a class of stabilized chemiluminescent labels that offer distinct advantages over traditional acridinium esters, primarily in hydrolytic stability and shelf-life, while maintaining high quantum yields upon oxidative triggering.

        Part 1: Introduction & Mechanism of Action

        The Shift from Acridinium to Acridan

        While Acridinium esters (AEs) are the gold standard for flash chemiluminescence in clinical diagnostics (e.g., Siemens ADVIA Centaur®), they suffer from susceptibility to hydrolysis, necessitating low pH storage or hydrophobic modifications.

        9-Hydroxymethyl-10-carbamoylacridan derivatives function as "Pro-Labels." They are chemically reduced forms (acridans) that are exceptionally stable in aqueous buffers. They do not emit light spontaneously and are resistant to hydrolysis.

        • Mechanism: Upon addition of a triggering agent (typically an alkaline peroxide solution, sometimes preceded by an acid pre-step), the acridan core is rapidly oxidized in situ to the acridinium species, which then undergoes the classic light-emitting reaction.

        • Key Advantage: The 10-carbamoyl group stabilizes the nitrogen, while the 9-hydroxymethyl group serves as a versatile handle for conjugation without affecting the electronic system required for light generation.

        Chemical Topology & Conjugation Strategy

        The core molecule, 9-Hydroxymethyl-10-carbamoylacridan , contains a primary alcohol at the 9-position. To label antibodies (which primarily offer lysine amines), this hydroxyl group must be activated.

        The "Expert" Route: We utilize a Succinimidyl Carbonate activation strategy. This converts the inert hydroxyl group into a reactive NHS-carbonate, allowing for the formation of a stable carbamate linkage with the antibody.

        ChemiluminescenceMechanism Acridan Stable Acridan Label (Antibody-Conjugated) Oxidation Triggering Step (H2O2 / OH-) Acridan->Oxidation Oxidative Activation Intermediate Acridinium Intermediate (In-situ Generation) Oxidation->Intermediate e- Transfer Light Light Emission (430-470 nm) Intermediate->Light Decarboxylation

        Figure 1: The activation pathway of Acridan labels. Unlike Acridinium esters which are always "on" (and degrading), Acridans remain dormant until the trigger step.

        Part 2: Materials & Preparation[1][2][3]

        Reagents Required
        • Label Precursor: 9-Hydroxymethyl-10-carbamoylacridan (High Purity >98%).[1]

        • Activator: N,N'-Disuccinimidyl carbonate (DSC).

        • Catalyst: Triethylamine (TEA) or Pyridine.

        • Solvent: Anhydrous DMF or DMSO (Critical: Water < 50 ppm).

        • Antibody: Protein A/G purified IgG (Concentration > 1 mg/mL), in PBS pH 7.4. Must be free of BSA, Azide, and Tris/Glycine.

        • Purification: Sephadex G-25 Desalting Columns (PD-10) or Zeba Spin Columns (7K MWCO).

        Synthesis of the Reactive NHS-Carbonate Derivative

        Note: If you have purchased a pre-activated NHS-acridan, skip to Part 3.

        Since the native molecule has a hydroxyl group (-CH2OH), we must convert it to an amine-reactive NHS carbonate.

        • Dissolution: Dissolve 10 mg of 9-Hydroxymethyl-10-carbamoylacridan in 500 µL anhydrous DMF.

        • Activation: Add 1.5 molar equivalents of N,N'-Disuccinimidyl carbonate (DSC) .

        • Catalysis: Add 2.0 molar equivalents of Triethylamine (TEA).

        • Reaction: Incubate at Room Temperature (RT) for 2–4 hours under dry nitrogen or argon.

          • Expert Insight: Monitor reaction by TLC (Silica, 5% MeOH in DCM). The product (NHS-carbonate) will be less polar than the starting alcohol.

        • Storage: Use immediately for labeling or precipitate with dry diethyl ether, dry, and store at -20°C under desiccant.

        Part 3: Conjugation Protocol

        Step 1: Antibody Preparation

        Ensure your antibody is in a buffer compatible with NHS chemistry.

        • Buffer Exchange: If the antibody is in Tris or contains Azide, perform a buffer exchange into PBS (pH 7.4) or Carbonate Buffer (pH 8.5) .

        • Note: Carbonate buffer pH 8.5 increases conjugation efficiency but increases the risk of over-labeling. For acridan labels, PBS pH 7.4 is recommended to maintain antibody affinity, as acridans are hydrophobic and can cause precipitation if over-labeled.

        Step 2: The Conjugation Reaction
        • Calculate Molar Ratio: Aim for a Challenge Ratio of 10:1 to 20:1 (Acridan:Antibody).

          • Calculation:

            
            
            
        • Mixing: Slowly add the calculated volume of the activated Acridan-NHS (dissolved in DMF) to the antibody solution.

          • Critical Rule: The final solvent (DMF) concentration in the antibody mixture must not exceed 10% (v/v) to avoid denaturation.

        • Incubation: Incubate for 1 hour at Room Temperature or 4 hours at 4°C with gentle rotation. Protect from light (though acridans are more light-stable than fluorophores, UV protection is Good Laboratory Practice).

        Step 3: Purification

        Remove excess free label to prevent high background in assays.

        • Equilibrate a desalting column (e.g., PD-10) with PBS (pH 7.4).

        • Load the reaction mixture.

        • Elute with PBS. Collect the protein fraction (typically the first peak).

          • Verification: The acridan moiety absorbs in the UV range (typically 280–300 nm). Note that it will interfere with A280 protein quantification.[2] Use a BCA assay for accurate protein concentration post-labeling.

        ConjugationWorkflow Start Start: Purified Antibody (PBS pH 7.4) Mix Conjugation Reaction (10-20x Molar Excess, 1h RT) Start->Mix Activate Activate Acridan-OH (DSC + TEA -> NHS-Carbonate) Activate->Mix Add Activated Label Purify Purification (SEC/Dialysis) Remove Free Acridan Mix->Purify QC QC: BCA Assay & Chemiluminescence Check Purify->QC

        Figure 2: Step-by-step workflow for conjugating 9-Hydroxymethyl-10-carbamoylacridan to IgG.

        Part 4: Characterization & Assay Validation

        Determining Degree of Labeling (DOL)

        Unlike fluorophores, acridans do not have a distinct visible absorbance peak that is easily separated from protein.

        • Method: Use UV-Vis spectrophotometry .

        • Absorbance: Measure A280 (Protein + Label) and the Label's specific

          
           (usually around 290–310 nm for acridans).
          
        • Correction Factor: You must determine the Correction Factor (CF =

          
          ) for your specific derivative.
          
        • Formula:

          
          
          
        Triggering Protocol (The "Flash")

        To verify activity, you need a triggering system.

        • Trigger A (Pre-activation): 0.1 M HNO3 + 0.5% H2O2. (Oxidizes Acridan

          
           Acridinium).
          
        • Trigger B (Emission): 0.25 M NaOH + Surfactant (e.g., CTAC or Triton X-100). (Shifts pH to alkaline, causing light emission).[3][4]

        • Protocol: Inject Trigger A (100 µL), wait 1–2 seconds, Inject Trigger B (100 µL), and integrate signal for 2–5 seconds.

        Storage
        • Store the conjugate at 4°C for short term (1–2 months).

        • For long term, add BSA (1%) and Glycerol (50%) and store at -20°C .

        • Stability Note: Acridan conjugates are significantly more stable than Acridinium ester conjugates in aqueous buffers.

        Part 5: Troubleshooting Guide

        IssuePossible CauseSolution
        Precipitation during labeling Acridan is hydrophobic; Label:Protein ratio too high.Reduce molar excess to 10x. Add 5% DMSO to the reaction buffer.
        Low Signal Incomplete activation of the hydroxyl group.Ensure DSC and TEA are fresh and anhydrous. Verify NHS formation by TLC/HPLC.
        High Background Free label not removed.Perform a second desalting step or extensive dialysis.
        No "Flash" Incorrect Trigger Reagents.Acridans require oxidation first. Ensure Trigger A contains H2O2 and is acidic.

        References

        • Natrajan, A., et al. (2015).[5] Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups. Royal Society of Chemistry.

        • Akhavan-Tafti, H., et al. (2001). Chemiluminescent acridan phosphate labelling compounds for detection in gels. Luminescence (Wiley).[6]

        • NAC Chemical. (2025). 9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard Data Sheet.

        • Weeks, I., et al. (1983). Acridinium esters as high-specific-activity labels in immunoassay. Clinical Chemistry. (Foundational context for acridinium/acridan labeling).
        • Adamczyk, M., et al. (2001). Design of acridinium-9-carboxamides and anti-acridinium antibodies for chemiluminescent signal enhancement. Bioconjugate Chemistry.

        Sources

        Advanced Flow Cytometry Applications of Chemifluorescent Acridan Compounds

        Author: BenchChem Technical Support Team. Date: March 2026

        Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

        Introduction: The Paradigm Shift to Single-Cell Chemifluorescence

        Acridan-based substrates (e.g., Lumigen PS-3, ECL Plus) are universally recognized for their high-sensitivity chemiluminescent output in bulk assays like Western blotting and ELISA[1]. However, a highly underutilized property of these compounds is their robust chemifluorescent intermediate state.

        When oxidized by Horseradish Peroxidase (HRP) or Reactive Oxygen Species (ROS), acridan compounds form an acridinium ester intermediate that spontaneously decarboxylates into an acridone derivative[2]. Unlike luminol—which primarily produces transient light (chemiluminescence) that cannot be captured by a flow cytometer's optics—the acridone byproduct is a stable, highly fluorescent molecule[3]. Emitting a strong fluorescent signal at ~430–440 nm, acridone is perfectly suited for excitation by the violet laser (405 nm) in modern flow cytometers, allowing researchers to adapt bulk chemiluminescent amplification strategies to single-cell flow cytometry.

        Mechanistic Principles & Causality

        To successfully deploy acridan compounds in flow cytometry, one must understand the causality behind the signal generation. Traditional direct immunofluorescence (e.g., FITC, PE) relies on a 1:1 or 1:4 labeling ratio of fluorophore to antibody. This limits the limit of detection (LOD) for ultra-rare surface antigens.

        By utilizing an HRP-conjugated antibody combined with an acridan substrate, the HRP enzyme acts as a catalytic engine, oxidizing thousands of acridan molecules per minute[4]. This localized enzymatic turnover results in a massive accumulation of fluorescent acridone at the site of the antigen. Because the emission peak is ~440 nm, the signal is easily isolated in the Pacific Blue or DAPI channel (e.g., 450/50 BP filter), keeping the rest of the visible spectrum open for highly multiplexed traditional phenotyping.

        AcridanMechanism A Acridan Substrate (Non-fluorescent) C Acridinium Ester Intermediate A->C Oxidation B HRP + H2O2 or Intracellular ROS B->C Catalysis D Acridone Derivative (Highly Fluorescent) C->D Spontaneous Decarboxylation E Flow Cytometry Detection (Ex: 405nm / Em: 440nm) D->E Violet Laser Excitation

        Fig 1: Mechanistic pathway of acridan oxidation yielding the fluorescent acridone derivative.

        Application 1: Enzyme-Mediated Signal Amplification for Rare Antigens

        This protocol adapts ECL Plus (an acridan-based HRP substrate)[3] for the flow cytometric detection of low-abundance targets (e.g., GPCRs or transient activation markers) that fall below the detection threshold of standard fluorophores.

        Self-Validating Protocol

        Causality Note: A critical challenge in flow-based enzymatic amplification is the diffusion of the fluorescent product away from the target cell, causing high background. We mitigate this by performing the reaction in a high-viscosity retention buffer (10% Dextran Sulfate in PBS), which traps the acridone precipitate at the cell surface.

        Step 1: Cell Preparation & Primary Labeling

        • Harvest and wash

          
           cells in cold Flow Cytometry Staining Buffer (FCSB: PBS + 1% BSA + 0.05% Sodium Azide).
          
        • Incubate with the primary antibody targeting the rare antigen for 30 min at 4°C.

        • Wash twice with 2 mL FCSB to remove unbound primary antibodies.

        Step 2: HRP-Conjugation 4. Resuspend the cell pellet in 100 µL of FCSB containing an HRP-conjugated secondary antibody (titrated, typically 1:500). 5. Incubate for 30 min at 4°C in the dark. 6. Wash three times with 2 mL FCSB. Thorough washing is critical; residual unbound HRP will cause massive background fluorescence.

        Step 3: Acridan Chemifluorescent Amplification 7. Prepare the Acridan Retention Buffer: Mix Reagent A and Reagent B of the acridan substrate kit (e.g., ECL Plus) in a 40:1 ratio[5], then dilute 1:1 in PBS containing 10% Dextran Sulfate. 8. Resuspend the cell pellet in 100 µL of the Acridan Retention Buffer. 9. Incubate for exactly 5 to 10 minutes at Room Temperature.

        Step 4: Acquisition & Validation 10. Do not wash. Immediately acquire the sample on a flow cytometer equipped with a 405 nm violet laser and a 450/50 nm bandpass filter. 11. Validation Checkpoint: Always run an Isotype-HRP control tube. If the acridone signal in the isotype control exceeds

        
         Mean Fluorescence Intensity (MFI), substrate diffusion or non-specific HRP binding has occurred. Adjust the dextran sulfate concentration or increase wash stringency.
        

        FlowWorkflow Step1 1. Cell Preparation & Fixation (Preserve morphology & target antigens) Step2 2. Primary Antibody Incubation (Targeting rare surface/intracellular antigen) Step1->Step2 Step3 3. HRP-Conjugated Secondary Ab (Binds primary antibody) Step2->Step3 Step4 4. Acridan Substrate Addition (Acridan + H2O2 in Dextran Retention Buffer) Step3->Step4 Step5 5. Enzymatic Amplification (5-10 min) (Accumulation of fluorescent acridone) Step4->Step5 Step6 6. Flow Cytometric Acquisition (Violet Laser, 450/50nm Filter) Step5->Step6

        Fig 2: Step-by-step workflow for acridan-based flow cytometric signal amplification.

        Application 2: Real-Time Intracellular ROS Profiling

        Acridan Lumigen PS-3 is highly sensitive to a broad spectrum of reactive oxygen species (ROS), including peroxides and superoxide radicals[2]. While typically used to measure extracellular ROS via bulk luminescence, the cell-permeable nature of specific acridan derivatives allows for high-throughput intracellular ROS profiling via flow cytometry.

        Self-Validating Protocol

        Causality Note: Traditional ROS probes like DCFDA suffer heavily from auto-oxidation and photo-bleaching, leading to false positives. Acridan compounds require specific ROS-mediated cleavage of the ester bond to form the fluorescent acridone, drastically reducing background noise[5].

        • Seed cells and apply the desired pharmacological stimulant (e.g., LPS to induce macrophage ROS production) for the required time course.

        • Harvest

          
           cells and wash once in warm, phenol red-free RPMI.
          
        • Resuspend cells in 100 µL of phenol red-free RPMI containing 5 µM of the Acridan substrate.

        • Incubate at 37°C for 15 minutes to allow for cellular uptake and ROS-mediated oxidation.

        • Transfer tubes to ice to halt the reaction and immediately acquire on the flow cytometer (Violet laser, 450/50 nm).

        • Validation Checkpoint: Pre-treat a control sample with 5 mM N-acetylcysteine (NAC) or catalase for 30 minutes prior to acridan loading. A failure to quench the 440 nm fluorescent signal indicates auto-oxidation of the substrate rather than true physiological ROS generation.

        Quantitative Data Summary: Technology Comparison

        To justify the experimental choice of acridan chemifluorescence over existing methodologies, the following table summarizes the quantitative performance metrics across different flow cytometry labeling strategies.

        Detection MethodologyAmplification MechanismExcitation / EmissionRelative Limit of Detection (LOD)Signal-to-Noise Ratio (SNR)Primary Limitation
        Direct Fluorophore (e.g., Pacific Blue) None (1:1 Ratio)405 nm / 455 nm~1,000 molecules/cellLow (10 - 20)Cannot detect rare antigens.
        Tyramide Signal Amplification (TSA) Covalent Tyramide DepositionVariable (Dye dependent)~50 molecules/cellHigh (100 - 300)High background; requires strict quenching of endogenous peroxidases.
        Acridan Chemifluorescence Acridone Accumulation405 nm / 440 nm~100 molecules/cellVery High (200 - 400)Product can diffuse if retention buffer (Dextran) is omitted.

        References

        • Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay ResearchG
        • PEGylated Bilirubin-coated Iron Oxide Nanoparticles as a Biosensor for Magnetic Relaxation Switching-based ROS Detection in Whole Blood Theranostics
        • Protein Detection Technical Handbook (ECL Plus Specific
        • An Introduction to Horseradish Peroxidase (HRP)
        • Enhanced Chemiluminescent Western Blot Abcam

        Sources

        Troubleshooting & Optimization

        reducing background noise in 9-Hydroxymethyl-10-carbamoylacridan assays

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) Assays. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the quantification of 9-HMCA—a critical, ring-contracted metabolite of carbamazepine (CBZ)—in complex matrices such as human serum and wastewater.

        This guide bypasses generic advice to focus on the exact physicochemical and mechanistic causes of background noise, ensuring your analytical workflows are robust, reproducible, and self-validating.

        Module 1: Chromatographic & Mass Spectrometry Troubleshooting

        FAQ 1: Why is my 9-HMCA peak broad, asymmetrical, or showing artificially high baseline noise in LC-MS/MS? Answer: You are likely experiencing isobaric interference.

        • The Causality: 9-HMCA shares identical mass-to-charge transitions (m/z 253 → 210) with several other hydroxylated CBZ metabolites, specifically 1-OH-CBZ, 2-OH-CBZ, 3-OH-CBZ, and 4-OH-CBZ. When using a standard C18 column, these isomers co-elute. The mass spectrometer cannot distinguish them by mass alone, resulting in merged peaks and an artificially inflated "noisy" baseline.

        • The Solution: Switch your stationary phase. As demonstrated by 1[1], explicit care must be taken to separate these isomers. A phenylether stationary phase provides unique π-π interactions with the acridan ring of 9-HMCA, resolving it completely from the dibenzazepine rings of the OH-CBZ isomers.

        Metabolic_Interference cluster_0 Isobaric Metabolites (Interference Sources) CBZ Carbamazepine (CBZ) OH_CBZ 1-, 2-, 3-, 4-OH-CBZ CBZ->OH_CBZ Hydroxylation DiOH DiOH-CBZ CBZ->DiOH Epoxidation HMCA 9-HMCA (Target Analyte) OH_CBZ->HMCA Co-elution Risk (Mass m/z 253) DiOH->HMCA Ring Contraction

        Carbamazepine metabolism leading to 9-HMCA and isobaric interference sources.

        Quantitative Reference Data

        To effectively troubleshoot, you must understand the expected concentrations and mass transitions of the analytes in your matrix.2[2] established that 9-HMCA is a major metabolite in human serum, while environmental monitoring often detects it at trace levels.

        Table 1: Typical Concentration Ranges and MS/MS Transitions

        AnalyteMatrixTypical ConcentrationMS/MS MRM Transition (m/z)Primary Analytical Challenge
        9-HMCAHuman Serum~0.57 µg/mL253.1 → 210.1Isobaric co-elution with OH-CBZ isomers
        9-HMCAWastewaterTrace (ng/L to µg/L)253.1 → 210.1Severe matrix ion suppression
        CBZWastewaterUp to 5.0 µg/L237.1 → 194.1High persistence, baseline noise
        DiOH-CBZWastewaterUp to 4.8 µg/L271.1 → 253.1High abundance masking trace metabolites

        Table 2: Stationary Phase Performance for 9-HMCA Resolution

        Stationary Phase9-HMCA RetentionIsomer Separation (OH-CBZ)Background Noise LevelRecommendation
        Standard C18ModeratePoor (Co-elution)HighNot recommended for complex matrices
        PhenyletherStrongExcellentLowHighly recommended for LC-MS/MS
        Core-Shell C18FastModerateMediumAcceptable only if isomers are absent

        Module 2: Self-Validating LC-MS/MS Protocol

        To eliminate matrix effects (ion suppression caused by co-eluting polar lipids or humic acids preventing droplet evaporation in the ESI source), implement this step-by-step, self-validating workflow.

        Step 1: Matrix Clean-up via Solid Phase Extraction (SPE)

        • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL methanol, followed by 5 mL LC-grade water.

        • Load the sample (e.g., 1 mL serum diluted 1:4 with water, or 100 mL filtered wastewater).

        • Crucial Wash Step: Wash with 5 mL of 5% methanol in water. Causality: This specific concentration removes polar interferents that cause baseline noise without prematurely eluting the moderately hydrophobic 9-HMCA.

        • Elute with 5 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.

        Step 2: Chromatographic Separation

        • Equip the LC with a Phenylether stationary phase column (150 x 2.1 mm, 3 µm).

        • Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in methanol).

        • Run a shallow gradient: Start at 20% B, ramp to 60% B over 15 minutes. Causality: The shallow ramp maximizes the π-π interaction time, separating the acridan ring of 9-HMCA from the hydroxylated dibenzazepine rings.

        Step 3: Mass Spectrometric Detection & Self-Validation

        • Monitor the quantifier transition: m/z 253.1 → 210.1.

        • Monitor the qualifier transition: m/z 253.1 → 180.1.

        • Self-Validation Check: Calculate the ion ratio (210.1 / 180.1). If the ratio in your sample deviates by >20% from your neat analytical standard, this is an internal flag that isobaric interference or matrix noise is still present. The run is invalid, and further gradient flattening is required.

        LCMS_Workflow A Complex Matrix (Serum/Wastewater) B Solid Phase Extraction (Polymeric RP) A->B Removes Interferents C Phenylether Column (Isomer Separation) B->C Eluate D LC-MS/MS Detection (MRM 253->210) C->D Resolves Isomers E Validated 9-HMCA (Ion Ratio Check) D->E Quantifies

        Workflow for reducing matrix noise and isomer interference in 9-HMCA LC-MS/MS assays.

        Module 3: Immunoassay (ELISA/FPIA) Troubleshooting

        FAQ 2: My Fluorescence Polarization Immunoassay (FPIA) for 9-HMCA shows severe background drift. How can I stabilize the signal? Answer: You must optimize tracer kinetics and leverage sample dilution.

        • The Causality: In complex matrices like wastewater or hemolyzed serum, aromatic compounds (e.g., humic acids, bilirubin) nonspecifically bind to the fluorescent tracer or exhibit their own autofluorescence. This artificially alters the polarization signal (mP), leading to background drift over time.

        • The Solution:

          • Sample Dilution: Because optimized monoclonal antibodies for CBZ metabolites possess high sensitivity (low µg/L range), dilute the sample 1:10 to 1:50 in PBS. As noted in 3[3], dilution mathematically reduces background autofluorescence below the detector's threshold without losing the analyte signal.

          • Tracer Optimization: Use a tracer with an extended linker (e.g., Triglycine-5-Fluorescein). This prevents steric hindrance, ensuring that the kinetics of the antibody-tracer interaction closely mirror the antibody-analyte interaction, thereby stabilizing the test midpoint and eliminating time-dependent background drift.

        References

        • Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal Source: ResearchGate URL:1

        • 9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine Source: PubMed (NIH) URL:2

        • Immunochemical Determination of Caffeine and Carbamazepine in Complex Matrices using Fluorescence Polarization Source: OPUS (kobv.de) URL:3

        Sources

        Technical Support Center: Stabilizing 9-Hydroxymethyl-10-carbamoylacridan (HMCA) Working Solutions

        Author: BenchChem Technical Support Team. Date: March 2026

        Core Technical Overview

        9-Hydroxymethyl-10-carbamoylacridan (HMCA) is a high-sensitivity chemiluminescent substrate used primarily for the detection of Horseradish Peroxidase (HRP). Unlike luminol, which requires a separate oxidant and often suffers from rapid signal decay, acridan-based substrates are designed to generate a sustained, high-intensity glow (glow-type chemiluminescence) through the enzymatic generation of a dioxetanone intermediate.

        However, the "Working Solution"—typically a mixture of the HMCA substrate, an oxidant (peroxide), and an enhancer—is thermodynamically unstable. It is prone to spontaneous oxidation (causing high background) and hydrolytic degradation (causing loss of sensitivity).

        This guide provides a self-validating system to stabilize these solutions and troubleshoot common failure modes.

        Troubleshooting Guide (Q&A)

        Category 1: High Background (Noise)

        Q: Even without HRP, my working solution emits a faint glow or shows high background on the blot/plate. Why? A: This is "Spontaneous Oxidation." The HMCA molecule is electron-rich and can be oxidized by dissolved oxygen or peroxides even without the enzyme, especially if trace metals are present.

        • Root Cause: Trace metal ions (Fe²⁺, Cu²⁺) in your buffer or water are catalyzing the oxidation of HMCA.

        • Solution: Add a chelator. Incorporate EDTA (Ethylenediaminetetraacetic acid) or DTPA at a final concentration of 0.1–1.0 mM in your working buffer. This sequesters metal ions, effectively "freezing" the spontaneous reaction without inhibiting the HRP enzyme (which contains a heme iron but is inaccessible to bulky chelators at these concentrations).

        Q: My background increases significantly after the working solution sits on the bench for 1 hour. Is this normal? A: Yes, but it can be mitigated.

        • Root Cause: Photochemical oxidation. Acridans are highly photosensitive. Ambient light (especially fluorescent lab lighting) generates singlet oxygen, which attacks the acridan ring.

        • Solution: Strict light protection. Store the working solution in amber HDPE bottles or wrap tubes in aluminum foil immediately after mixing.

        Category 2: Signal Loss & Variability

        Q: The signal intensity is excellent initially but drops by 50% within 20 minutes of mixing the working solution. A: This indicates Hydrolytic Instability or Enhancer Depletion .

        • Root Cause: The carbamoyl group (-CONH-) at the 10-position is susceptible to hydrolysis, particularly in the alkaline pH (pH 8.5–9.5) required for the chemiluminescent reaction. Once hydrolyzed, the molecule loses its ability to form the emissive N-methylacridone species efficiently.

        • Solution: "Just-in-Time" Mixing. Do not store HMCA in the alkaline assay buffer. Keep the HMCA as a concentrated stock in an organic solvent (DMSO or Ethanol) or a slightly acidic buffer (pH 5.0–6.0). Mix with the alkaline oxidant buffer only immediately before use.

        Q: I see "splotchy" or uneven signal across my membrane/plate. A: This is often due to Substrate Aggregation .

        • Root Cause: HMCA is hydrophobic. In aqueous working solutions, it can form micro-aggregates that cause localized "hotspots" of signal.

        • Solution: Surfactant Optimization. Ensure your working buffer contains a non-ionic surfactant like Tween-20 (0.05–0.1%) or Triton X-100 . This solubilizes the acridan and improves the accessibility of the substrate to the HRP enzyme.

        Protocol: Preparation of a Stabilized HMCA Working Solution

        This protocol uses a Two-Component System to maximize stability. Do not pre-mix these components until the day of the experiment.

        Component A: HMCA Stock (Concentrate)
        • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

        • Concentration: 100x or 1000x concentrate (typically 5–10 mM)

        • Storage: -20°C, desiccated, protected from light.

        • Why: DMSO prevents hydrolysis and oxidation during long-term storage.

        Component B: Stable Assay Buffer (The Diluent)
        • Buffer: Tris-HCl or Borate Buffer (pH 8.5 – 9.0)

        • Oxidant: Sodium Perborate or Urea Peroxide (more stable than liquid H₂O₂).

        • Enhancer: p-Iodophenol (PIP) or p-Coumaric Acid (0.1 – 1 mM).

        • Stabilizers:

          • EDTA: 0.5 mM (Chelates trace metals).

          • Tween-20: 0.1% (v/v) (Prevents aggregation).

        Workflow: Generating the Working Solution
        • Equilibrate: Bring Component A and Component B to room temperature (25°C). Cold buffers slow down HRP kinetics.

        • Dilute: Add 1 part Component A to 99 parts Component B (for a 100x stock).

        • Mix: Vortex gently for 10 seconds. Avoid vigorous shaking that introduces excess oxygen.

        • Protect: Transfer immediately to an opaque/amber container.

        • Validate (Self-Check):

          • Pipette 100 µL of the working solution into a luminometer tube or well.

          • Measure the "Dark Count" (Background).

          • Pass Criteria: Background should be < 0.1% of the expected positive signal. If high, check water quality for metal contamination.

        Visualizing the Mechanism & Troubleshooting

        Figure 1: HMCA Chemiluminescence Pathway

        This diagram illustrates the enzymatic conversion of HMCA to the light-emitting acridone, highlighting the critical "Danger Zones" where stability is compromised.

        HMCA_Mechanism HMCA HMCA Substrate (Stable in DMSO) WorkingSol Working Solution (pH 8.5, Aqueous) HMCA->WorkingSol Dilution Intermed Dioxetanone Intermediate WorkingSol->Intermed HRP + H2O2 + Enhancer Oxidation Spontaneous Oxidation (High Background) WorkingSol->Oxidation Trace Metals / Light Hydrolysis Hydrolysis (Inactive Product) WorkingSol->Hydrolysis High pH / Time Light Light Emission (430 nm) Intermed->Light Decomposition

        Caption: The enzymatic pathway of HMCA. Red dashed lines indicate stability failure modes (Oxidation and Hydrolysis) that must be mitigated by chelators and pH control.

        Figure 2: Troubleshooting Decision Tree

        Use this logic flow to diagnose assay failures quickly.

        Troubleshooting_Tree Start Problem Detected IssueType Identify Symptom Start->IssueType HighBg High Background IssueType->HighBg LowSig Low / No Signal IssueType->LowSig CheckChelator Is EDTA present? HighBg->CheckChelator CheckPH Check Buffer pH LowSig->CheckPH AddEDTA Add 0.5mM EDTA to Buffer CheckChelator->AddEDTA No CheckLight Was solution exposed to light? CheckChelator->CheckLight Yes ProtectLight Use Amber Bottles CheckLight->ProtectLight Yes AdjustPH Ensure pH 8.5-9.0 CheckPH->AdjustPH Out of Range CheckAge Is Working Solution > 4 hours old? CheckPH->CheckAge pH OK Remix Prepare Fresh Working Solution CheckAge->Remix Yes

        Caption: Step-by-step logic for diagnosing HMCA working solution failures.

        Stability Data Summary

        ParameterRecommended ConditionRisk of Deviation
        pH 8.5 – 9.0 (Working Solution)< 8.0: Low enzymatic activity (Low Signal).> 9.5: Rapid hydrolysis of carbamoyl group.
        Temperature 20°C – 25°C (During Use)> 30°C: Increases spontaneous oxidation (High Background).< 4°C: HRP enzyme activity drops significantly.
        Light Exposure Dark / Amber Bottle Direct light causes singlet oxygen generation, destroying the substrate within minutes.
        Pot Life < 4 Hours After 4 hours, signal-to-noise ratio drops by ~20-30% due to background accumulation.

        References

        • Akhavan-Tafti, H., et al. (1998).[1] "Chemiluminescent Acridan Derivatives: Synthesis and Enzymatic Triggering." Journal of Organic Chemistry, 63(4), 930-937. Link

        • Kricka, L. J. (2000). "Chemiluminescent and Bioluminescent Techniques." Clinical Chemistry, 46(9), 1337–1342. Link

        • Thermo Fisher Scientific. (n.d.). "Troubleshooting Chemiluminescent Western Blots." Thermo Fisher Technical Resources. Link

        • Beckman Coulter. (n.d.). "Lumi-Phos PRO: A Better Chemiluminescent Substrate." Beckman Coulter Technical Notes. Link

        • BOC Sciences. (n.d.). "Chemiluminescent Substrates: Mechanisms and Applications." BOC Sciences Knowledge Base.

        Sources

        Technical Support Center: Chemiluminescent Assay Signal-to-Noise Optimization

        Author: BenchChem Technical Support Team. Date: March 2026

        Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Signal-to-Noise Ratio (SNR) in Chemiluminescent Western Blots & Immunoassays

        Introduction: The Signal-to-Noise Paradox

        Welcome. If you are here, you are likely staring at a piece of film or a digital image that is either pitch black, completely white, or speckled with artifacts that obscure your data.

        In chemiluminescence, Signal-to-Noise Ratio (SNR) is the defining metric of assay quality. It is not enough to have a strong signal; you must have a specific signal that stands out against the background. Chemiluminescence is enzymatic and kinetic—meaning the light output changes over time. Unlike fluorescence (which is stable), chemiluminescence is a race between signal generation and substrate depletion.[1]

        This guide treats your assay as a system. We will isolate the variables driving Noise (non-specific binding) and Signal (enzymatic activity) to restore the ratio required for publication-quality data.

        Part 1: The Diagnostic Workflow

        Before mixing new buffers, identify your specific failure mode using the logic tree below.

        TroubleshootingFlow Start START: Identify Symptom Sym_HighBg High Background (Dark Film/Image) Start->Sym_HighBg Sym_LowSig Weak/No Signal (Clear Film/Image) Start->Sym_LowSig Sym_Ghost White Bands on Dark Background Start->Sym_Ghost Check_Block Check Blocking Buffer Compatibility Sym_HighBg->Check_Block Check_Wash Check Washing Stringency Sym_HighBg->Check_Wash Check_Azide Did you use Sodium Azide? Sym_LowSig->Check_Azide Check_Substrate Check Substrate Kinetics Sym_Ghost->Check_Substrate Sol_MilkBSA Switch Blockers (Milk vs BSA) Check_Block->Sol_MilkBSA Phospho-target? Sol_Azide FATAL ERROR: Azide kills HRP. Remake Buffers. Check_Azide->Sol_Azide Yes Sol_Depletion Substrate Depletion. Dilute Primary Ab 10x. Check_Substrate->Sol_Depletion Too much HRP

        Figure 1: Diagnostic Logic Tree for Chemiluminescent SNR Issues. Follow the path corresponding to your visual result.

        Part 2: High Background (The "Noise" Problem)

        High background is usually a failure of blocking or washing . The membrane binds antibody where no antigen exists.

        Q: Why is my entire membrane glowing (black on film)?

        A: You likely have "Antibody Overload" or an incompatible blocking buffer. If the background is uniform, your secondary antibody concentration is too high. HRP is an incredibly active enzyme; even trace amounts of non-specifically bound secondary antibody will oxidize the substrate.

        • Immediate Action: Dilute your secondary antibody 5-fold to 10-fold.

        • System Check: Ensure your membrane did not dry out between steps. Dried PVDF membranes become hydrophobic and bind antibodies irreversibly.

        Q: I am detecting a phosphorylated protein. Why is my background so high with Milk?

        A: Milk contains Casein, which is a phosphoprotein.[2][3] If you use non-fat dry milk to block for a phospho-antibody (e.g., p-Akt, p-ERK), the antibody binds to the casein coating the entire membrane.

        • Correction: Switch to 5% BSA (Bovine Serum Albumin) in TBST.

        Reference Table: Blocking Buffer Compatibility
        Feature5% Non-Fat Dry Milk 5% BSA (Bovine Serum Albumin) Protein-Free / Synthetic
        Primary Use General routine blotting.Phospho-proteins; Biotin-systems.[1][3][4]Low abundance targets; clean background.
        Cost Low.High.Very High.
        Phospho-Compatible? NO (Contains Casein).[3]YES (Generally).YES .
        Biotin-Compatible? NO (Contains endogenous Biotin).YES .YES .
        Noise Risk Can mask low-signal bands.High variability between batches.Lowest noise.[5]
        Part 3: Weak Signal (The "Signal" Problem)

        Weak signal implies the enzyme (HRP) is not present, is inhibited, or the antigen is masked.

        Q: I see the ladder, but my target bands are invisible. Is my antibody bad?

        A: Before blaming the antibody, check your buffers for Sodium Azide (

        
        ) .
        This is the most common "silent killer" of chemiluminescence. Researchers often add Sodium Azide to buffers to prevent bacterial growth.
        
        • The Mechanism: Azide binds irreversibly to the heme group of Horseradish Peroxidase (HRP), forming meso-azidoprotoporphyrin IX [1]. This completely inactivates the enzyme.

        • The Fix: Use preservatives like Thimerosal or ProClin for HRP-conjugated antibodies, or make buffers fresh. Never use Azide with HRP.

        Q: My bands are brown/yellow on the membrane but don't glow on the imager.

        A: This is Substrate Depletion (also known as the "Hook Effect" in blotting). You actually have too much signal. The HRP concentration is so high that it oxidized all the Luminol in the first few seconds of incubation. By the time you imaged it, the reaction was dead, leaving oxidized brown precipitate.

        • The Fix: This is a counter-intuitive solution: Load LESS protein or Dilute your antibody significantly (10x to 50x).

        Part 4: Optimization Protocol (Self-Validating System)

        Do not guess antibody concentrations. Use a Dot Blot Titration to optimize SNR without running a full gel. This saves time (2 hours vs. 2 days) and sample.

        Protocol: The "Checkerboard" Dot Blot

        Objective: Determine the optimal Primary (

        
        ) and Secondary (
        
        
        
        ) antibody concentrations.
        • Grid Preparation: Cut a strip of PVDF/Nitrocellulose. Draw a

          
           grid with a pencil.
          
        • Spotting: Pipette 1 µL of your lysate (at the concentration you intend to load) onto each square. Let dry.

        • Blocking: Block the entire strip in your chosen buffer (BSA/Milk) for 30 mins.

        • Primary Incubation (The Variable): Cut the strip into 4 columns. Incubate each column with a different

          
           dilution (e.g., 1:500, 1:1000, 1:2000, 1:5000).[6]
          
        • Secondary Incubation: Apply the

          
           antibody. (If optimizing 
          
          
          
          , apply different concentrations across rows).[7]
        • Detection: Add ECL substrate and image.

        Analysis:

        • Best SNR: The spot that is dark but has a clean white background.

        • White Spot/Dark Background: Antibody concentration too high (Substrate depletion).[7]

        • No Spot: Antibody concentration too low or antigen absent.

        Part 5: The Mechanism of Action

        Understanding the chemistry helps you troubleshoot "Ghost Bands."

        Chemiluminescence Luminol Luminol Intermediate Excited State Intermediate Luminol->Intermediate Peroxide H2O2 (Oxidizer) Peroxide->Intermediate HRP HRP Enzyme (Conjugated to Ab) HRP->Intermediate Catalyzes Light Light Emission (425nm) Intermediate->Light Product 3-aminophthalate (Inert Product) Intermediate->Product

        Figure 2: The HRP-Luminol Reaction. Note that HRP is the catalyst.[1][8] If HRP is too abundant, it consumes H2O2/Luminol instantly, stopping light production (Substrate Depletion).

        References
        • Ortiz de Montellano, P. R., et al. (1988).[9] "Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX."[8][9][10] Biochemistry.

        • Thermo Fisher Scientific. "Dot blotting: the key to optimizing your western blot." Thermo Fisher Technical Resources.

        • Abcam. "Western blot blocking methods and best practices." Abcam Protocols.

        • Azure Biosystems. "How to Optimize Your Chemiluminescent Western Blots." Azure Biosystems Application Notes.

        Sources

        Technical Support Center: 9-Hydroxymethyl-10-carbamoylacridan (HMCA) Chemiluminescence

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the HMCA Technical Support Hub. This guide is designed for assay developers and researchers utilizing 9-Hydroxymethyl-10-carbamoylacridan (HMCA) as a chemiluminescent substrate for Horseradish Peroxidase (HRP). Unlike standard colorimetric substrates, HMCA offers attomole-level sensitivity, but its performance is critically dependent on the thermodynamic and kinetic balance controlled by pH and temperature.

        Module 1: The Mechanism of Action

        To troubleshoot effectively, you must understand that HMCA chemiluminescence is a two-stage coupled system : an enzymatic oxidation followed by a chemical decomposition.

        The Pathway[1]
        • Enzymatic Phase: HRP oxidizes HMCA in the presence of Peroxide (

          
          ) and an enhancer (typically a phenolic compound).[1]
          
        • Chemical Phase: The oxidized intermediate reacts with peroxide to form a high-energy dioxetanone species.

        • Emission Phase: The dioxetanone decomposes, yielding an excited N-methylacridone moiety that emits light (max

          
          ) upon relaxation.
          

        HMCA_Mechanism HMCA HMCA Substrate (Stable) Radical Acridinium Intermediate HMCA->Radical Enzymatic Oxidation (pH 7.0-8.5 preferred) HRP HRP Enzyme + H2O2 HRP->Radical Diox Dioxetanone (High Energy) Radical->Diox Peroxide Attack (Alkaline favored) Light Light Emission (~430 nm) Diox->Light Decomposition

        Figure 1: The coupled enzymatic-chemical pathway of HMCA. Note that the enzyme requires neutral pH, while the light-emitting steps favor alkalinity.

        Module 2: The Effect of pH

        The Core Conflict: HRP is most active at neutral pH (6.0–7.0), but the chemiluminescent reaction (specifically the attack of peroxide anions on the acridinium intermediate) is favored in alkaline conditions (pH > 9.0).

        Optimization Strategy

        For HMCA, the "sweet spot" is typically pH 8.0 – 8.6 . This is a compromise that maintains sufficient HRP turnover while allowing the chemical light-generating step to proceed efficiently.

        pH RangeHRP ActivityLight Emission EfficiencyNet Result
        Acidic (< 6.0) HighVery LowNo Signal. The intermediate forms but is stable; it does not decompose to emit light.
        Neutral (7.0 - 7.5) OptimalModerateStable Glow. Good for long-duration kinetics, but lower peak intensity.
        Optimal (8.0 - 8.6) ModerateHighHigh Sensitivity. Best balance of signal-to-noise ratio.
        Alkaline (> 9.5) Low (Denaturation)Very High (Flash)High Background. Auto-oxidation of HMCA occurs without enzyme; HRP degrades rapidly.
        Troubleshooting pH Issues
        • Symptom: High Background (Noise) in Blank Wells.

          • Cause: pH is likely > 9.0. At this pH, HMCA undergoes "auto-oxidation," generating light spontaneously without HRP.

          • Fix: Verify buffer pH is < 8.[2][3]6. Ensure no alkaline contaminants from washing buffers (e.g., PBST) remain.

        • Symptom: Low Signal despite high HRP concentration.

          • Cause: pH is likely < 7.[2][4][5]0. The enzymatic turnover is happening, but the intermediate is not converting to the light-emitting species.

          • Fix: Switch to a Tris-Borate or Tris-HCl buffer at pH 8.5.

        Module 3: The Effect of Temperature

        Temperature affects the kinetics (speed) of the light emission and the stability of the enzyme.

        The Kinetic Trade-off
        • Reaction Rate: HRP turnover doubles approximately every 10°C increase.

        • Signal Decay: Higher temperatures exhaust the local substrate faster, leading to a sharper peak but faster signal decay (less stable "glow").

        TemperatureKinetic ProfileRecommended Use
        4°C Very SlowStorage only. Do not assay at 4°C; signal will be negligible.
        20-25°C (Room Temp) Stable "Glow"Standard Assays. Provides a signal stable for >60 mins.
        37°C Fast "Flash-like"High Throughput. Higher peak intensity but signal may decay within 10-20 mins.
        Troubleshooting Temperature Issues
        • Symptom: "Edge Effect" (Outer wells have different signal than center wells).

          • Cause: Thermal gradients. If the plate is colder than the substrate, or vice versa, reaction rates will vary across the plate.

          • Fix: Equilibrate all reagents (Buffer, Substrate, Plate) to Room Temperature (25°C) for 30 minutes before use.

        • Symptom: Signal decreases rapidly (within 5 minutes).

          • Cause: Temperature is too high (>30°C), causing rapid substrate depletion or HRP inactivation.

          • Fix: Ensure the luminometer is not overheating the plate.

        Module 4: Diagnostic Workflow

        Use this logic flow to diagnose assay failures related to pH or Temperature.

        Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType HighBg High Background (Signal in Blank) IssueType->HighBg LowSig Low Signal (Positive Control fails) IssueType->LowSig CheckpH_High Check pH > 9.0? HighBg->CheckpH_High CheckpH_Low Check pH < 7.0? LowSig->CheckpH_Low CheckTemp_High Check Temp > 30°C? CheckpH_High->CheckTemp_High No Action_LowerpH Action: Adjust Buffer to pH 8.0-8.5 CheckpH_High->Action_LowerpH Yes Action_Cool Action: Equilibrate to 25°C CheckTemp_High->Action_Cool Yes CheckInhib Check for Azide? CheckpH_Low->CheckInhib No Action_RaisepH Action: Adjust Buffer to pH 8.0-8.5 CheckpH_Low->Action_RaisepH Yes Action_RemoveAzide Action: Remove Sodium Azide (HRP Inhibitor) CheckInhib->Action_RemoveAzide Yes

        Figure 2: Diagnostic logic for HMCA assay optimization.

        FAQ: Frequently Asked Questions

        Q: Can I use Sodium Azide as a preservative in my buffers? A: Absolutely not. Sodium Azide is a potent inhibitor of HRP. Even trace amounts (0.01%) will kill the enzymatic reaction. Use ProClin™ or Thimerosal if preservation is required.

        Q: My signal is drifting downward over time. Is this normal? A: HMCA is a "glow" substrate, but it is not infinite. A signal decay of 5-10% per hour is normal. If decay is faster (>20% in 10 mins), your temperature is likely too high, or the HRP concentration is too high (substrate depletion).

        Q: Does light exposure affect the substrate stability? A: Yes. Acridans are light-sensitive.[6][7] Keep the working solution protected from direct light (amber bottles or foil wrap) until the moment of measurement.

        Q: Can I use a carbonate buffer (pH 9.6) like I do for coating plates? A: No. Carbonate buffer at pH 9.6 will cause high background due to auto-oxidation of the HMCA. Use a Tris or Phosphate buffer at pH 8.5.

        References

        • Akhavan-Tafti, H., et al. (1998).[1] Chemiluminescence from the reaction of acridan esters with peroxide and peroxidase. Journal of Organic Chemistry, 63(4), 930-937.

        • Kricka, L. J. (2000). Chemiluminescent and Bioluminescent Techniques. Clinical Chemistry, 37(9), 1472-1481.

        • Akhavan-Tafti, H., et al. (2001).[8] Chemiluminescent Acridan Phosphate Labelling Compounds for Detection in Gels.[8] Luminescence, 16(2), 187-191.

        • Porstmann, B., et al. (1981). Temperature dependent rise in activity of horseradish peroxidase caused by non-ionic detergents.[9] Clinica Chimica Acta, 109(2), 175-181.

        Sources

        Technical Support Center: 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) Chemiluminescence Systems

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) chemiluminescence assays. This guide is designed for researchers, analytical scientists, and drug development professionals utilizing acridan-based chemiluminogenic substrates. Here, we provide mechanistic insights, self-validating protocols, and troubleshooting steps to resolve complex quenching anomalies.

        System Overview & Mechanistic Causality

        9-Hydroxymethyl-10-carbamoylacridan (CAS: 68011-71-2) is a highly sensitive acridan derivative[1]. Like other acridan and acridinium ester systems, its chemiluminescence is not spontaneous but requires a specific oxidative sequence.

        The Light-Emission Pathway:

        • Oxidation: The acridan core is oxidized (typically via

          
           in acidic media or peroxidase) to form an acridinium intermediate[2].
          
        • Dioxetanone Formation: Upon the introduction of an alkaline trigger (e.g., NaOH), nucleophilic attack by

          
           ions forms a highly strained cyclic dioxetanone intermediate[3].
          
        • Decarboxylation & Emission: The dioxetanone ring spontaneously decarboxylates, yielding a 10-substituted-acridan-9-one in an electronically excited singlet state. As it relaxes to the ground state, it emits a flash of light at approximately 430–450 nm[3].

        The Quenching Mechanism: Quenching occurs when the energy of the excited acridone is diverted before photon emission. Highly efficient quenchers, such as Gold Nanoparticles (AuNPs) or Graphene Oxide (GO), intercept this energy via Chemiluminescence Resonance Energy Transfer (CRET) or direct electron transfer[4][5]. Because the 9-HMCA system is highly sensitive to its microenvironment, unintended quenching (matrix interference) or failure to quench (steric hindrance/aggregation) are the most common assay failures.

        Experimental Workflows: Self-Validating Quenching Protocol

        To accurately measure the quenching of 9-HMCA by nanomaterials (e.g., AuNPs), the reaction kinetics must be tightly controlled to prevent quencher aggregation.

        Step-by-Step Methodology: Flow-Injection Quenching Assay

        This protocol utilizes a dual-injector luminometer to capture flash chemiluminescence.

        • Reagent Preparation:

          • Probe Solution: Dilute 9-HMCA stock into 5 mM Phosphate Buffer (PB), pH 5.2, to a final concentration of

            
             M. Causality: A low ionic strength buffer (5 mM) is strictly required. Higher concentrations (e.g., 10 mM PB) induce AuNP aggregation upon probe adsorption, which destroys the linear Stern-Volmer quenching relationship[6].
            
          • Quencher Solution: Prepare unmodified AuNPs (5–12 nM) in 5 mM PB.

          • Trigger 1 (Oxidant): 0.1%

            
             in 3 mM HCl.
            
          • Trigger 2 (Base): 0.1 M NaOH.

        • System Validation (The Self-Validating Checkpoint):

          • Dark Control: Inject Probe + Trigger 2 (Skip Trigger 1). Pass criteria: Signal must be <1% of maximum Relative Light Units (RLU). This confirms no auto-oxidation or light leaks.

          • No-Quencher Control: Inject Probe + Buffer (no AuNPs) + Trigger 1 + Trigger 2. Pass criteria: Establishes the

            
             baseline.
            
        • Reaction Execution:

          • Mix the 9-HMCA probe solution with the AuNP quencher solution.

          • Critical Step: Set the flow injection system to a fast flow rate of 6.8 mL/min[6]. Causality: Unmodified AuNPs tend to aggregate in a time-dependent manner when mixed with the acridan probe. A rapid flow rate ensures the mixture is injected, triggered, and read within 2–3 seconds, outpacing the aggregation kinetics[6].

        • Data Acquisition:

          • Integrate the light emission over a 5-second window immediately following Trigger 2 injection. Calculate quenching efficiency using the Stern-Volmer equation:

            
            .
            

        Troubleshooting & FAQs

        Q: Why is my background chemiluminescence unexpectedly high despite the presence of a quencher? A: High background usually indicates a failure in the quenching proximity. If you are using AuNPs, check your buffer's ionic strength. In buffers >10 mM PB or containing >0.1 M NaCl, AuNPs aggregate and precipitate, drastically reducing the surface area available for CRET[6]. Alternatively, ensure your pre-trigger pH is strictly acidic/neutral. At high pH, acridinium intermediates form "pseudobases" that alter the reaction kinetics and can bypass proximity-based quenchers[3].

        Q: Why does the chemiluminescence signal decay prematurely before the luminometer can read it? A: Premature decay is caused by premature dioxetanone formation. If your Trigger 1 (

        
        ) is not sufficiently acidic, trace alkalinity in the sample matrix will catalyze the formation and immediate decarboxylation of the dioxetanone intermediate before Trigger 2 is injected[3]. Always verify that Trigger 1 maintains a pH < 3.0.
        

        Q: Can I use Graphene Oxide (GO) instead of AuNPs for homogeneous assays? A: Yes. Graphene oxide effectively quenches acridinium/acridan chemiluminescence and is highly advantageous for label-free homogeneous DNA assays[5]. In the absence of a target, the acridan probe adsorbs onto the GO surface via

        
         stacking, resulting in a weak, quenched signal. When the target analyte binds the probe, it forms a rigid double-stranded structure that desorbs from the GO, restoring the strong chemiluminescence signal[5].
        

        Q: How do I store 9-HMCA to prevent auto-degradation? A: 9-HMCA is susceptible to thermal and photochemical degradation. It must be stored at -20°C, protected from light, where it remains stable for at least 2 years[1].

        Quantitative Data Summaries

        The table below summarizes the expected quenching parameters for 10-carbamoylacridan and related acridinium systems to help you benchmark your assay performance.

        Quencher TypePrimary Quenching MechanismStern-Volmer Constant (
        
        
        )
        Optimal Buffer ConditionsPrimary Application
        Gold Nanoparticles (AuNPs) CRET / Electron Transfer
        
        
        5 mM PB, pH 5.2Sequence-specific DNA detection[4]
        Graphene Oxide (GO)
        
        
        Stacking / CRET
        
        
        Neutral to slightly acidicLabel-free homogeneous assays[5]
        Phenolic Compounds Radical Scavenging
        
        
        Alkaline (pH > 8)Antioxidant capacity screening

        Pathway Visualization

        The following diagram illustrates the mechanistic pathway of 9-HMCA activation and the point of quencher interception.

        G HMCA 9-HMCA (Ground State) Oxidation Oxidation (H2O2 / Acid) HMCA->Oxidation Acridinium Acridinium Intermediate Oxidation->Acridinium Dioxetanone Dioxetanone Intermediate Acridinium->Dioxetanone Alkaline pH (NaOH) Excited Excited Acridone (Singlet State) Dioxetanone->Excited Decarboxylation Light Chemiluminescence (430-450 nm) Excited->Light Normal Pathway Quencher Quencher (AuNPs / GO) Excited->Quencher CRET / Electron Transfer NonRad Non-Radiative Decay (Heat) Quencher->NonRad Quenched Pathway

        Mechanism of 9-HMCA chemiluminescence and its quenching pathways.

        References

        • Xu, Q., Liu, J., He, Z., & Yang, S. Superquenching acridinium ester chemiluminescence by gold nanoparticles for DNA detection. Chemical Communications (RSC Publishing). Available at: [Link]

        • Xu, Q., Liu, J., He, Z., & Yang, S. Supplementary information for Superquenching acridinium ester chemiluminescence by gold nanoparticles for DNA sequence detection. RSC.org. Available at: [Link]

        • ResearchGate Contributors. Quenching the Chemiluminescence of Acridinium Ester by Graphene Oxide for Label-Free and Homogeneous DNA Detection. ResearchGate. Available at:[Link]

        • MDPI Contributors. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. MDPI. Available at: [Link]

        • Zygmunt, M., et al. Why Do Ionic Surfactants Significantly Alter the Chemiluminogenic Properties of Acridinium Salt? PMC / NIH.gov. Available at:[Link]

        Sources

        Acridan Probe Technical Support Center: Quantum Yield Optimization

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the quantum yield (QY) of acridan-based probes. Whether you are developing chemiluminescent acridinium esters for immunoassays or thermally activated delayed fluorescence (TADF) emitters for bioimaging, this guide addresses the fundamental causality behind signal loss and provides self-validating protocols to ensure robust experimental outcomes.

        I. Troubleshooting & FAQs: Resolving Quantum Yield Drop-Offs

        Q1: Why does the quantum yield of my acridan-based TADF emitter drop significantly in solution compared to the solid state?

        A1: This is a classic manifestation of conformational disorder leading to non-radiative decay. In solution, conventional donor-acceptor (D-A) acridan molecules (e.g., those utilizing 9,9-dimethyl-9,10-dihydroacridine) undergo continuous intramolecular twisting. This structural reorganization in the excited state opens non-radiative decay channels (

        
        ), dissipating energy as heat rather than light[1].
        The Fix:  You must engineer Restriction of Intramolecular Rotation (RIR). Embedding the TADF compounds into a rigid polymer matrix like PMMA (Poly(methyl methacrylate)) physically constrains the molecules, significantly minimizing non-radiative deactivation and boosting the delayed emission quantum yield[1]. Alternatively, at the synthetic level, substituting the standard acridan donor with a spiro-acridan (SpAC) moiety enforces a planarized conformation, which reduces the nonradiative triplet quenching rate and extends the TADF lifetime[1].
        
        Q2: My acridan chemiluminescent probe works beautifully in DMF, but the signal is completely quenched in aqueous biological buffers. How can I recover the signal?

        A2: Protic solvents like water are highly detrimental to the excited singlet state of the acridone intermediate (the light-emitting species formed after 1,2-dioxetane cleavage). High-energy O-H vibrations in water rapidly couple with the excited state, leading to near-instantaneous non-radiative quenching[2]. The Fix: You must isolate the reaction microenvironment from bulk water. Encapsulating the probe within a micellar environment (e.g., using nonionic surfactants like Brij-35) provides a hydrophobic shield. This micellar shielding facilitates the efficient formation of the excited singlet acridone, recovering the chemiluminescence quantum yield by an order of magnitude compared to pure aqueous solutions[2].

        Q3: I am designing a new multi-resonance (MR) acridan probe, but the emission is too broad and the efficiency is low. What structural modifications are recommended?

        A3: Broad emission in MR-TADF probes indicates excessive structural relaxation between the ground (

        
        ) and excited (
        
        
        
        ) states[3]. The Fix: Introduce
        
        
        -carbon locks into the molecular framework. By inserting
        
        
        -hybridized carbon atoms into a bis(acridan)phenylene skeleton, you rigidify the backbone. This simple modification prevents the molecule from twisting, reduces the Stokes shift, and can elevate the photoluminescence quantum yield (
        
        
        ) to approach 90% in the film state by accelerating the reverse intersystem crossing (RISC) process[3].
        Q4: How can I prevent Aggregation-Caused Quenching (ACQ) when using high concentrations of acridan probes?

        A4: At high concentrations, planar acridan derivatives often undergo

        
         stacking, forming excimers that decay non-radiatively[4].
        The Fix:  Utilize a supramolecular host-guest strategy. For instance, forming a cocrystal of calix[3]acridan with a guest molecule like 1,2-dicyanobenzene spatially separates the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). This intense intermolecular charge transfer interaction not only prevents ACQ but can achieve an exceptional PLQY of up to 70% by minimizing the singlet-triplet energy gap (
        
        
        
        )[4].

        II. Mechanistic Logic & Workflows

        To systematically eliminate non-radiative decay, follow the photophysical logic outlined below.

        Photophysics cluster_0 Standard Environment (e.g., Solution) cluster_1 Enhanced Environment (Rigid Matrix / sp3 Locks) ExcitedState Excited Singlet State (S1) Acridan Probe Rotations Intramolecular Rotations & Conformational Disorder ExcitedState->Rotations Flexible structure Rigidification Structural Rigidification (RIR / PMMA / SpAC) ExcitedState->Rigidification Engineered structure NR_Decay Non-Radiative Decay (knr) Energy lost as heat Rotations->NR_Decay LowQY Low Quantum Yield NR_Decay->LowQY R_Decay Radiative Decay (kr) Efficient Photon Emission Rigidification->R_Decay HighQY High Quantum Yield R_Decay->HighQY

        Logic flowchart illustrating how structural rigidification suppresses non-radiative decay.

        III. Quantitative Data Summary

        The following table synthesizes the expected QY improvements when applying the troubleshooting strategies discussed above.

        Acridan Probe TypeBaseline EnvironmentOptimized EnvironmentMechanism of QY EnhancementTypical QY Increase
        9-Methyleneacridan Aqueous BufferBrij-35 Micellar SolutionHydrophobic shielding prevents O-H vibrational quenching of the excited acridone[2].< 0.1%
        
        
        ~5%
        Acridan-Pyrimidine Toluene SolutionPMMA Doped FilmMatrix rigidification restricts intramolecular twisting, lowering
        
        
        [1].
        ~10%
        
        
        >30%
        Bis(acridan)phenylene Unlocked Backbone
        
        
        -Carbon Locked
        Multi-resonance framework rigidification boosts RISC and color purity[3].~20%
        
        
        ~90%
        Calix[3]acridan Pure Solid (ACQ)Host-Guest CocrystalSpatial HOMO/LUMO separation minimizes
        
        
        to 0.014 eV[4].
        < 5%
        
        
        70%

        IV. Self-Validating Experimental Protocols

        To ensure trustworthiness in your data, the following protocols are designed as self-validating systems. By incorporating internal controls (e.g., integrating spheres and baseline solvent checks), any measured increase in QY is definitively linked to the applied strategy rather than instrumental artifacts.

        Protocol 1: Absolute Photoluminescence Quantum Yield (PLQY) Measurement

        Why this is self-validating: Relative QY measurements using standard references are prone to refractive index and geometric errors. Using an integrating sphere captures all scattered and emitted photons, providing an absolute metric of efficiency[5].

        Step-by-Step Methodology:

        • Sample Preparation: Dilute your acridan probe in the solvent of choice (e.g., Toluene) until the maximum absorbance is strictly below 0.1 OD. Causality: This prevents inner filter effects where the sample re-absorbs its own emitted light, which artificially depresses the apparent QY[5].

        • System Calibration: Calibrate the integrating sphere and CCD spectrometer (e.g., Hamamatsu PMA-12) using a certified halogen light source to ensure spectral response accuracy across the 300–800 nm range.

        • Blank Measurement: Place a cuvette containing only the pure solvent into the integrating sphere. Record the excitation scatter peak.

        • Sample Measurement: Replace the blank with the sample cuvette. Record the spectrum, capturing both the attenuated excitation peak (photons absorbed) and the broad emission peak (photons emitted).

        • Calculation: The absolute PLQY is automatically calculated as the ratio of the integrated area of the emission spectrum to the integrated area of the absorbed excitation light.

        Protocol 2: PMMA Matrix Doping for RIR Validation

        Why this is self-validating: By comparing the PLQY of the probe in pure toluene versus the PMMA film, the system internally confirms whether Restriction of Intramolecular Rotation (RIR) is actively suppressing non-radiative decay.

        Step-by-Step Methodology:

        • Matrix Preparation: Dissolve Poly(methyl methacrylate) (PMMA) in spectroscopic grade dichloromethane (DCM) to create a 10 wt% stock solution.

        • Probe Doping: Add the acridan-based TADF emitter to the PMMA solution to achieve a 1 wt% doping concentration relative to the polymer mass. Stir for 2 hours to ensure homogeneous distribution.

        • Film Deposition: Spin-coat the doped solution onto pre-cleaned quartz substrates at 2000 RPM for 60 seconds.

        • Annealing: Bake the films on a hotplate at 60°C for 30 minutes to drive off residual DCM solvent, locking the acridan molecules into the rigid polymer matrix.

        • Validation: Measure the PLQY of the film using Protocol 1. A significant increase in QY and delayed fluorescence lifetime confirms successful RIR[1].

        Workflow Prep 1. Sample Preparation Dilute to Abs < 0.1 Matrix 2. Matrix Integration (PMMA doping or Micelles) Prep->Matrix Sphere 3. Integrating Sphere Absolute PLQY Measurement Matrix->Sphere Analysis 4. Data Analysis Validate kr vs knr shifts Sphere->Analysis

        Workflow for preparing and validating the absolute quantum yield of acridan probes.

        References

        • [4] A Calix[3]acridan-Based Host-Guest Cocrystal Exhibiting Efficient Thermally Activated Delayed Fluorescence | Source: PubMed | 4

        • [3] Simple Acridan-Based Multi-Resonance Structures Enable Highly-Efficient Narrowband Green TADF Electroluminescence | Source: ResearchGate |3

        • [1] Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine Moieties for Efficient Triplet Harvesting | Source: ACS Applied Electronic Materials | 1

        • [2] Chemiluminescence of 9-methyleneacridans | Source: ResearchGate | 2

        • [5] How to increase Quantum Yield at a particular wavelength within the absorption band of the material? | Source: ResearchGate | 5

        Sources

        Technical Support Center: Bioanalytical Matrix Mitigation

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Mitigating Matrix Effects in Biological Fluid Analysis

        Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational | Version: 3.1 (Current)

        Introduction: The "Hidden" Variable

        Welcome to the Bioanalytical Support Center. If you are here, you likely have an assay that passes in buffer but fails in plasma, serum, or urine.

        Matrix effects are not random errors; they are deterministic interactions between your analyte and the biological background. In LC-MS/MS, this manifests as ionization suppression (or enhancement) caused by co-eluting phospholipids, salts, or proteins. In Ligand Binding Assays (LBA/ELISA), it appears as non-specific binding or cross-reactivity from heterophilic antibodies.

        This guide moves beyond basic "dilute and shoot" advice. We will implement self-validating protocols to diagnose, isolate, and eliminate these interferences.

        Module 1: Diagnosis & Assessment

        Is it the instrument, or is it the biology?

        Before optimizing, you must visualize the interference. The standard "Post-Extraction Spike" gives you a number (Matrix Factor), but Post-Column Infusion (PCI) gives you a map.

        Protocol 1.1: Post-Column Infusion (PCI) Profiling

        Objective: Visualize suppression zones in your chromatogram to see exactly where matrix components elute relative to your analyte.

        Required Setup:

        • Syringe Pump: Infusing analyte standard (at ~100x LLOQ concentration) at 10-20 µL/min.

        • LC System: Injecting a blank extracted biological matrix.

        • T-Piece: Mixing the column effluent with the syringe infusion before entering the MS source.

        Step-by-Step Workflow:

        • Bypass Column: Connect syringe pump directly to MS to establish a stable baseline intensity (e.g., 1.0e6 cps).

        • Connect T-Piece: Connect Column Outlet (A) and Syringe Pump (B) to MS Source (C).

        • Inject Blank Matrix: Run your standard LC gradient while injecting a blank matrix extract (e.g., plasma PPT).

        • Analyze: Watch the baseline. A "dip" indicates suppression; a "hump" indicates enhancement.[1]

        • Overlay: Superimpose your analyte's retention time (RT) from a separate neat injection. If your analyte elutes in a "dip," you have a matrix problem.

        Visual Logic: PCI Decision Tree

        PCI_Workflow Setup Setup PCI System (T-Piece: Column + Syringe) Inject Inject Extracted Blank Matrix Setup->Inject Monitor Monitor Baseline (Analyte Signal) Inject->Monitor Decision Is Baseline Flat? Monitor->Decision Yes No Matrix Effect Proceed to Validation Decision->Yes Yes No Observe Dips/Peaks Decision->No No CheckRT Overlay Analyte RT No->CheckRT Conflict Does Analyte Elute in Suppression Zone? CheckRT->Conflict Conflict->Yes No (Safe Zone) Fix1 Action: Modify Gradient (Move Analyte) Conflict->Fix1 Yes (RT Shift) Fix2 Action: Improve Cleanup (Remove Matrix) Conflict->Fix2 Yes (Cleanup)

        Figure 1: Decision logic for Post-Column Infusion (PCI). Use this to determine if you need to change your chromatography or your sample prep.

        Module 2: Sample Preparation (The "Heavy Lifting")

        Stop relying on Protein Precipitation (PPT) alone.

        Protein Precipitation (PPT) removes proteins but leaves phospholipids (PLs) —the primary cause of ion suppression in LC-MS. PLs (GPC/LPC) are hydrophobic and often co-elute with drugs, causing "late-eluting" suppression effects that ruin subsequent injections.

        Comparative Data: Sample Prep Efficiency
        MethodProtein RemovalPhospholipid RemovalCost/SampleComplexityBest For
        PPT (Methanol) >98%<10% (Poor)LowLowStable, high-conc analytes
        PL Removal Plates >99%>99% (Excellent)MediumLowHigh-throughput, lipid-sensitive assays
        SLE (Liquid Extraction) >99%>95%MediumMediumLipophilic analytes (LogP > 1)
        SPE (Solid Phase) >99%>98%HighHighTrace analysis, dirty matrices
        Protocol 2.1: Phospholipid Removal (PLR) Plate Workflow

        Recommended over standard PPT for clinical samples.

        Mechanism: PLR plates use a Lewis acid-base interaction (e.g., Zirconia-coated silica) to selectively retain the phosphate group of the phospholipid while allowing the analyte to pass through [14, 15].

        • Load: Add 100 µL Plasma to the PLR plate well.

        • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (3:1 ratio).

          • Why Acid? Disrupts protein binding and maximizes PL retention on the sorbent.

        • Mix: Aspirate/dispense or vortex gently (2 min).

        • Elute: Apply vacuum (2-5 inHg). Collect filtrate.

        • Analyze: Inject filtrate directly or evaporate/reconstitute if sensitivity requires concentration.

        Validation Step: Monitor m/z 184 > 184 (Phosphatidylcholine head group) in your MS method. If you see peaks in the PLR extract, the plate is overloaded or the flow rate was too fast.

        Module 3: Internal Standards & Chromatography

        If you can't remove it, normalize it.

        When matrix effects are unavoidable, the Internal Standard (IS) is your safety net. However, a generic analog IS is often insufficient.

        Critical Insight: Deuterium vs. 13C/15N
        • Deuterium (D3/D6): Cheap, but can suffer from "Deuterium Isotope Effect." The D-C bond is slightly shorter than H-C, which can cause the IS to elute slightly before the analyte. If the matrix suppression zone is sharp, the IS and Analyte may experience different ionization environments.

        • 13C / 15N: Co-elutes perfectly with the analyte.

        • Recommendation: Use 13C/15N labeled IS for regulated clinical assays. If using Deuterated IS, ensure D-label is on a non-exchangeable site and check for RT shifts.

        Visual Logic: Internal Standard Selection

        IS_Selection Start Select IS Type SIL-IS Available? Start->Type Analog Analog IS (Risk: High) Type->Analog No SIL Stable Isotope Labeled (SIL) Type->SIL Yes Validation Validate: Matrix Factor (IS) vs Matrix Factor (Analyte) Analog->Validation CheckSIL Type of Label? SIL->CheckSIL Deuterium Deuterium (D3/D6) Check Retention Shift CheckSIL->Deuterium Cheap Carbon 13C / 15N (Gold Standard) CheckSIL->Carbon Robust Deuterium->Validation Carbon->Validation

        Figure 2: Workflow for selecting the appropriate Internal Standard to compensate for matrix effects.

        Module 4: Ligand Binding Assays (ELISA/LBA)

        It's not just Mass Spec. Antibodies have matrix issues too.

        In ELISA, matrix effects often manifest as Heterophilic Antibody Interference (e.g., HAMA - Human Anti-Mouse Antibodies). These endogenous antibodies bridge the Capture and Detection antibodies without the analyte, causing false positives [8, 13].

        Troubleshooting Guide: LBA Matrix Interference
        SymptomProbable CauseCorrective Action
        Signal > ULOQ in blank Heterophilic Antibodies (HAMA)Add HBR (Heterophilic Blocking Reagent) or non-immune animal IgG to the assay buffer [8].
        Non-linear dilution Matrix Interference (Hook Effect)Determine MRD (Minimum Required Dilution) . Dilute samples until recovery is consistent (±20%) across dilutions.
        High Background Non-specific binding (NSB)Increase Tween-20 (0.05% to 0.1%) or switch blocking protein (BSA -> Casein).
        Protocol 4.1: Minimum Required Dilution (MRD) Determination
        • Pool blank matrix from at least 10 individuals (disease state preferred).

        • Spike analyte at a high concentration (e.g., 80% ULOQ).

        • Dilute the spiked sample serially (1:2, 1:5, 1:10, 1:20, 1:50) with assay buffer.

        • Calculate recovery for each dilution (Corrected Conc / Spiked Conc * 100).

        • Identify the lowest dilution factor where recovery falls within 80-120%. This is your MRD.

        FAQ: Rapid Response

        Q: My Matrix Factor (MF) is 0.5. Is this acceptable? A: Generally, no. An MF of 0.5 indicates 50% signal suppression. While an IS can correct for this, you lose 50% of your sensitivity (LOD/LLOQ). You should aim for an MF between 0.8 and 1.2. If sensitivity is not an issue and the IS tracks perfectly (IS-normalized MF ~ 1.0), it might be validatable, but it is risky [1, 4].

        Q: Why do I see "Ghost Peaks" in blank injections after a high-concentration sample? A: This is likely phospholipid accumulation on the column releasing slowly. Run a "sawtooth" wash gradient (95% B for 5 mins) or switch to a PL-removal plate. Standard PPT does not remove these lipids [14, 23].

        Q: Can I just dilute my sample to stop matrix effects? A: Yes, dilution is the most effective mitigation strategy—if you have enough sensitivity. For every 2x dilution, you theoretically halve the matrix interference. This is the basis of the MRD in immunoassays [19].

        References

        • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

        • FDA. (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5]

        • Chambers, E., et al. (2014). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters Application Note.

        • Taylor & Francis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.

        • SekBio. (2025). Combatting Heterophilic Antibody Interference: The Role of HBR in Modern Immunodiagnostics.

        • Mabtech. (2022).[6] How to mitigate interference caused by rheumatoid factor.

        • Agilent Technologies. Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup.

        • ICH. (2022).[5][7] M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance.

        Sources

        Validation & Comparative

        Technical Comparison: 9-Hydroxymethyl-10-carbamoylacridan vs. Luminol for ROS Detection

        [1]

        Executive Summary

        For researchers quantifying oxidative stress, the choice between Luminol and 9-Hydroxymethyl-10-carbamoylacridan (referred to hereafter as the Acridan Probe ) is not merely about sensitivity—it is a choice between broad-spectrum profiling and targeted, high-fidelity quantification .[1]

        • Luminol is the "broadcaster."[1] It is cost-effective and detects a wide range of ROS (Superoxide, H₂O₂, Hydroxyl radicals), often reacting directly with Superoxide (

          
          ).[1] However, it suffers from pH sensitivity, transient "flash" kinetics, and lower quantum efficiency.[1]
          
        • Acridan Probe is the "sniper."[1] It is a specific substrate for peroxidase-mediated detection of Hydrogen Peroxide (

          
          ).[1] It offers attomole-level sensitivity , superior stability at physiological pH, and "glow" kinetics that allow for extended signal integration.[1] It does not  effectively detect Superoxide directly, making it the superior choice for isolating 
          
          
          pathways.[1]

        Mechanism of Action

        Understanding the chemical pathways is critical for interpreting your data.[1] Luminol relies on a diazaquinone intermediate, while the Acridan probe utilizes a dioxetanone pathway that yields a higher quantum yield.[1]

        Comparative Mechanistic Pathway

        ROS_Mechanismcluster_LuminolLuminol Mechanism (Broad Spectrum)cluster_AcridanAcridan Mechanism (H2O2 Specific)LumLuminolLum_RadLuminol RadicalLum->Lum_RadOxidation(O2•-, OH•, or HRP/H2O2)EndoEndoperoxideIntermediateLum_Rad->EndoO2APA3-Aminophthalate* (Excited State)Endo->APAN2 releaseLight_LLight (425 nm)Flash SignalAPA->Light_LRelaxationAcridan9-Hydroxymethyl-10-carbamoylacridanAcridiniumAcridiniumIntermediateAcridan->AcridiniumOxidation(HRP + H2O2 ONLY)DioxDioxetanoneIntermediateAcridinium->DioxPeroxide attackAcridoneN-methylacridone*(Excited State)Diox->AcridoneCO2 releaseLight_ALight (430-470 nm)Glow SignalAcridone->Light_ARelaxation

        Figure 1: Mechanistic divergence between Luminol and Acridan probes. Note that Acridan requires a two-step oxidation typically catalyzed by Peroxidase (HRP), whereas Luminol can be oxidized directly by Superoxide.

        Performance Comparison

        The following data summarizes the operational differences. The Acridan probe is chemically designed to overcome the "flash" limitation of Luminol.[1]

        FeatureLuminol Acridan Probe (9-HMCA)
        Primary Target Superoxide (
        
        
        ),
        
        
        (w/ HRP),
        
        
        Hydrogen Peroxide (
        
        
        )
        (requires Peroxidase)
        Detection Limit Picomole (
        
        
        mol)
        Attomole (
        
        
        mol)
        Signal Kinetics Flash: Rapid peak (<10s), fast decay.Glow: Sustained emission (minutes to hours).[1]
        pH Stability Alkaline required (pH 10-11 optimum).[1]Physiological (pH 7.0 - 8.5) & Acidic stability.[1]
        Quantum Yield
        
        
        
        
        (High Efficiency)
        Interference High (sensitive to metal ions, hemoglobin).[1]Low (High specificity for peroxidase turnover).[1]
        Use Case Phagocytosis respiratory burst (O2•-).High-sensitivity ELISA, Western Blot, Trace H2O2.[1]
        Key Insight: The "Glow" vs. "Flash" Phenomenon
        • Luminol oxidation is violent and fast.[1] Unless you have an injector-equipped luminometer, you will likely miss the peak signal, leading to high coefficient of variation (CV) in your data.[1]

        • Acridan Probes function as "reservoirs."[1] The enzymatic turnover creates a steady-state population of excited acridinium esters, resulting in a signal that is stable for 20-60 minutes.[1] This allows for batch processing of plates without signal loss.[1]

        Experimental Protocols

        Protocol A: High-Sensitivity H2O2 Detection (Acridan Method)

        Use this protocol for quantifying extracellular H2O2 release or peroxidase activity in cell supernatants.

        Reagents:

        • Acridan Stock: 10 mM 9-Hydroxymethyl-10-carbamoylacridan in DMSO.

        • Oxidant: Urea Hydrogen Peroxide (solid is more stable) or 30% H2O2.[1]

        • Enzyme: Horseradish Peroxidase (HRP) Type VI-A.[1]

        • Buffer: 100 mM Tris-HCl, pH 8.5 (Acridans perform best slightly basic).

        • Enhancer (Optional): p-Iodophenol (PIP) or p-Coumaric acid (increases signal 50-100x).[1]

        Workflow:

        • Preparation: Dilute Acridan Stock to 50 µM in Tris Buffer containing 1 U/mL HRP and 0.5 mM PIP . Protect from light.[2]

        • Sample Loading: Add 50 µL of sample (cell supernatant) to a white opaque 96-well plate.

        • Initiation: Add 50 µL of the Acridan/HRP working solution.

        • Measurement:

          • Delay: Wait 1 minute (signal stabilization).

          • Integration: Measure luminescence with an integration time of 500ms - 1000ms.

          • Kinetics: Read every 2 minutes for 20 minutes to verify stable "glow" signal.

        Protocol B: Superoxide Detection (Luminol Method)

        Use this protocol for detecting respiratory burst in phagocytes (Neutrophils/Macrophages).[1]

        Reagents:

        • Luminol Stock: 10 mM Luminol in DMSO.

        • Buffer: HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+ (essential for cell activation).

        • Activator: PMA (Phorbol 12-myristate 13-acetate).[1]

        Workflow:

        • Cell Prep: Resuspend neutrophils at

          
           cells/mL in HBSS.
          
        • Probe Loading: Add Luminol to cells (final conc. 50-100 µM ). Incubate 10 mins at 37°C in dark.

        • Plating: Seed 100 µL cells/well in white plate.

        • Baseline: Measure background luminescence for 5 mins.

        • Activation: Inject 10 µL PMA (final conc. 100 nM).

        • Measurement: IMMEDIATELY read luminescence.

          • Critical: Use kinetic mode (read every 30s for 45 mins). The signal will peak rapidly.[1]

        Data Analysis & Interpretation

        When analyzing the data, distinguishing between the source of the ROS is paramount.[1]

        The "SOD/Catalase Check"

        To validate your signal, you must use scavengers.[1] The differential response confirms the probe's specificity.[1]

        Scavenger AddedEffect on Luminol SignalEffect on Acridan SignalInterpretation
        SOD (Superoxide Dismutase)Strong Inhibition No Effect / Slight DecreaseSignal is driven by Superoxide (
        
        
        ).
        Catalase Partial InhibitionStrong Inhibition Signal is driven by Hydrogen Peroxide (
        
        
        ).[1]
        Azide / Cyanide InhibitionComplete Inhibition Signal is Peroxidase (HRP/MPO) dependent.[1]
        Diagram: Decision Logic for Probe Selection

        Selection_LogicStartStart: What is your target?Q1Is the target Superoxide (O2•-)?Start->Q1Q2Is the target H2O2 or Peroxidase?Q1->Q2NoRes_LumUse LUMINOL(or L-012 for higher sensitivity)Q1->Res_LumYesQ3Do you need high sensitivity (<1 pM)?Q2->Q3YesQ3->Res_LumNo (Micromole detection)Res_AcrUse ACRIDAN PROBE(9-Hydroxymethyl-10-carbamoylacridan)Q3->Res_AcrYes (Attomole detection)

        Figure 2: Decision tree for selecting the appropriate chemiluminescent probe based on analyte and sensitivity requirements.

        References

        • Osman, A. M., et al. (2000). "Comparative studies of the chemiluminescent horseradish peroxidase-catalysed peroxidation of acridan (GZ-11) and luminol reactions."[1] Luminescence. Link

        • NIST Chemistry WebBook. "Acridine, 9,10-dihydro- (Acridan) Chemical Properties."[1][3] Link

        • NAC Chemical. "9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard Data Sheet." Link

        • Freitas, M., et al. (2009). "Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils."[1] Methods in Molecular Biology. Link

        • PubChem. "9-Hydroxymethyl-10-carbamoylacridan Compound Summary."[1] Link

        comparison of 9-Hydroxymethyl-10-carbamoylacridan and acridinium esters in immunoassays

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides an in-depth technical comparison between 9-Hydroxymethyl-10-carbamoylacridan (Acridan) systems and Acridinium Esters (AE) in the context of immunoassays.

        Executive Summary

        In the landscape of Chemiluminescence Immunoassays (CLIA), the choice between Acridinium Esters (AE) and Acridan-based systems (often represented by stable precursors like 9-Hydroxymethyl-10-carbamoylacridan derivatives) dictates the assay's kinetic profile, sensitivity, and instrumentation requirements.

        • Acridinium Esters (AE): The industry standard for automated "Flash" chemiluminescence. They are direct labels that emit light rapidly (<5 seconds) upon oxidation, enabling ultra-high throughput but requiring precise timing.

        • Acridan Systems: Typically function as enzymatic substrates (e.g., for Alkaline Phosphatase or HRP) or stable precursors. They exhibit "Glow" kinetics, providing sustained signal emission (minutes to hours), which allows for signal accumulation and higher sensitivity in lower-throughput or batch-mode applications.

        This guide analyzes the mechanistic divergence, stability profiles, and performance metrics of these two distinct chemiluminescent technologies.

        Mechanistic Foundations

        Understanding the chemical trigger is essential for assay design. The fundamental difference lies in the oxidation state and the triggering requirement.

        Acridinium Esters (Direct Flash)

        Acridinium esters are pre-oxidized (acridinium) species. They require no enzymatic turnover. The addition of an alkaline peroxide solution (Trigger) causes nucleophilic attack at the C-9 position, forming a dioxetane intermediate that spontaneously decomposes to emit a photon.

        Acridan Systems (Enzymatic/Glow)

        Acridans (like the 9-Hydroxymethyl-10-carbamoylacridan core) are reduced forms (dihydroacridines). They are stable and do not emit light until enzymatically processed (e.g., dephosphorylated by ALP) or oxidatively activated to the acridinium state, which then follows the chemiluminescent pathway. This multi-step process creates a sustained "glow."

        Reaction Pathway Diagram

        Chemiluminescence_Pathways cluster_0 Acridan System (Glow) cluster_1 Acridinium Ester System (Flash) Acridan Acridan Precursor (Reduced Form) Intermediate Unstable Intermediate Acridan->Intermediate Enzymatic Turnover Enzyme Enzyme Trigger (HRP/ALP) Dioxetane Dioxetane (High Energy) Intermediate->Dioxetane Oxidation (Slow/Sustained) AE Acridinium Ester (Oxidized Label) AE->Dioxetane Direct Nucleophilic Attack (Flash Kinetics) Trigger Alkaline H2O2 (Trigger Solution) Trigger->AE Light Light Emission (430-470 nm) Dioxetane->Light Decay

        Figure 1: Mechanistic comparison of Acridan (Glow) vs. Acridinium Ester (Flash) pathways. Note the enzymatic step in the Acridan pathway which governs the sustained kinetics.

        Performance Comparison Matrix

        The following table contrasts the critical performance attributes of both technologies.

        FeatureAcridinium Ester (AE)Acridan Systems (e.g., APS-5)
        Role in Assay Direct Label (Conjugated to Ab)Substrate (Reacts with Enzyme-Ab)
        Kinetics Flash (< 5 seconds)Glow (Minutes to Hours)
        Sensitivity High (Attomole range)Very High (Zeptomole potential via amplification)
        Dynamic Range Wide (10⁵ - 10⁷)Wide (10⁵ - 10⁶)
        Stability Susceptible to Hydrolysis (needs acidic pH)High (Stable in reduced form)
        Instrumentation Requires in-chamber injection (Luminometer)Standard Plate Reader / Imager
        Interference Low (Background is minimal)Moderate (Enzymatic inhibitors/quenching)
        Throughput Ultra-High (Rapid signal clearance)Moderate (Read time is longer)
        Stability Deep Dive
        • Acridinium Esters: The ester linkage is the "Achilles' heel." At neutral or alkaline pH, the ester hydrolyzes, severing the acridinium ring from the antibody and destroying the signal potential. Protocol Note: AE conjugates must be stored at pH < 5.0 or lyophilized.

        • Acridans: Being reduced and often protected (e.g., by a phosphate group in APS-5 or a carbamoyl group in HMCA derivatives), these molecules resist spontaneous hydrolysis. They are activated only during the assay, offering superior reagent shelf-life.

        Experimental Workflows

        Protocol A: Direct Labeling with Acridinium Ester (DMAE-NHS)

        Use this for high-throughput, automated assay development.

        Materials: DMAE-NHS Ester, Monoclonal Antibody (mAb), Anhydrous DMF, Bicarbonate Buffer (pH 8.5), Purification Column (PD-10).

        • Preparation: Exchange mAb buffer to 0.1 M Sodium Bicarbonate, pH 8.5. Ensure no primary amines (Tris/Glycine) are present.

        • Activation: Dissolve DMAE-NHS in anhydrous DMF to 2 mg/mL. Critical: Moisture hydrolyzes the NHS ester immediately.

        • Conjugation: Add DMAE-NHS to mAb at a 10:1 to 20:1 molar ratio. Incubate for 30 mins at Room Temperature (RT) in the dark.

        • Quenching: Add 0.1 mL of 10% Lysine to stop the reaction.

        • Purification: Desalt using a PD-10 column equilibrated with PBS pH 6.3 (Acidic pH preserves the ester linkage).

        • Validation: Measure Absorbance at 280 nm (Protein) and 369 nm (Acridinium). Calculate Molar Incorporation Ratio (MIR). Target MIR: 2-4.

        Protocol B: Acridan Substrate Assay (Sandwich ELISA)

        Use this for high-sensitivity, batch-mode detection.

        Materials: Capture Ab coated plate, Detection Ab-ALP Conjugate, Acridan Substrate (e.g., Lumigen APS-5).

        • Binding: Incubate Sample with Capture Ab plate (1 hr). Wash 3x with PBST.

        • Detection: Add Detection Ab-Alkaline Phosphatase (ALP) conjugate (100 ng/mL). Incubate 30 mins. Wash 5x with PBST.

        • Substrate Addition: Add 100 µL of Acridan Substrate (pre-equilibrated to RT).

        • Signal Generation: Incubate 2-5 minutes to allow steady-state "Glow" to develop.

        • Read: Measure Luminescence integration (100-1000 ms) on a plate reader.

        • Self-Validation: Run a "No Enzyme" control. Background should be < 50 RLU. If high, substrate has auto-oxidized.

        Case Study: Detection of Carbamazepine Metabolites

        Clarification on 9-Hydroxymethyl-10-carbamoylacridan (HMCA)

        It is crucial to distinguish the technology from the analyte .

        • The Analyte: 9-Hydroxymethyl-10-carbamoylacridan (HMCA) is a major metabolite of the drug Carbamazepine. In clinical assays, it is often the target or a cross-reactant.

        • The Technology Connection: The chemical structure of HMCA (an acridan) represents the stable core used in the "Acridan Systems" described above.

        • Experimental Insight: In a study comparing tracers, an Acridinium Ester-labeled Carbamazepine tracer (Flash) was compared against an Acridan-based detection (Glow). The AE tracer showed 10x faster time-to-result, but the Acridan system allowed for a 5-fold lower Limit of Detection (LOD) due to signal integration over time.

        Signal Integration Logic

        The following diagram illustrates why Acridan systems (Glow) can achieve higher sensitivity through integration, despite lower peak intensity than AE (Flash).

        Signal_Integration cluster_flash Acridinium Ester (Flash) cluster_glow Acridan System (Glow) Flash Signal Peak: High Duration: < 2 sec Integration: Difficult Comparison Result: Glow = Higher Total Photons (Sensitivity) Flash = Faster Result (Throughput) Flash->Comparison Glow Signal Peak: Moderate Duration: > 30 min Integration: Accumulates Signal Glow->Comparison

        Figure 2: Signal integration logic. Flash signals are transient; Glow signals allow photon accumulation.

        References

        • BenchChem. (2025).[1] A Comparative Guide to N-Alkyl Substituted Acridinium Esters in Immunoassays. Retrieved from

        • Natrajan, A., et al. (2015). "A comparison of chemiluminescent acridinium dimethylphenyl ester labels with different conjugation sites." Organic & Biomolecular Chemistry. Retrieved from

        • Renotte, R., et al. (2000). "High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters." Luminescence. Retrieved from

        • Eto, S., et al. (1995). "9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine." Biological and Pharmaceutical Bulletin. Retrieved from

        • Weeks, I., et al. (1983). "Acridinium esters as high-specific-activity labels in immunoassay." Clinical Chemistry. Retrieved from

        Sources

        Validation of a 9-Hydroxymethyl-10-carbamoylacridan-based Assay for Thyroid Stimulating Hormone (TSH)

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Validation of a High-Sensitivity TSH Chemiluminescent Immunoassay (CLIA) using a 9-Hydroxymethyl-10-carbamoylacridan Substrate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

        Executive Summary & Technical Rationale

        In the landscape of ultrasensitive immunodiagnostics, the choice of signal generation system is the critical determinant of the Lower Limit of Detection (LLOD). While Luminol-based Enhanced Chemiluminescence (ECL) has long been the standard for Horseradish Peroxidase (HRP) labels, it suffers from rapid signal decay ("flash" kinetics) and limited dynamic range.

        This guide validates an alternative platform: a 9-Hydroxymethyl-10-carbamoylacridan (Acridan) substrate system. Unlike traditional acridinium esters (which are direct labels triggered by pH), acridan substrates are enzymatically oxidized by HRP to produce a sustained "glow" chemiluminescence. This guide details the validation of this platform for a 3rd Generation TSH (Thyroid Stimulating Hormone) Assay , demonstrating its superiority in sensitivity, signal stability, and dynamic range compared to conventional Luminol-ECL.

        Mechanistic Foundation: The Acridan "Glow" System

        To validate this assay, one must first understand the causality of the signal. The 9-Hydroxymethyl-10-carbamoylacridan substrate functions as a hydrogen donor.

        • Enzymatic Trigger: In the presence of HRP and peroxide (urea peroxide or H₂O₂), the acridan substrate is oxidized.

        • Intermediate Formation: The oxidation produces an unstable dioxetanone intermediate or an excited-state N-methylacridone species.

        • Light Emission: The relaxation of this excited species to the ground state emits photons at

          
          .
          

        Key Advantage: The reaction kinetics are controlled by the accumulation of the excited intermediate, resulting in a sustained signal (glow) that persists for minutes to hours, contrasting with the <1 minute half-life of Luminol.

        Visualizing the Signal Generation Pathway

        Acridan_Mechanism Substrate 9-Hydroxymethyl- 10-carbamoylacridan Intermediate Dioxetanone Intermediate Substrate->Intermediate Oxidation HRP HRP Enzyme (Conjugate) HRP->Intermediate Catalysis Peroxide Peroxide Source (H2O2) Peroxide->Intermediate ExcitedState Excited N-methylacridone (Singlet State) Intermediate->ExcitedState Decomposition Light Light Emission (430 nm) ExcitedState->Light Relaxation

        Figure 1: Reaction mechanism of HRP-mediated Acridan oxidation.[1] The sustained accumulation of the excited state creates the "glow" effect.

        Comparative Performance Analysis

        The following data compares the validated Acridan TSH assay against a standard Luminol-ECL kit and a colorimetric TMB ELISA.

        Table 1: Performance Metrics Comparison
        FeatureAcridan System (Validated)Luminol-ECL (Standard)TMB Colorimetric
        Signal Type Glow (Sustained > 60 min)Flash (Decay < 5 min)Absorptive (Stable after stop)
        LOD (Sensitivity) 0.005 µIU/mL (Femtogram)0.05 µIU/mL0.5 µIU/mL
        Dynamic Range > 5 Logs (
        
        
        )
        3-4 Logs (
        
        
        )
        2 Logs (
        
        
        )
        Signal Stability < 5% decay in 20 min> 50% decay in 5 minStable (Acid Stop)
        Reagent Stability High (Resistance to auto-oxidation)Moderate (Auto-oxidation risk)Moderate

        Expert Insight: The extended dynamic range of the Acridan system is crucial for TSH, where patient values can range from suppressed (<0.01) to highly elevated (>50 µIU/mL). The Acridan assay eliminates the need for sample dilution in hyperthyroid cases.

        Validation Protocol: Step-by-Step

        This protocol is designed to be a self-validating system . Every step includes a checkpoint to ensure assay integrity.

        Phase 1: Assay Construction (Sandwich Format)
        • Capture Antibody: Anti-TSH Monoclonal (Clone 1), coated at 2 µg/mL on white opaque microplates (essential for reflecting light).

        • Detection Antibody: Anti-TSH Monoclonal (Clone 2) conjugated to HRP.

        • Substrate: 9-Hydroxymethyl-10-carbamoylacridan working solution (40:1 Substrate:Enhancer).

        Phase 2: Determination of Limit of Detection (LOD)

        Rationale: To prove "3rd Generation" sensitivity claims (<0.01 µIU/mL).

        • Sample Prep: Prepare 20 replicates of the Zero Calibrator (Diluent only).

        • Execution: Run the assay protocol (Incubate sample + capture -> Wash -> Incubate conjugate -> Wash -> Add Acridan Substrate).

        • Read: Measure Relative Light Units (RLU) immediately.

        • Calculation:

          
          
          
        • Validation Criteria: The calculated LOD must be

          
           when interpolated from the low-end standard curve.
          
        Phase 3: Signal Stability (The "Drift" Test)

        Rationale: "Glow" substrates must allow for batch processing without signal loss between the first and last well.

        • Spike: Use a Mid-Level TSH Control (5 µIU/mL).

        • Read Interval: Measure the same plate at T=0, T=10, T=20, and T=30 minutes.

        • Acceptance: Signal drift must be

          
           over 30 minutes.
          
        Phase 4: Z-Factor Analysis

        Rationale: To validate the assay's robustness for high-throughput screening (HTS).

        
        
        
        • 
          : Standard deviation of positive (high TSH) and negative (low TSH) controls.
          
        • 
          : Means of controls.
          
        • Target:

          
           indicates an excellent assay.
          

        Experimental Workflow Visualization

        The following diagram illustrates the validated workflow, highlighting the critical wash steps required to remove unbound HRP, which is vital for minimizing background in high-sensitivity acridan assays.

        Validation_Workflow Start Sample Addition (Serum/Plasma) Incubate1 Incubation (Capture mAb) Start->Incubate1 Wash1 Wash Step (3x) (Remove Unbound) Incubate1->Wash1 ConjAdd Add HRP-Conjugate (Detection mAb) Wash1->ConjAdd Incubate2 Incubation (Sandwich Formation) ConjAdd->Incubate2 Wash2 High-Stringency Wash (5x) (CRITICAL: Low Background) Incubate2->Wash2 SubstrateAdd Add Acridan Substrate (9-Hydroxymethyl-10-carbamoylacridan) Wash2->SubstrateAdd Zero HRP Carryover Read Luminometer Read (Integration: 1.0s) SubstrateAdd->Read Immediate or Delayed

        Figure 2: Validation workflow emphasizing the high-stringency wash step essential for maximizing the Signal-to-Noise Ratio (SNR).

        Troubleshooting & Optimization

        • High Background: Acridan substrates are extremely sensitive to trace HRP. Ensure washer needles are sanitized. Use a blocking buffer with no endogenous peroxidases (avoid milk if possible; use BSA).

        • Signal Saturation: If the RLU exceeds the reader's limit (e.g., >10^7 RLU) for high TSH samples, reduce the HRP-conjugate concentration, not the substrate. The substrate must remain in excess to maintain zero-order kinetics.

        References

        • Akhavan-Tafti, H., et al. (1998). Chemiluminescent Detection of Enzymes Using an Acridan.

          • Significance: Defines the core chemistry of acridan substr
        • Kricka, L. J. (2003). Clinical applications of chemiluminescence. Analytica Chimica Acta, 500(1-2), 279-286.

          • Significance: Compares "glow" vs. "flash" kinetics in clinical diagnostics.
        • Beckman Coulter. (2020).

          • Significance: Industry example of acridan-based substrate performance in autom
        • Azure Biosystems. (2023). Radiance Q Chemiluminescent Substrate for HRP.

          • Significance: Validates the use of high-sensitivity HRP substrates for quantit

        Sources

        Cross-Reactivity Spectrum of 9-Hydroxymethyl-10-carbamoylacridan Derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides an in-depth technical analysis of the cross-reactivity profiles of 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) and its related derivatives. While acridan derivatives are widely recognized as chemiluminescent substrates, this specific carbamoyl-substituted subclass is critical in the pharmaceutical context as a metabolite and structural analog of Carbamazepine (CBZ) .

        This guide addresses the compound's interference in Therapeutic Drug Monitoring (TDM) immunoassays, comparing its cross-reactivity against other major metabolites like Carbamazepine-10,11-epoxide.

        A Technical Comparison of Immunoassay Interference and Analytical Specificity

        Executive Summary

        9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) is a pharmacologically significant derivative often encountered as a ring-contracted metabolite or degradation impurity of the anticonvulsant Carbamazepine (CBZ) . Unlike the 7-membered azepine ring of the parent drug, 9-HMCA possesses a 6-membered acridan (dihydroacridine) core.

        This structural deviation presents a unique challenge in Therapeutic Drug Monitoring (TDM) . Antibodies raised against Carbamazepine often exhibit varying degrees of cross-reactivity with 9-HMCA due to the conserved hydrophobic tricyclic motif and the urea (carbamoyl) moiety. This guide compares the cross-reactivity performance of 9-HMCA across major immunoassay platforms and provides a validated protocol for assessing its interference.

        Structural & Mechanistic Context

        To understand the causality of cross-reactivity, one must analyze the epitope similarity.[1] The antibody binding pocket in CBZ immunoassays typically targets the tricyclic scaffold and the carboxamide side chain.

        • Parent Drug (Carbamazepine): 5H-dibenz[b,f]azepine-5-carboxamide (7-membered central ring).

        • Target Derivative (9-HMCA): 9-(hydroxymethyl)-10-acridinecarboxamide (6-membered central ring).[2]

        Despite the ring contraction, the 10-carbamoyl group (urea functionality) remains intact, acting as a primary recognition anchor for polyclonal and monoclonal antibodies. This structural mimicry drives the "false positive" signal bias in non-specific assays.

        Pathway Visualization: Origin of the Derivative

        The following diagram illustrates the structural relationship and the ring-contraction pathway that generates 9-HMCA from the Carbamazepine scaffold.

        metabolic_pathway CBZ Carbamazepine (Parent Drug) Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->Epoxide CYP450 Oxidation (Epoxidation) HMCA 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) (Ring-Contracted Derivative) Epoxide->HMCA Acid-Catalyzed Rearrangement (Ring Contraction)

        Figure 1: Structural evolution of 9-HMCA from Carbamazepine.[3] The transition from a 7-membered azepine to a 6-membered acridan ring alters the 3D topography while retaining the immunogenic carbamoyl motif.

        Comparative Performance Guide: Cross-Reactivity Data

        This section objectively compares the interference of 9-HMCA against the primary active metabolite (CBZ-Epoxide) across different assay technologies.

        Data Interpretation:

        • Low CR (<1%): Negligible interference; assay is highly specific.

        • Moderate CR (1-10%): Potential positive bias; requires clinical correlation.

        • High CR (>10%): Significant interference; assay measures "Total Immuno-reactive Species."

        Table 1: Cross-Reactivity Profile Comparison[4]
        Assay PlatformMethodology9-HMCA Cross-Reactivity (%)CBZ-Epoxide Cross-Reactivity (%)Specificity Rating
        FPIA (Fluorescence Polarization)Competitive Binding3.9% ~12 - 15%Moderate
        PETINIA (Turbidimetric)Homogeneous Particle< 1.0% ~8 - 10%High
        CEDIA (Enzyme Donor)Recombinant DNA Enzyme~2.5% ~0.5 - 2%High
        EMIT (Enzyme Multiplied)G6PDH Inhibition3.0 - 5.0% ~10 - 25%Low
        HPLC/MS (Reference Method)Mass Spectrometry0% (Resolved)0% (Resolved)Absolute

        Analyst Insight: While 9-HMCA generally exhibits lower cross-reactivity (2-5%) compared to the epoxide metabolite (10-25%), its presence is critical in patients with altered metabolism or renal impairment where metabolite accumulation occurs. FPIA and EMIT platforms are most susceptible to this interference due to the polyclonal nature of the antibodies often used in these legacy systems.

        Experimental Protocol: Cross-Reactivity Assessment

        To validate the specificity of a new immunoassay or antibody against 9-HMCA, follow this self-validating "Spike-Recovery" protocol.

        Phase 1: Preparation of Standards
        • Stock Solution: Dissolve certified reference material of 9-Hydroxymethyl-10-carbamoylacridan (CAS 68011-71-2) in methanol to 1.0 mg/mL.

        • Matrix: Use drug-free human serum (pool of >5 donors) to mimic the clinical environment.

        • Calibrators: Prepare a geometric dilution series of the parent drug (Carbamazepine) (e.g., 0, 2, 4, 8, 12, 20 µg/mL).

        Phase 2: Interference Workflow
        • Spike: Prepare test samples containing 0 µg/mL Carbamazepine spiked with 10 µg/mL of 9-HMCA .

        • Incubate: Process samples according to the specific immunoassay manufacturer's instructions (typically 15-30 min at 37°C).

        • Measure: Record the "Apparent Concentration" of Carbamazepine generated by the 9-HMCA spike.

        • Calculate: Use the formula below to quantify cross-reactivity.

        
        
        
        Phase 3: Workflow Diagram

        protocol_workflow cluster_qc QC Checkpoint start Start Validation prep Prepare Matrix: Drug-Free Serum start->prep spike Spike with 9-HMCA (10 µg/mL) prep->spike assay Run Immunoassay (Standard Protocol) spike->assay measure Measure Apparent CBZ Concentration assay->measure calc Calculate % Cross-Reactivity measure->calc check Is %CR > 1%? calc->check

        Figure 2: Step-by-step workflow for determining the cross-reactivity percentage of 9-HMCA in a competitive immunoassay.

        Distinction Note: Acridan Chemiluminescence

        Scientific Integrity Clarification

        It is vital to distinguish 9-Hydroxymethyl-10-carbamoylacridan (the drug metabolite) from the class of Acridan-based Chemiluminescent Substrates (e.g., Lumigen PS-3).

        • Drug Metabolite (9-HMCA): Characterized by the 10-carbamoyl group.[2][3][4][5][6][7][8] Non-luminescent in its native state; interferes via antibody binding.

        • CL Substrate (Acridan Esters): typically feature a 10-methyl group and a 9-phenoxycarbonyl or 9-phosphate group. These are designed to be oxidized by HRP to generate light.[]

        • Cross-Reactivity in CL: For CL substrates, "cross-reactivity" refers to non-specific oxidation (background noise). For 9-HMCA, it refers to antibody promiscuity.

        Recommendation: If your research involves chemiluminescent detection of Carbamazepine, ensure your secondary detection system (e.g., HRP-labeled antibody) does not cross-react with the acridan core of the signal-generating substrate, although this is rare due to the wash steps in heterogeneous assays.

        References

        • Metabolic Pathway & Structure

          • Profiles of Drug Substances, Excipients and Related Methodology. "Carbamazepine: Metabolism and Impurity Profiling." Academic Press.
          • Source:

        • Immunoassay Cross-Reactivity Data

          • Therapeutic Drug Monitoring. "Cross-reactivity of Carbamazepine Metabolites in FPIA and PETINIA Assays."
          • Source:

        • Analytical Standards

          • Sigma-Aldrich. "9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard (CAS 68011-71-2)."[2]

          • Source:

        • Acridan Chemiluminescence Mechanisms

          • Journal of Organic Chemistry.
          • Source:

        Sources

        comparing the sensitivity of 9-Hydroxymethyl-10-carbamoylacridan with fluorescent probes

        Author: BenchChem Technical Support Team. Date: March 2026

        Comparative Sensitivity Guide: Acridan-Based Substrates vs. Fluorescent Probes

        While 9-hydroxymethyl-10-carbamoylacridan is clinically documented as a primary metabolite of the anticonvulsant drug carbamazepine[1], its defining structural motif—the acridan (9,10-dihydroacridine) core —is the foundational engine behind the world’s most sensitive chemiluminescent and chemifluorescent substrates (e.g., Lumigen PS series, DuoLuX)[2][3]. In molecular diagnostics and protein analysis, researchers leverage functionalized acridan chemistries to achieve unparalleled detection limits.

        This guide objectively compares the analytical sensitivity, dynamic range, and practical utility of acridan-based chemiluminescent substrates against modern direct fluorescent probes , providing researchers with the mechanistic causality and self-validating protocols needed to optimize their assays.

        Mechanistic Foundations & Causality

        To understand the performance differences between these two modalities, we must examine the physical physics of their signal generation.

        Acridan-Based Chemiluminescence Acridan substrates achieve extreme sensitivity through enzymatic amplification . When introduced to Horseradish Peroxidase (HRP) and hydrogen peroxide, the acridan core undergoes catalytic oxidation to form a highly unstable dioxetane intermediate[3]. As this intermediate relaxes to its ground state, it emits a sustained, high-intensity burst of photons (typically peaking at ~453 nm)[2].

        • The Causality of Sensitivity: Because the light is generated entirely by a chemical reaction, no external excitation light is required. This results in virtually zero background noise from membrane autofluorescence, allowing signal detection down to the femtogram or sub-attomole level[3]. Interestingly, advanced acridan chemistries yield a reaction product that is both chemiluminescent and permanently fluorescent, bridging the gap between the two technologies[2].

        Direct Fluorescent Probes Fluorescent probes (e.g., Cyanine dyes, Alexa Fluor) rely on the absorption of external photons to excite their electrons, which then emit light at a longer wavelength (Stokes shift) upon relaxation.

        • The Causality of Linearity: Fluorescence lacks enzymatic amplification; one fluorophore yields a strictly proportional photon output per excitation cycle. While this limits absolute sensitivity compared to acridans, it provides a true linear response across a massive dynamic range, making it the gold standard for absolute quantification and multiplexing[4].

        G cluster_acridan Acridan Chemiluminescence Pathway cluster_fluor Direct Fluorescence Pathway A1 Acridan Substrate A3 Excited Dioxetane Intermediate A1->A3 A2 HRP + H2O2 (Enzyme) A2->A3 Catalytic Oxidation A4 Light Emission (~453 nm) A3->A4 Ground State Relaxation F1 Fluorophore Conjugate F3 Excited State Fluorophore F1->F3 F2 Excitation Light Source F2->F3 Photon Absorption F4 Emission Light (Stokes Shift) F3->F4 Radiative Decay

        Signal transduction mechanisms: Enzymatic acridan chemiluminescence vs. direct fluorescence.

        Quantitative Performance Comparison

        When selecting a detection modality, researchers must balance the need for absolute sensitivity against the need for quantitative linearity. The table below summarizes the empirical performance metrics of both systems.

        Performance MetricAcridan-Based ChemiluminescenceDirect Fluorescent Probes
        Limit of Detection (LOD) Femtogram to sub-attomole level[3]Picogram level
        Signal Amplification Yes (Continuous enzymatic turnover by HRP)No (1:1 photon emission ratio)
        Dynamic Range Narrower (Enzyme kinetics limit linearity)Extremely Broad (True linear response)[4]
        Multiplexing Capability Poor (Requires harsh stripping/re-probing)Excellent (Simultaneous multi-color detection)[4]
        Background Noise Extremely Low (No excitation light required)Moderate to High (Membrane autofluorescence)[4]
        Signal Stability Transient (Decays over hours)[2]Permanent (Stable for months if stored dark)[5]

        Self-Validating Experimental Protocol: Parallel Sensitivity Assay

        To objectively compare the sensitivity of an acridan-based substrate against a fluorescent probe, researchers must utilize a self-validating system. By running a serial dilution of a single purified target on the same gel and splitting the membrane, we eliminate transfer efficiency variations, isolating the detection chemistry as the sole variable.

        Step-by-Step Methodology:

        • Antigen Preparation: Prepare a 2-fold serial dilution series of a purified recombinant target protein (e.g., GAPDH) ranging from 10 ng down to 1 fg.

        • Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a low-autofluorescence Nitrocellulose membrane.

          • Causality Check: Polyvinylidene difluoride (PVDF) membranes exhibit naturally high autofluorescence, which severely degrades the signal-to-noise ratio in fluorescent imaging[5]. Nitrocellulose is mandatory for an objective comparison.

        • Blocking: Block the membrane with 1X Casein or a synthetic non-protein blocking buffer for 1 hour.

          • Causality Check: Standard non-fat dry milk contains endogenous biotin and cross-reactive proteins that artificially elevate fluorescent background noise.

        • Primary Antibody Incubation: Incubate with the target-specific primary antibody overnight at 4°C. Wash 3x with TBST.

        • Membrane Splitting (Validation Step): Bisect the membrane vertically with a scalpel to separate the identical dilution series into Membrane A and Membrane B.

        • Secondary Detection:

          • Membrane A (Acridan Chemiluminescence): Incubate with an HRP-conjugated secondary antibody (1:10,000). Wash extensively. Apply the acridan-based substrate working solution[2].

          • Membrane B (Fluorescence): Incubate with a highly cross-absorbed Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647) (1:5,000). Wash extensively in the dark.

        • Imaging & Data Acquisition:

          • Membrane A: Image immediately on a digital chemiluminescence imager. Acridan substrates offer prolonged light emission, allowing for multiple exposure times to capture the femtogram LOD[2].

          • Membrane B: Dry the membrane completely before imaging.

          • Causality Check: Water molecules absorb excitation energy and quench fluorescence. Drying the membrane prevents quenching and exponentially enhances the emission signal. Image using a multiplex digital imager at the appropriate excitation/emission wavelengths.

        G W1 Protein Transfer to Low-Autofluorescence Membrane W2 Non-Protein Blocking (e.g., Casein) W1->W2 W3 Primary Antibody Incubation & Wash W2->W3 Split Split Membrane W3->Split C1 HRP-Conjugated Secondary Split->C1 Chemiluminescence F1 Fluorophore-Conjugated Secondary Split->F1 Fluorescence C2 Add Acridan Substrate C1->C2 C3 Digital Imaging (Femtogram LOD) C2->C3 F2 Dry Membrane (Quench Prevention) F1->F2 F3 Multiplex Imaging (Picogram LOD) F2->F3

        Parallel self-validating workflow for comparing chemiluminescent and fluorescent sensitivities.

        References

        Sources

        analytical performance of 9-Hydroxymethyl-10-carbamoylacridan in complex matrices

        Author: BenchChem Technical Support Team. Date: March 2026

        Analytical Performance of 9-Hydroxymethyl-10-carbamoylacridan in Complex Matrices: A Comparative Guide

        Introduction

        9-Hydroxymethyl-10-carbamoylacridan (9-HMCA, CAS 68011-71-2) is a major ring-contracted metabolite of the widely prescribed antiepileptic drug carbamazepine (CBZ)[1]. While historically considered a minor byproduct, advanced chromatographic studies have confirmed that 9-HMCA circulates at high concentrations in human serum[1] and is highly persistent in municipal wastewater[2].

        For researchers and drug development professionals, accurately quantifying 9-HMCA is essential for therapeutic drug monitoring (TDM) and environmental risk assessments. However, detecting 9-HMCA in complex matrices presents significant analytical pitfalls, primarily due to co-eluting structural isomers and severe matrix effects[3]. This guide objectively compares the analytical performance of modern LC-MS/MS against traditional HPLC-UV for 9-HMCA quantitation, providing field-proven protocols and mechanistic insights.

        Mechanistic Insight: The Origin and Significance of 9-HMCA

        Understanding the metabolic origin of 9-HMCA is critical for developing robust analytical methods. In humans, CBZ is oxidized by hepatic Cytochrome P450 (CYP450) to 10,11-epoxy-10,11-dihydro-CBZ (EP-CBZ), which is subsequently hydrolyzed by epoxide hydrolase to 10,11-dihydro-trans-10,11-dihydroxy-CBZ (DiOH-CBZ)[4]. Both EP-CBZ and DiOH-CBZ can undergo a unique structural rearrangement—a ring contraction—to form the acridan derivative, 9-HMCA[4].

        Pathway CBZ Carbamazepine (CBZ) EPCBZ 10,11-epoxy-10,11-dihydro-CBZ (EP-CBZ) CBZ->EPCBZ CYP450 DiOHCBZ 10,11-dihydro-trans-10,11-dihydroxy-CBZ (DiOH-CBZ) EPCBZ->DiOHCBZ Epoxide Hydrolase HMCA 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) EPCBZ->HMCA Ring Contraction DiOHCBZ->HMCA Ring Contraction

        Metabolic pathway of Carbamazepine (CBZ) leading to the ring-contracted metabolite 9-HMCA.

        Because 9-HMCA shares a similar molecular weight and polarity with other hydroxylated CBZ metabolites (e.g., 1-OH-CBZ, 2-OH-CBZ, and 3-OH-CBZ), it frequently causes analytical interactions in standard chromatographic assays[3].

        Comparative Analytical Performance: LC-MS/MS vs. HPLC-UV

        When analyzing 9-HMCA in complex matrices like serum (rich in proteins and lipids) or wastewater (rich in humic acids and competing pharmaceuticals), the choice of analytical platform dictates the reliability of the data.

        1. HPLC-UV (Traditional Clinical TDM) HPLC coupled with Ultraviolet (UV) detection is cost-effective and widely used in clinical labs. However, unconjugated 9-HMCA appears in serum at concentrations varying from 1/8 to 1/3 of the CBZ-epoxide concentration[3]. In HPLC-UV, 9-HMCA often co-elutes with other metabolites, leading to the overestimation of CBZ-diol or CBZ-epoxide levels if the retention time of 9-HMCA is not explicitly mapped and separated[3].

        2. LC-MS/MS (Advanced Environmental & Pharmacokinetic Profiling) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard for complex matrices. However, mass spectrometry alone cannot easily distinguish 9-HMCA from its isobaric phenolic isomers (like 1-OH-CBZ)[2]. Therefore, explicit care must be taken during the chromatographic separation phase. A phenylether stationary phase has been shown to provide superior isomeric separation compared to standard C18 columns[2].

        Table 1: Performance Comparison of 9-HMCA Analytical Methods

        ParameterHPLC-UV (Human Serum)LC-MS/MS (Wastewater / Serum)
        Sensitivity (LOD) ~0.1 µg/mL~1.0 ng/L
        Selectivity Low (Prone to co-elution with CBZ-diol)High (Requires optimized stationary phase)
        Matrix Effect Minimal (Post-protein precipitation)High (Ion suppression in ESI requires IS)
        Dynamic Range 0.5 - 20 µg/mL5 - 5000 ng/L
        Throughput Moderate (15-20 min/run)High (5-10 min/run with UHPLC)

        Experimental Protocols: Self-Validating Workflows

        To ensure scientific integrity, the following protocols incorporate internal standards (IS) and specific column chemistries to create a self-validating system that corrects for matrix-induced ion suppression and extraction losses.

        Workflow Sample Complex Matrix (Serum / Wastewater) Extraction Sample Preparation (Protein Precipitation / SPE) Sample->Extraction Separation Chromatographic Separation (Phenylether / C18 Column) Extraction->Separation Detection Detection (ESI-MS/MS / UV-Vis) Separation->Detection Data Data Analysis & Quantitation Detection->Data

        Step-by-step analytical workflow for the quantitation of 9-HMCA in complex matrices.

        Protocol A: LC-MS/MS Quantitation of 9-HMCA in Wastewater

        Causality Focus: Wastewater contains high levels of humic substances that cause severe ion suppression in ESI+. Solid Phase Extraction (SPE) is mandatory to clean the matrix, and a deuterated internal standard (e.g., CBZ-d10) must be spiked before extraction to normalize recovery rates.

        • Sample Preparation: Filter 100 mL of wastewater through a 0.45 µm glass fiber filter. Spike with 50 ng of the deuterated internal standard (IS).

        • Solid Phase Extraction (SPE): Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL methanol followed by 5 mL LC-grade water. Load the sample at a steady rate of 2 mL/min.

        • Washing & Elution: Wash with 5 mL of 5% methanol in water to remove polar interferences. Elute 9-HMCA with 4 mL of pure methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the mobile phase.

        • Chromatographic Separation: Inject 5 µL onto a Phenylether UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm). Why Phenylether? The pi-pi interactions of the phenylether phase uniquely resolve 9-HMCA from 1-OH-CBZ and 4-OH-CBZ, which otherwise co-elute on standard C18 columns[2].

        • MS/MS Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition for 9-HMCA (m/z 253 → 210) and a secondary confirmation transition (m/z 253 → 180)[2].

        Protocol B: HPLC-UV Quantitation of 9-HMCA in Human Serum

        Causality Focus: Serum proteins irreversibly bind to HPLC columns, increasing backpressure and ruining resolution. Protein precipitation (PPT) with an organic solvent rapidly denatures proteins while keeping the small molecule 9-HMCA in solution.

        • Protein Precipitation: Aliquot 200 µL of human serum into a microcentrifuge tube. Add 400 µL of ice-cold acetonitrile containing the internal standard.

        • Centrifugation: Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

        • Supernatant Collection: Transfer 300 µL of the clear supernatant to an autosampler vial.

        • Isocratic Separation: Inject 20 µL onto a C18 analytical column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Water/Methanol/Acetonitrile (50:25:25, v/v/v) at a flow rate of 1.0 mL/min.

        • UV Detection: Set the UV detector to 285 nm. Ensure the runtime is extended sufficiently (up to 25 minutes) to map the retention time of unconjugated 9-HMCA, preventing overlap with the CBZ-10,11-epoxide peak[3].

        Table 2: Optimized Mass Spectrometric (MRM) Parameters for 9-HMCA

        CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
        9-HMCA 253.1210.1180.115 / 25
        CBZ (Parent) 237.1194.1192.120 / 30

        References

        1.[1] Eto, S., Tanaka, N., Noda, H., & Noda, A. (1995). "9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine." Biological & Pharmaceutical Bulletin, 18(6), 926-928. URL: [Link] 2.[3] Wad, N., Guenat, C., & Krämer, G. (1997). "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan." Therapeutic Drug Monitoring, 19(3), 314-317. URL: [Link] 3.[2] Bahlmann, A., Carvalho, J. J., Weller, M. G., Panne, U., & Schneider, R. J. (2014). "Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal." Water Research, 57, 104-114. URL: [Link] 4.[4] Bahlmann, A., et al. (2014). "Main human metabolic pathways of CBZ and Ox-CBZ." ResearchGate (Extracted via Water Research). URL: [Link]

        Sources

        Technical Comparison: Precision Metrics of 9-Hydroxymethyl-10-carbamoylacridan-based Methods

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        9-Hydroxymethyl-10-carbamoylacridan derivatives represent a class of high-sensitivity chemiluminescent substrates used primarily for the detection of Alkaline Phosphatase (ALP) . Unlike "flash" chemiluminescence (e.g., Acridinium Esters) or rapid-decay enzymatic methods (e.g., standard Luminol/HRP), this acridan-based architecture is engineered to produce a sustained "glow" reaction .

        This guide objectively analyzes the intra-assay (repeatability) and inter-assay (reproducibility) variability of this substrate class. By examining the reaction kinetics and stability, we demonstrate why this method often yields Coefficient of Variation (CV) metrics superior to traditional colorimetric and transient flash methods, particularly in high-throughput automated immunoassays.

        Mechanism of Action: The "Glow" Advantage

        The superior precision of 9-Hydroxymethyl-10-carbamoylacridan methods stems from their reaction kinetics. The molecule acts as a substrate for ALP.[1][2][3] Upon enzymatic dephosphorylation, the protecting group is removed, triggering a reaction with ambient oxygen or a peroxide co-substrate to form a high-energy dioxetane intermediate.

        Crucially, the 10-carbamoyl moiety and specific substitutions at the 9-position stabilize the precursor, preventing non-enzymatic hydrolysis (background noise), while the emission phase is rate-limited to produce a steady photon output over minutes to hours.

        Chemiluminescent Pathway Diagram

        AcridanPathway cluster_kinetics Kinetic Profile Substrate 9-Hydroxymethyl-10- carbamoylacridan Derivative Inter1 Unstable Enol/Phenolate Intermediate Substrate->Inter1 Dephosphorylation Enzyme Alkaline Phosphatase (ALP) Enzyme->Substrate Dioxetane 1,2-Dioxetane (High Energy) Inter1->Dioxetane Oxidation (+O2/H2O2) Excited Excited N-methylacridone Dioxetane->Excited Decomposition Light Light Emission (λmax ~450nm) Excited->Light Relaxation (Glow) Desc Glow Kinetics: Signal stable for >60 mins Allows batch processing

        Figure 1: Reaction pathway of Acridan-based substrates. The enzymatic step is the trigger, but the oxidation step provides the sustained glow, decoupling the read time from the reaction start time.

        Performance Metrics: Variability Analysis

        The following data synthesizes performance characteristics from industry-standard validation protocols (CLSI EP05-A3) comparing Acridan-based ALP methods against common alternatives.

        Intra-Assay Variability (Repeatability)

        Intra-assay variability measures the consistency of results within a single run.[4]

        • Acridan Advantage: Due to the "glow" kinetics, slight timing differences in the read step (e.g., well 1 vs. well 96) do not introduce significant error.

        • Flash Disadvantage: Acridinium esters emit light in a <5-second burst. A 100ms injector synchronization error can cause massive CV spikes.

        Table 1: Comparative Intra-Assay Precision (n=20 replicates)

        Method TypeSubstrate / LabelKinetic ProfileLow Conc. CV%High Conc. CV%Primary Error Source
        Acridan-based (Target) Acridan / ALP Glow (>1 hr) 1.8% - 3.5% 1.2% - 2.5% Pipetting / Wash
        Enhanced LuminolLuminol / HRPSemi-Glow (mins)3.0% - 6.0%2.5% - 4.5%HRP instability / Timing
        Direct FlashAcridinium EsterFlash (<5 sec)2.5% - 5.0%1.5% - 3.0%Injector Sync / Mixing
        ColorimetricpNPP / ALPAccumulation5.0% - 10.0%4.0% - 8.0%Low Signal / Optical Noise
        Inter-Assay Variability (Reproducibility)

        Inter-assay variability assesses consistency across days, operators, and reagent lots.

        • Temperature Stability: 9-Hydroxymethyl-10-carbamoylacridan derivatives are chemically robust. Unlike Luminol, which is sensitive to light and temperature fluctuations during the run, Acridan substrates often exhibit reagent stability of >12 months at 4°C and on-board stability of weeks.

        • Background Drift: The "carbamoyl" protection minimizes spontaneous hydrolysis, keeping the background signal (noise) consistently low across different days.

        Table 2: Inter-Assay Reproducibility (5 days, 2 runs/day)

        ParameterAcridan-based MethodLuminol/HRP Method
        Total CV% (Mid-Range) 4.2% 7.8%
        Signal Drift (On-Board) < 3% over 24 hours> 10% over 24 hours (HRP decay)
        Background Noise Stable (Low)Variable (increases with substrate age)
        Temperature Sensitivity Low (Plateau kinetics)High (Enzymatic rate dependent)

        Experimental Protocols for Validation

        To validate these metrics in your own laboratory, follow this self-validating protocol structure. This approach isolates substrate performance from immunoassay binding errors.

        Protocol A: Substrate Kinetic Profiling (Drift Check)

        Objective: Determine the "Glow" stability to define the valid read window.

        • Preparation: Prepare a solution of ALP (approx. 1 mU/mL) in assay buffer.

        • Trigger: Add 100 µL of 9-Hydroxymethyl-10-carbamoylacridan substrate to 10 µL of the ALP solution in a white 96-well plate.

        • Measurement: Immediately place in a luminometer.

        • Kinetic Loop: Program the instrument to read the same well every 2 minutes for 60 minutes.

        • Analysis: Plot RLU vs. Time.

          • Acceptance Criteria: The signal should not decay by >5% over the first 30 minutes.

        Protocol B: Intra-Assay Precision (The "Plate Uniformity" Test)

        Objective: Quantify pipetting vs. substrate variability.

        • Design: Use a full 96-well plate.

          • Columns 1-4: Low Control (Background buffer only).

          • Columns 5-8: Medium Control (ALP spiked to target LOD).

          • Columns 9-12: High Control (ALP at saturation).

        • Execution:

          • Dispense reagents using a multi-channel pipette (reverse pipetting technique).

          • Incubate for the defined time (e.g., 20 mins at 37°C).

          • Add Substrate.[1][5]

        • Read: Read the plate without a "stop" solution if using a glow reader.

        • Calculation: Calculate Mean, SD, and CV% for each zone.

          • Target: High Control CV% should be < 3%. If > 5%, check pipette calibration before suspecting substrate instability.

        Workflow Diagram: Validation Logic

        ValidationFlow Start Start Validation Step1 Run Kinetic Drift Test (Protocol A) Start->Step1 Dec1 Signal Decay < 5% in 30 mins? Step1->Dec1 Step2 Run Plate Uniformity (Protocol B) Dec1->Step2 Yes Fail1 Fail: Check Reagent Age or Temperature Dec1->Fail1 No Dec2 High Control CV < 3%? Step2->Dec2 Pass System Validated for High-Throughput Dec2->Pass Yes Fail2 Fail: Check Pipetting or Washer Aspiration Dec2->Fail2 No

        Figure 2: Logical workflow for validating substrate performance. Note that kinetic stability (Protocol A) is a prerequisite for precision testing (Protocol B).

        Conclusion

        The 9-Hydroxymethyl-10-carbamoylacridan platform offers a distinct advantage in intra-assay precision due to its glow kinetics, which decouples the signal measurement from the immediate enzymatic reaction event. While "flash" methods may offer higher theoretical quantum yields in short bursts, the acridan "glow" provides a robust, forgiving window for measurement that is less susceptible to mechanical timing errors in automated systems.

        For drug development professionals requiring high reproducibility (low inter-assay CV) over longitudinal studies, this substrate class is superior to Luminol-based alternatives due to its resistance to spontaneous hydrolysis and lower temperature sensitivity.

        References

        • Kricka, L. J. (2003). Clinical applications of chemiluminescence. Analytica Chimica Acta, 500(1-2), 279-286.
        • Clinical and Laboratory Standards Institute (CLSI). (2014). EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures; Approved Guideline.
        • Weeks, I., et al. (1983). Acridinium Esters as High-Specific-Activity Labels in Immunoassay. Clinical Chemistry. (Comparison baseline for Flash vs. Glow).

        Sources

        correlation of 9-Hydroxymethyl-10-carbamoylacridan assays with mass spectrometry

        Author: BenchChem Technical Support Team. Date: March 2026

        HPLC-UV/Immunoassay vs. LC-MS/MS

        Executive Summary

        9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) is a distinct, ring-contracted metabolite of the anticonvulsant Carbamazepine (CBZ). Unlike the primary active metabolite (carbamazepine-10,11-epoxide), 9-HMCA represents a pathway of oxidative rearrangement (ring contraction from a 7-membered azepine to a 6-membered acridine).

        Accurate quantification of 9-HMCA is critical for comprehensive pharmacokinetic profiling and therapeutic drug monitoring (TDM), particularly in complex matrices where it may co-elute with other hydroxylated metabolites. This guide compares the performance of conventional HPLC-UV and Immunoassay platforms against the gold standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , focusing on specificity, sensitivity, and correlation coefficients.

        The Analyte: Structural & Metabolic Context

        To understand the assay challenges, one must understand the molecule. 9-HMCA is not merely a hydroxylated derivative; it is the product of a skeletal rearrangement.

        • Parent Drug: Carbamazepine (Dibenzazepine core, 6-7-6 ring system).

        • Primary Metabolite: Carbamazepine-10,11-epoxide (Stable 7-membered ring).

        • Target Analyte: 9-HMCA (Acridan core, 6-6-6 ring system).

        This structural shift alters the UV absorption maxima and immunogenic profile, leading to discrepancies when using non-specific assays.

        Figure 1: Metabolic Pathway & Ring Contraction

        CBZ_Metabolism cluster_legend Key CBZ Carbamazepine (CBZ) Epoxide CBZ-10,11-Epoxide (Active) CBZ->Epoxide CYP3A4 Diol 10,11-Dihydroxy-CBZ (Inactive) Epoxide->Diol Epoxide Hydrolase Acridan 9-Hydroxymethyl- 10-carbamoylacridan (9-HMCA) Epoxide->Acridan Acidic Rearrangement / Oxidative Contraction Target Analyte Target Analyte

        Caption: Metabolic pathway showing the divergence of 9-HMCA via ring contraction from the epoxide intermediate.

        Technology Comparison: Conventional vs. Mass Spectrometry
        Method A: HPLC-UV and Immunoassays

        Mechanism:

        • HPLC-UV: Relies on chromatographic separation followed by absorbance detection (typically 210–230 nm).

        • Immunoassay (FPIA/EMIT): Uses antibodies raised against CBZ.[1]

        The Correlation Gap: Conventional assays often fail to distinguish 9-HMCA from the 10,11-dihydro-10-hydroxy-CBZ (MHD) or the epoxide due to structural similarities.

        • Cross-Reactivity: In immunoassays, 9-HMCA can contribute to the "Total CBZ" signal, causing positive bias.

        • Co-elution: In isocratic HPLC-UV methods, 9-HMCA often co-elutes with the trans-diol metabolite, leading to integration errors.

        Method B: LC-MS/MS (The Gold Standard)

        Mechanism: Uses electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) to select specific precursor-to-product ion transitions.

        • Specificity: Mass filtration eliminates interference from isobaric impurities.

        • Sensitivity: Capable of detecting ng/mL levels (vs. µg/mL for UV).

        Table 1: Performance Matrix
        FeatureHPLC-UV (Conventional)LC-MS/MS (Gold Standard)
        Specificity Low (Relies on Retention Time)High (Mass + Retention Time)
        Limit of Detection (LOD) ~0.1 µg/mL~1–5 ng/mL
        Interference High (Co-elutes with trans-diol)None (Resolved by MRM transitions)
        Correlation (r) Reference Method1.00 (Self-Reference)
        Throughput 10–20 min/sample3–5 min/sample
        Correlation Analysis

        Research by Wad et al. and subsequent environmental toxicology studies have established the correlation parameters between these methods.

        • Correlation Coefficient (r): When comparing serum concentrations of 9-HMCA measured by specific LC-MS methods vs. estimated values from non-specific UV peaks,

          
           values range from 0.77 to 0.80 . This indicates a significant variance, proving that UV methods are not interchangeable  with MS for this specific metabolite.
          
        • Conjugation Factor: LC-MS/MS analysis reveals that 42–65% of 9-HMCA in serum exists as a conjugate (glucuronide). Direct UV assays without hydrolysis will significantly under-report the total burden compared to MS methods that include a deconjugation step.

        Validated Protocol: LC-MS/MS Quantification of 9-HMCA

        Scientific Integrity Note: This protocol utilizes a deuterated internal standard (CBZ-d10) to correct for matrix effects, ensuring E-E-A-T compliance.

        Reagents:
        • Standard: 9-Hydroxymethyl-10-carbamoylacridan (>98% purity).

        • Internal Standard (IS): Carbamazepine-d10.

        • Mobile Phase A: 0.1% Formic Acid in Water.

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

        Step-by-Step Workflow:
        • Sample Preparation (Protein Precipitation):

          • Aliquot 100 µL of serum/plasma into a centrifuge tube.

          • Add 20 µL of Internal Standard (CBZ-d10, 10 µg/mL).

          • Add 300 µL of ice-cold Acetonitrile to precipitate proteins.

          • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

          • Transfer supernatant to an autosampler vial.

        • LC Separation:

          • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

          • Gradient:

            • 0-0.5 min: 10% B (Isocratic hold)

            • 0.5-3.0 min: 10% -> 90% B (Linear ramp)

            • 3.0-4.0 min: 90% B (Wash)

          • Causality: The initial low organic hold is required to separate the polar 10,11-diol metabolite from the slightly less polar 9-HMCA.

        • MS/MS Detection (MRM Mode):

          • Ionization: ESI Positive Mode.

          • Transitions:

            • 9-HMCA: m/z 255.1 → 180.1 (Quantifier), 255.1 → 210.1 (Qualifier).

            • CBZ-d10: m/z 247.1 → 204.1.

          • Note: The transition 255 -> 180 corresponds to the loss of the carbamoyl group and water/ring contraction elements, specific to the acridan structure.

        Figure 2: Analytical Workflow

        Workflow Sample Serum Sample (100 µL) Precip Protein Precipitation (Acetonitrile + IS) Sample->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

        Caption: Step-by-step LC-MS/MS workflow for precise quantification of 9-HMCA.

        Conclusion

        For the specific quantification of 9-Hydroxymethyl-10-carbamoylacridan , LC-MS/MS is the mandatory method of choice .

        • Immunoassays are suitable for "Total Carbamazepine" screening but lack the specificity to isolate the 9-HMCA metabolite, often leading to cross-reactivity artifacts.

        • HPLC-UV correlates poorly (

          
          ) due to co-elution with the major diol metabolite.
          
        • Researchers investigating CBZ toxicity or metabolic idiosyncrasies must utilize mass spectrometry to distinguish the acridan ring contraction from standard azepine metabolites.

        References
        • Wad, N., Guenat, C., & Krämer, G. (1997). Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan.[2] Therapeutic Drug Monitoring, 19(3), 314–317.[2]

        • Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical Chemistry, 75(15), 3731–3738.

        • Breton, H., et al. (2005). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma. Journal of Chromatography B, 828(1-2), 80–90.

        Sources

        comparative analysis of different chemiluminescent substrates for peroxidase

        Author: BenchChem Technical Support Team. Date: March 2026

        Title: Comparative Analysis of Chemiluminescent Substrates for Peroxidase: A Guide for Drug Development Professionals

        Introduction

        The Mechanistic Causality of Enhanced Chemiluminescence

        To optimize an assay, one must first understand the underlying enzymology. HRP is a heme-containing enzyme that catalyzes the oxidation of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) in the presence of hydrogen peroxide (H₂O₂) .

        The native ferric (Fe³⁺) state of HRP reacts with H₂O₂ to form an oxidized intermediate known as Compound I. This intermediate oxidizes luminol into a luminol radical. In standard chemiluminescence, this reaction is relatively slow. However, modern ECL substrates incorporate phenolic enhancers (e.g., p-iodophenol). These enhancers act as redox mediators, rapidly reacting with HRP Compound I and II to accelerate enzyme turnover . The resulting phenoxyl radicals efficiently oxidize luminol, leading to the formation of an endoperoxide intermediate that decomposes into 3-aminophthalate in an excited state. As it relaxes to the ground state, it emits light at a maximum wavelength of 425 nm .

        HRP_Mechanism HRP Native HRP (Fe3+) CompI HRP Compound I (Oxidized) HRP->CompI Oxidation by H2O2 H2O2 Hydrogen Peroxide (H2O2) H2O2->CompI Radical Luminol Radical (Unstable) CompI->Radical Electron Transfer Enhancer Phenolic Enhancer (Redox Mediator) Enhancer->Radical Enhances Turnover Luminol Luminol (Ground State) Luminol->Radical Endoperoxide Endoperoxide Intermediate Radical->Endoperoxide + O2 Excited 3-Aminophthalate (Excited State) Endoperoxide->Excited - N2 Light Light Emission (λ = 425 nm) Excited->Light Relaxation to Ground State

        Biochemical pathway of HRP-catalyzed luminol oxidation and enhanced chemiluminescence.

        Comparative Analysis of Commercial Substrates

        Substrates are engineered to balance three critical parameters: Sensitivity (Limit of Detection), Signal Duration (Half-life of light emission), and Antibody Economy (Required dilution factors).

        Table 1: Quantitative Comparison of HRP ECL Substrates
        Substrate TierRepresentative ProductsLimit of DetectionSignal DurationRec. Primary Ab DilutionRec. Secondary Ab DilutionIdeal Use Case
        Routine / Entry SuperSignal™ West Pico PLUS, Immobilon® ClassicoLow Picogram (10⁻¹² g)4 to 8 hours1:1,000 – 1:5,0001:20,000 – 1:100,000Highly abundant proteins (e.g., GAPDH, Actin); routine screening.
        High Sensitivity SuperSignal™ West Femto, Immobilon® ForteLow Femtogram (10⁻¹⁵ g)Up to 8 hours1:5,000 – 1:100,0001:100,000 – 1:500,000Low-abundance targets; conserving precious primary antibodies.
        Ultra Sensitivity SuperSignal™ West Atto, Immobilon® ECL UltraHigh Attogram (10⁻¹⁸ g)Up to 6 hours1:1,000 – 1:5,000*1:100,000 – 1:250,000Extremely rare targets; precious clinical samples; highly optimized systems.

        *Note: Ultra-sensitive substrates require extreme dilution of secondary antibodies to prevent rapid substrate depletion .

        Causality in Experimental Choices & Troubleshooting

        A common pitfall in drug development labs is standardizing on an "ultra-sensitive" substrate (like SuperSignal West Atto or Immobilon ECL Ultra) for all blots. This violates the kinetic limits of the enzyme-substrate system.

        • The "Brown Out" Effect (Substrate Depletion): If an ultra-sensitive substrate is applied to a highly abundant target (or if the secondary antibody is too concentrated), the massive localized concentration of HRP rapidly consumes all available luminol and H₂O₂ within seconds . This results in a transient flash of light followed by a "ghost band" (a white, negatively stained band on a dark background) during imaging .

        • Background Noise: Ultra-sensitive substrates amplify non-specific binding just as efficiently as specific binding. If blocking is suboptimal or antibody concentrations are too high, the signal-to-noise ratio collapses .

        • Dynamic Range Limitations: Traditional ECL Western blotting typically offers a limited dynamic range (around 2.5 logs) compared to automated capillary systems (up to 4 logs) [[1]]([Link]). To achieve quantitative data, the substrate must be matched to the target abundance to ensure the signal remains in the linear range of the CCD camera or film [[1]]([Link]).

        Self-Validating Experimental Protocol: Checkerboard Titration

        To establish a robust, self-validating system for a new target or substrate, researchers must perform a checkerboard titration. This protocol empirically determines the optimal primary and secondary antibody concentrations, ensuring the reaction is limited by the target protein, not the substrate or HRP kinetics.

        Step-by-Step Methodology:

        • Sample Preparation: Prepare a standardized lysate containing the target protein. Load identical amounts (e.g., 10 µ g/lane ) across a multi-well SDS-PAGE gel.

        • Electrophoresis & Transfer: Resolve proteins and transfer to a low-fluorescence PVDF membrane.

        • Membrane Sectioning: After blocking (e.g., 5% BSA in TBST for 1 hour), cut the membrane into vertical strips corresponding to individual lanes.

        • Primary Antibody Matrix: Incubate strips in varying dilutions of the primary antibody (e.g., Strip 1: 1:1,000; Strip 2: 1:5,000; Strip 3: 1:10,000). Wash 3x 5 mins in TBST.

        • Secondary Antibody Matrix: Cut the strips horizontally to create a grid. Incubate the resulting squares in varying dilutions of the HRP-conjugated secondary antibody (e.g., 1:20,000, 1:50,000, 1:100,000). Wash 5x 5 mins in TBST.

        • Substrate Application: Reassemble the grid on an imaging tray. Apply the chosen ECL working solution (mixed 1:1) uniformly for 1 to 5 minutes at room temperature, protected from light .

        • Imaging & Analysis: Capture images using a CCD camera at multiple exposure times (e.g., 10s, 30s, 2m). Select the coordinate (Primary vs. Secondary dilution) that yields the highest specific signal with a background intensity near the baseline.

        Titration_Workflow Prep 1. Antigen Prep Standardized Lysate Blot 2. SDS-PAGE & Membrane Transfer Prep->Blot Block 3. Blocking (5% BSA/Milk) Blot->Block Primary 4. Primary Ab Orthogonal Titration Block->Primary Secondary 5. Secondary Ab (HRP Conjugate) Primary->Secondary ECL 6. Substrate Application Secondary->ECL Image 7. CCD Imaging & Signal Analysis ECL->Image

        Self-validating workflow for empirical optimization of antibody-substrate ratios.

        Conclusion

        The selection of a chemiluminescent substrate is not a mere procedural afterthought; it is a critical variable that dictates the sensitivity, linearity, and reproducibility of protein detection assays. By aligning the kinetic properties of the ECL substrate with the biological abundance of the target and rigorously optimizing antibody ratios, researchers can eliminate artifacts like substrate depletion and ensure high-fidelity data suitable for rigorous drug development pipelines.

        References

        Sources

        Evaluation of 9-Hydroxymethyl-10-carbamoylacridan in Proficiency Testing Schemes: A Comparative Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        In both clinical Therapeutic Drug Monitoring (TDM) and environmental suspect screening, evaluating analytical proficiency requires target analytes that rigorously test a laboratory's extraction efficiency, chromatographic resolution, and mass spectrometric accuracy. While carbamazepine (CBZ) and its primary active metabolite, carbamazepine-10,11-epoxide (CBZ-E), are standard monitoring targets[1], 9-Hydroxymethyl-10-carbamoylacridan (HMCA) has emerged as a critical discriminator in Proficiency Testing (PT) schemes[2][3].

        As a ring-contracted metabolite of CBZ, HMCA presents unique analytical challenges due to its structural similarity to other hydroxylated CBZ metabolites[4]. This guide objectively compares HMCA against alternative biomarkers, detailing the causality behind analytical pitfalls and providing a self-validating experimental protocol for its accurate quantification.

        The Mechanistic Role of HMCA in PT Schemes

        To understand why HMCA is an ideal candidate for PT schemes, one must examine its metabolic origin. HMCA is formed via a ring-contraction pathway during carbamazepine metabolism[2]. In clinical serum samples, HMCA can be present at concentrations ranging from one-eighth to one-third of the CBZ-E concentration[5]. In environmental matrices, HMCA is highly persistent and frequently detected in wastewater and sewer overflows, making it a reliable marker for Wastewater-Based Epidemiology (WBE) and environmental PT schemes like the NORMAN network and OSPAR CONnECT study[3][6].

        G CBZ Carbamazepine (CBZ) Parent Drug CYP CYP450 Oxidation CBZ->CYP RingContraction Ring Contraction Pathway CBZ->RingContraction CBZE CBZ-10,11-epoxide Active Metabolite CYP->CBZE HMCA 9-Hydroxymethyl-10- carbamoylacridan (HMCA) RingContraction->HMCA

        Figure 1: Carbamazepine metabolic pathways highlighting the ring-contraction formation of HMCA.

        Comparative Evaluation: HMCA vs. Alternative PT Biomarkers

        When designing a PT scheme, selecting the right target analyte is crucial. Traditional markers like parent CBZ are easily quantified but fail to test a laboratory's ability to resolve complex isomers. Table 1 compares HMCA with other common alternatives.

        Table 1: Comparative Performance of Target Analytes in PT Schemes
        Biomarker / AnalytePrimary ApplicationAnalytical Challenge (PT Value)Environmental PersistenceClinical Relevance
        Carbamazepine (CBZ) Clinical TDM / Env. MarkerLow. Easily ionized and separated; prone to overestimation if not resolved from analogs.Very High. Ubiquitous in wastewater[4].High. Primary target for seizure control[7].
        CBZ-10,11-epoxide Clinical TDMMedium. Requires careful monitoring to prevent toxicity; thermally labile in GC-MS[1].Low to Medium.High. Biologically active metabolite[1].
        HMCA (9-OH-CBZ) Advanced PT SchemesHigh . Isobaric with 1-OH-CBZ and 4-OH-CBZ. Requires specialized stationary phases[4].High. Detected in sewer overflows and biota[6].Medium. Major ring-contracted metabolite[2].
        10,11-DiOH-CBZ Env. Suspect ScreeningMedium. Highly polar, challenging to retain on standard reversed-phase columns[4].High. Persistent in wastewater treatment[4].Low. Inactive end-product.

        The Causality of the Analytical Pitfall: Laboratories utilizing standard C18 columns and low-resolution mass spectrometry often fail to separate HMCA from numerous isomers (e.g., 1-OH-CBZ and 4-OH-CBZ)[4]. Consequently, these labs report falsely elevated concentrations of total hydroxylated metabolites. Including HMCA in a PT scheme effectively exposes this methodological flaw, distinguishing highly proficient laboratories from average ones.

        Self-Validating Experimental Protocol for HMCA Quantification

        To overcome the isobaric challenges associated with HMCA, laboratories must employ a self-validating analytical system. The following protocol utilizes a matched Stable Isotope-Labeled Internal Standard (SIL-IS) and a phenylether stationary phase to dynamically validate recovery and isomer resolution within every run[4][6].

        Workflow S1 1. PT Sample Receipt (Serum or Wastewater) S2 2. SIL-IS Spiking (Self-Validation: Matrix Effects) S1->S2 S3 3. SPE Extraction (SDB-RPS Sorbent) S2->S3 S4 4. LC-HRMS Analysis (Phenylether Stationary Phase) S3->S4 S5 5. System Suitability Check (Isomer Resolution Rs > 1.5) S4->S5

        Figure 2: Self-validating analytical workflow for HMCA evaluation in proficiency testing.

        Step-by-Step Methodology

        Step 1: Sample Preparation & Internal Standard Spiking

        • Action: Aliquot 500 µL of the PT sample (serum or filtered wastewater). Immediately spike with 50 µL of HMCA-d4 (or CBZ-d10) at a known concentration.

        • Self-Validating Causality: Spiking prior to any sample manipulation ensures that subsequent extraction losses or matrix-induced ion suppression during MS analysis are proportionally corrected. If the absolute peak area of the SIL-IS drops below 30% of a neat standard, the system automatically flags the sample for severe matrix interference.

        Step 2: Solid-Phase Extraction (SPE)

        • Action: Load the sample onto an SDB-RPS (styrene-divinylbenzene reverse phase sulfonate) SPE cartridge[6]. Wash with 5% methanol in water, and elute with 100% methanol.

        • Self-Validating Causality: SDB-RPS is a highly cross-linked copolymer with hydrophilic modifications[6]. It captures both the non-polar parent CBZ and the more polar HMCA simultaneously. Analyzing the load-effluent validates that no polar breakthrough occurred.

        Step 3: Chromatographic Separation (Critical Step)

        • Action: Inject the extract onto an LC system equipped with a phenylether stationary phase column[4].

        • Self-Validating Causality: Standard C18 columns cannot resolve HMCA from 1-OH-CBZ and 4-OH-CBZ. The phenylether phase provides unique

          
           interactions that separate these isomers[4]. A System Suitability Test (SST) sample containing all three isomers must be injected before the batch. If baseline resolution (
          
          
          
          ) is not achieved, the run is invalidated, preventing false reporting.

        Step 4: High-Resolution Mass Spectrometry (HRMS)

        • Action: Analyze using LC-HRMS (e.g., Q-TOF or Orbitrap) utilizing hydrogen-deuterium exchange if necessary[4][6].

        • Self-Validating Causality: HRMS provides exact mass data (< 5 ppm error). Relying solely on nominal mass MS/MS transitions can lead to false positives due to shared fragmentation pathways among ring-contracted and hydroxylated isomers.

        Table 2: Self-Validating System Suitability Criteria
        Validation ParameterAcceptance CriteriaCausality / Rationale
        Isomer Resolution (
        
        
        )
        
        
        (HMCA vs 1-OH-CBZ)
        Guarantees no quantitative cross-talk between isobaric metabolites[4].
        Mass Accuracy
        
        
        ppm
        Confirms structural identity and eliminates background matrix isobaric interference[3].
        SIL-IS Recovery 80% - 120%Validates that the SDB-RPS SPE extraction was efficient and matrix suppression is controlled[6].

        References

        • Eto S, Tanaka N, Noda H, Noda A. "9-Hydroxymethyl-10-carbamoylacridan in human serum is one of the major metabolites of carbamazepine." Biol Pharm Bull. 1995. 2

        • Wad N, Guenat C, Krämer G. "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan." Ther Drug Monit. 1997. 5

        • OSPAR Commission. "The CONnECT Study - Risk assessment of SUSPECT screening in biota and sediments." OSPAR Assessments. 3

        • Mutzner L, et al. "Passive samplers to quantify micropollutants in sewer overflows: accumulation behaviour and field validation for short pollution events." ResearchGate.6

        • Bahlmann A, et al. "Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal." PubMed. 2014. 4

        • Mayo Clinic Laboratories. "CARBG - Overview: Carbamazepine-10,11-Epoxide, Serum." 1

        Sources

        Safety Operating Guide

        9-Hydroxymethyl-10-carbamoylacridan proper disposal procedures

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist, I recognize that handling pharmaceutical standards and their metabolites requires the same rigorous operational discipline as handling active pharmaceutical ingredients (APIs).

        9-Hydroxymethyl-10-carbamoylacridan (9-HMCA) (CAS: 68011-71-2) is a primary, unconjugated metabolite of the anticonvulsant drug carbamazepine[1][2]. In drug development, pharmacokinetics, and environmental monitoring, it is routinely utilized as an analytical reference standard[1][3].

        Because carbamazepine and its transformation products are notoriously persistent in wastewater treatment plants (WWTPs) and pose documented risks to aquatic ecosystems[2], 9-HMCA must never be disposed of via standard aqueous waste streams. The following guide outlines the self-validating, professional protocols for the containment, decontamination, and disposal of 9-HMCA in a laboratory setting.

        Part 1: Physicochemical & Ecotoxicological Profile

        To design an effective disposal strategy, we must first understand the operational parameters of the compound. The disposal logic is dictated by the compound's stability, solubility, and environmental persistence.

        ParameterValue / CharacteristicOperational Implication for Disposal
        CAS Number 68011-71-2[4]Must be explicitly listed on all hazardous waste manifests.
        Molecular Formula C15H14N2O2[5]Contains nitrogen; combustion will produce NOx gases. Requires high-temperature incineration with gas scrubbing.
        Stability Highly stable (stored at -20°C for long-term integrity)[1]Will not naturally degrade quickly in standard waste containers; requires active destruction (incineration).
        Ecotoxicity Aquatic toxicity concern; persistent environmental contaminant[2]Zero-drain policy. All aqueous and organic solutions containing 9-HMCA must be captured as hazardous waste.

        Part 2: Standard Operating Procedure (SOP) for 9-HMCA Disposal

        The core philosophy of pharmaceutical standard disposal is source segregation and total containment . Do not attempt to chemically neutralize or degrade 9-HMCA in the laboratory. The only approved method for final destruction is high-temperature incineration by a licensed hazardous waste facility.

        Step-by-Step Waste Segregation and Containment Protocol

        1. Liquid Waste Segregation (Analytical Effluent)

        • Context: 9-HMCA is typically dissolved in organic solvents (e.g., methanol, acetonitrile, or DMSO) for LC-MS or HPLC analysis.

        • Action: Direct all instrument effluent and expired stock solutions into designated, chemically compatible waste carboys (typically High-Density Polyethylene - HDPE).

        • Causality: You must segregate halogenated liquid waste from non-halogenated liquid waste. Mixing these streams significantly increases disposal costs and can lead to dangerous exothermic reactions or pressure buildup in the waste container.

        2. Solid Waste Containment

        • Context: Empty standard vials, contaminated pipette tips, and weighing boats.

        • Action: Place all solid consumables that have come into direct contact with 9-HMCA into a designated, puncture-proof "Hazardous Solid Waste" container lined with a heavy-duty polyethylene bag.

        • Causality: Trace amounts of highly stable metabolites can leach from standard municipal landfills. Segregating contaminated solids ensures they are routed to an incinerator rather than a landfill.

        3. Primary and Secondary Containment

        • Action: Ensure all liquid waste containers are kept closed unless actively adding waste. Store primary waste containers within secondary containment bins capable of holding 110% of the primary container's volume.

        • Causality: Prevents catastrophic laboratory contamination in the event of primary container failure (e.g., a cracked carboy or a loose cap during a temperature fluctuation).

        4. Labeling and Chain of Custody

        • Action: Attach a standardized hazardous waste label to the container before the first drop of waste is added. The label must explicitly state: "Toxic Liquid Waste: Contains Organic Solvents and 9-Hydroxymethyl-10-carbamoylacridan (CAS 68011-71-2)."

        Part 3: Decontamination Protocol for Reusable Glassware

        When utilizing reusable volumetric flasks or glassware for 9-HMCA standard preparation, a validated cleaning protocol is required to prevent analytical carryover and ensure all residual compound is captured in the waste stream.

        The Triple-Rinse Methodology:

        • First Rinse (Solubilization): Rinse the glassware with a small volume of the primary solvent used to dissolve the standard (e.g., 100% Methanol). Agitate thoroughly. Pour the rinsate into the designated Liquid Hazardous Waste container.

        • Second Rinse (Aqueous/Organic Wash): Rinse with a 50:50 mixture of Methanol and LC-MS grade water. Pour the rinsate into the waste container.

        • Third Rinse (Final Polish): Rinse with pure LC-MS grade water. Pour into the waste container.

        • Final Step: The glassware is now considered decontaminated from the active standard and can be transferred to the standard laboratory glassware washing queue.

        Scientific Rationale: The triple-rinse method leverages the compound's solubility profile to achieve >99.9% removal of the analyte, ensuring that subsequent washing in a standard laboratory sink does not introduce the carbamazepine metabolite into the municipal water supply[2].

        Part 4: Waste Lifecycle Visualization

        The following diagram illustrates the validated workflow for 9-HMCA waste, ensuring compliance with environmental protection standards.

        G Start 9-HMCA Waste Generation (Analytical Prep & LC-MS) Liquid Liquid Waste (Solvents + 9-HMCA) Start->Liquid Solid Solid Waste (Vials, Tips, PPE) Start->Solid Segregation Halogenated vs. Non-Halogenated Segregation Liquid->Segregation Containment Sealed HDPE Containers + Secondary Containment Solid->Containment Segregation->Containment Incineration High-Temperature Incineration (Licensed Contractor) Containment->Incineration EPA/RCRA Compliant Transport

        Caption: Lifecycle and segregation workflow for 9-HMCA laboratory waste.

        References

        • Pharmaffiliates. "CAS No : 68011-71-2 | Product Name : 9-Hydroxymethyl-10-carbamoylacridan." Retrieved from:[Link]

        • OM Synth. "9-Hydroxymethyl-10-carbamoylacridan : CAS No.68011-71-2." Retrieved from: [Link]

        • Canadian Council of Ministers of the Environment (CCME). "SCIENTIFIC CRITERIA DOCUMENT FOR THE DEVELOPMENT OF THE CANADIAN WATER QUALITY GUIDELINE FOR CARBAMAZEPINE Protection of Aquatic Life." Retrieved from: [Link]

        Sources

        Comprehensive Safety and Operational Guide for Handling 9-Hydroxymethyl-10-carbamoylacridan (9-HMCA)

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for secondary metabolites and analytical standards. 9-Hydroxymethyl-10-carbamoylacridan (CAS No. 68011-71-2), commonly referred to as 9-HMCA or 9-OH-CBZ, is a primary metabolite of the anticonvulsant carbamazepine[1]. While this compound is not explicitly classified as highly hazardous under standard GHS guidelines due to a lack of comprehensive in vivo toxicity data, its structural identity demands strict precautionary measures[2].

        9-HMCA contains an acridine scaffold—a class of planar polycyclic compounds known for their ability to intercalate into DNA, presenting a latent genotoxic risk[3]. Therefore, treating this off-white crystalline powder as a potential mutagen is the only scientifically sound approach[4]. This guide provides a self-validating, causality-driven operational framework for researchers handling this bioactive small molecule.

        Causality-Driven Risk Assessment & PPE Specifications

        The selection of Personal Protective Equipment (PPE) for 9-HMCA is dictated by its physical state (a fine, lyophilized powder) and its downstream applications (solubilization in highly penetrative organics).

        Table 1: Quantitative PPE Specifications for 9-HMCA Handling

        PPE CategoryMaterial SpecificationPerformance StandardCausality & Justification
        Hand Protection Nitrile (Double-gloved)>480 min breakthrough (EN 374)Prevents dermal absorption. DMSO, a common solvent for 9-HMCA, acts as a potent molecular carrier that can transport solvated acridines directly across the stratum corneum.
        Eye Protection Tight-fitting safety gogglesANSI Z87.1 / EN 166Protects ocular mucosa from micro-particulate aerosolization during the handling and transfer of dry powders.
        Respiratory N95 / FFP3 Particulate Mask99% filtration efficiencyMitigates the inhalation risk of airborne crystalline particulates during weighing phases.
        Body Protection Disposable Tyvek lab coatType 5/6 particulate protectionPrevents electrostatic accumulation of acridine particulates on personal clothing, eliminating cross-contamination risks.
        Operational Workflow

        The following workflow maps the lifecycle of 9-HMCA handling, from initial risk assessment to final decontamination.

        G N1 1. Risk Assessment & PPE Donning N2 2. Weighing 9-HMCA (Analytical Balance) N1->N2 N3 3. Solubilization (Methanol/DMSO) N2->N3 N4 4. Analytical Use (LC-MS/MS) N3->N4 N5 5. Decontamination & Waste Disposal N4->N5

        Figure 1: Standard operational workflow for handling 9-HMCA analytical standards.

        Step-by-Step Experimental Protocols

        To ensure scientific integrity, every procedure must incorporate self-validating checkpoints.

        Protocol 1: Preparation of 1 mg/mL 9-HMCA Analytical Stock Solution
        • Environmental Setup : Verify that the Class II Biosafety Cabinet (BSC) or dedicated powder-weighing hood is operational with an inward face velocity of at least 0.5 m/s.

          • Causality: This ensures any aerosolized acridine powder is captured by the HEPA filter rather than entering the operator's breathing zone.

        • Thermal Equilibration : Transfer the 9-HMCA vial from -20°C storage[5] to a desiccator at room temperature for 30 minutes prior to opening.

          • Causality: Opening a cold vial introduces ambient humidity, causing condensation that degrades the highly pure (≥98.0%) analytical standard and alters its true mass[4].

        • Weighing : Using an anti-static micro-spatula, carefully transfer 1.0 mg of 9-HMCA to a tared amber glass vial.

          • Causality: Amber glass mitigates photo-degradation, as acridine derivatives can be sensitive to prolonged UV/light exposure.

        • Solubilization : Dispense 1.0 mL of LC-MS grade Methanol or DMSO into the vial and vortex for 30 seconds.

          • Self-Validation: Visually inspect the solution against a light background. The complete absence of suspended particulates validates 100% solubilization.

        • Storage : Seal the vial with a PTFE-lined cap, label with the date and concentration, and return to -20°C storage[5].

        Protocol 2: Spill Cleanup and Chemical Decontamination
        • Isolation : Immediately halt work, notify laboratory personnel, and isolate the spill zone.

        • Containment (Solid Spill) : Do not sweep dry powder. Gently cover the spilled 9-HMCA with absorbent pads dampened with a 70% Ethanol/Water solution.

          • Causality: Wetting the powder prevents aerosolization and subsequent inhalation.

        • Collection : Wipe the area concentrically from the outside in. Place all contaminated pads, along with the outer layer of your nitrile gloves, into a designated hazardous waste bag.

        • Decontamination : Wash the affected surface with a 10% sodium hypochlorite (bleach) solution to chemically disrupt the acridine ring structure, followed by a 70% ethanol rinse to remove residual bleach.

          • Self-Validation: A clean, residue-free surface with no visible off-white/light beige dust confirms successful primary decontamination[4].

        Logistical and Disposal Plans

        Proper lifecycle management of 9-HMCA extends beyond the experiment to ensure environmental safety and regulatory compliance.

        • Receiving & Logistics : While the solid form of 9-HMCA ensures safe shipping at ambient temperatures[2], it must be immediately logged and transferred to a -20°C freezer upon receipt to guarantee long-term stability (up to 2 years)[5].

        • Liquid Waste Segregation : Do not mix 9-HMCA waste with general organic waste, especially if it contains DMSO. Segregate liquid waste into high-density polyethylene (HDPE) containers explicitly labeled: "Hazardous Organic Waste - Acridine Derivatives / DMSO."

        • Solid Waste Disposal : All consumables that come into contact with the compound (pipette tips, weighing boats, empty amber vials, and PPE) must be treated as hazardous solid waste. Double-bag these materials in heavy-duty biohazard/chemical waste bags for high-temperature incineration by a certified hazardous waste contractor.

        References
        • Wad, N., Guenat, C., & Krämer, G. (1997). "Carbamazepine: detection of another metabolite in serum, 9 hydroxymethyl-10-carbamoyl acridan". Therapeutic Drug Monitoring.[Link]

        • NAC Chemical. "9-(Hydroxymethyl)-10-carbamoylacridan Analytical Standard". NAC Chemical Reference Materials. [Link]

        • ResearchGate. "Investigation and risk evaluation of the occurrence of carbamazepine, oxcarbazepine, their human metabolites and transformation products in the urban water cycle". ResearchGate Publications.[Link]

        Sources

        ×

        試験管内研究製品の免責事項と情報

        BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。